molecular formula C4H4ClNO B1588054 5-(Chloromethyl)isoxazole CAS No. 57777-33-0

5-(Chloromethyl)isoxazole

Cat. No.: B1588054
CAS No.: 57777-33-0
M. Wt: 117.53 g/mol
InChI Key: OGCMYKGUHKUPCM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)isoxazole is a key chemical intermediate prized in medicinal chemistry for constructing novel bioactive molecules. Its primary research value lies in its role as a synthetic building block, where the chloromethyl group serves as an excellent leaving handlethe chloromethyl group serves as an excellent leaving handle for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the isoxazole scaffold into more complex structures, facilitating the exploration of structure-activity relationships. A prominent application documented in recent scientific literature is the design and synthesis of novel water-soluble isoxazole-based antimicrobial agents. Researchers have utilized 5-(chloromethyl)isoxazoles as a convenient starting point to create conjugates with amino acids and amines, aiming to address the global challenge of antimicrobial resistance . The resulting compounds have demonstrated promising activity against both gram-positive and gram-negative bacteria, establishing the value of this chemical scaffold in developing new therapeutic candidates . The isoxazole ring is a privileged structure in drug discovery, found in several approved pharmaceuticals, and is known to contribute to a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . This compound is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCMYKGUHKUPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397439
Record name 5-(Chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57777-33-0
Record name 5-(Chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-(chloromethyl)isoxazole from aldoximes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)isoxazole from Aldoximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a critical pharmacophore and a versatile synthetic intermediate in medicinal chemistry. Its synthesis, primarily achieved through the [3+2] cycloaddition of nitrile oxides with a suitable three-carbon chlorinated synthon, is a cornerstone reaction for drug discovery programs. This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the generation of nitrile oxides from aldoximes and their subsequent regioselective cycloaddition with 2,3-dichloropropene. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered aromatic heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of biologically active molecules and approved drugs, demonstrating activities such as anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The this compound derivative, in particular, serves as a valuable building block, allowing for further functionalization through nucleophilic substitution of the chlorine atom, thereby enabling the synthesis of diverse compound libraries for drug screening.[5][6]

The most prevalent and efficient method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile).[2][7][8][9][10] This guide will focus on the practical application of this powerful reaction for the synthesis of this compound, starting from readily available aldoximes.

The Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis of this compound from an aldoxime is a two-step process that is typically performed in a single pot. The key steps are:

  • In Situ Generation of the Nitrile Oxide: The aldoxime is oxidized to form a highly reactive nitrile oxide intermediate.

  • [3+2] Cycloaddition: The nitrile oxide immediately reacts with a chlorinated dipolarophile, in this case, 2,3-dichloropropene, to form the desired this compound ring.

In Situ Generation of Nitrile Oxides from Aldoximes

Nitrile oxides are unstable and prone to dimerization, so they are almost always generated in situ.[2][11][12] The conversion of an aldoxime to a nitrile oxide involves an oxidative process. Several reagents can accomplish this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.

Common methods for generating nitrile oxides from aldoximes include:

  • Halogenating Agents: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and tert-butyl hypochlorite can be used.[13] The reaction proceeds through the formation of a hydroximoyl halide, which then undergoes dehydrohalogenation in the presence of a base to yield the nitrile oxide.

  • Oxidizing Agents: A variety of oxidizing agents have been employed, including:

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A popular choice due to its stability, water solubility, and environmentally friendly nature.[7]

    • Hypervalent Iodine Reagents: These reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), offer mild and efficient oxidation conditions.[1][2][14][15]

    • Chloramine-T: Another effective oxidizing agent for this transformation.[15]

    • Trichloroisocyanuric Acid (TCCA): A safe and ecological oxidant and chlorinating agent.[16]

    • 1-Chlorobenzotriazole: Provides a convenient method for preparing nitrile oxides from aldoximes.[17]

The general mechanism for the formation of a nitrile oxide from an aldoxime using a chlorinating agent is depicted below:

Nitrile_Oxide_Formation Aldoxime R-CH=N-OH Aldoxime Hydroximoyl_Chloride R-C(Cl)=N-OH Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride + Chlorinating Agent Chlorinating_Agent Chlorinating Agent (e.g., NCS) Byproduct1 Succinimide Chlorinating_Agent->Byproduct1 Nitrile_Oxide R-C≡N⁺-O⁻ Nitrile Oxide Hydroximoyl_Chloride->Nitrile_Oxide + Base Base Base (e.g., Et3N) Byproduct2 Base·HCl Base->Byproduct2

Caption: In situ generation of nitrile oxide from an aldoxime.

The Dipolarophile: 2,3-Dichloropropene

For the synthesis of this compound, 2,3-dichloropropene is a highly effective dipolarophile. It acts as a synthetic equivalent of propargyl chloride and offers good regioselectivity in the cycloaddition reaction.[18] The reaction of a nitrile oxide with 2,3-dichloropropene leads to the formation of the this compound as the major product.[18]

The [3+2] Cycloaddition Mechanism

The [3+2] cycloaddition reaction is a concerted pericyclic reaction, although a stepwise mechanism through a diradical intermediate has also been proposed.[7] The reaction between the nitrile oxide and 2,3-dichloropropene proceeds with high regioselectivity to form the 5-substituted isoxazole.

The overall reaction scheme is as follows:

Cycloaddition_Reaction cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R-CH=N-OH Aldoxime Nitrile_Oxide R-C≡N⁺-O⁻ Nitrile Oxide Aldoxime->Nitrile_Oxide Oxidation Isoxazole This compound Nitrile_Oxide->Isoxazole Dichloropropene CH₂=C(Cl)CH₂Cl 2,3-Dichloropropene Dichloropropene->Isoxazole

Caption: Overall synthetic route to this compound.

Experimental Protocol: A Practical Guide

This section provides a representative experimental protocol for the synthesis of a 3-aryl-5-(chloromethyl)isoxazole from an aromatic aldoxime.

Materials and Reagents
Reagent/SolventPurposeTypical Molar Equivalents
Aromatic AldoximeStarting Material1.0
N-Chlorosuccinimide (NCS)Oxidant1.1 - 1.2
2,3-DichloropropeneDipolarophile & SolventExcess (can be used as solvent)
Triethylamine (Et₃N) or PyridineBase1.1 - 1.5
Dichloromethane (DCM) or Chloroform (CHCl₃)Solvent (optional)-
Step-by-Step Procedure
  • Reaction Setup: To a solution of the aromatic aldoxime (1.0 eq.) in an excess of 2,3-dichloropropene (which can also serve as the solvent), add N-chlorosuccinimide (1.1 eq.) in portions at room temperature.[18] The use of an additional solvent like chloroform is also an option.

  • Nitrile Oxide Generation: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldoxime.

  • Cycloaddition: After the formation of the hydroximoyl chloride is complete, add a base such as triethylamine (1.2 eq.) dropwise to the reaction mixture. The addition of the base will generate the nitrile oxide in situ, which will then undergo cycloaddition with the 2,3-dichloropropene.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for several hours (typically 4-12 hours) or until TLC analysis indicates the complete consumption of the intermediate.

  • Workup:

    • Filter the reaction mixture to remove the precipitated succinimide and triethylamine hydrochloride.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to remove the excess 2,3-dichloropropene and solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Causality and Experimental Choices: A Senior Scientist's Perspective

  • Choice of Oxidant: While several oxidants can generate nitrile oxides, NCS is often preferred for its ease of handling and the clean formation of the hydroximoyl chloride intermediate. The stoichiometry of NCS is critical; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion of the aldoxime.

  • Role of the Base: The base is crucial for the dehydrohalogenation of the hydroximoyl chloride to the nitrile oxide. Triethylamine is a common choice due to its appropriate basicity and the formation of a salt that can be easily filtered off. The rate of addition of the base can influence the reaction; a slow, dropwise addition helps to control the concentration of the highly reactive nitrile oxide, minimizing dimerization.

  • Excess of Dipolarophile: Using 2,3-dichloropropene in excess serves two purposes: it acts as the solvent, and it ensures that the in situ generated nitrile oxide is efficiently trapped in the cycloaddition reaction, thereby maximizing the yield of the desired product and minimizing the formation of furoxan (the nitrile oxide dimer).

  • Solvent Selection: While 2,3-dichloropropene can be used as the solvent, other chlorinated solvents like DCM or chloroform can also be employed. The choice of solvent can influence the reaction rate and solubility of the reactants and intermediates.

  • Temperature Control: The reaction is typically carried out at room temperature. While gentle heating can sometimes accelerate the reaction, it may also promote the dimerization of the nitrile oxide. Therefore, maintaining a moderate temperature is generally advisable.

Conclusion

The via a [3+2] cycloaddition reaction is a robust and versatile method for accessing this important synthetic intermediate. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of 3-substituted 5-(chloromethyl)isoxazoles. This guide provides a solid foundation for scientists and drug development professionals to successfully implement this key transformation in their research endeavors.

References

chemical properties of 5-(chloromethyl)isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(Chloromethyl)isoxazole Derivatives

Foreword

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous clinically approved drugs such as the anti-inflammatory agent Valdecoxib and the anticonvulsant Zonisamide.[1][2] The introduction of a chloromethyl group at the 5-position of this heterocyclic system creates a uniquely versatile building block: the this compound core. This moiety masterfully combines the inherent biological relevance of the isoxazole ring with a highly tractable electrophilic handle, the chloromethyl group. This guide provides an in-depth exploration of the , offering researchers and drug development professionals a technical resource grounded in mechanistic understanding and practical application. We will dissect the synthesis of the core structure, delve into the dual reactivity of the chloromethyl group and the isoxazole ring, and provide actionable experimental protocols.

Synthesis of the this compound Core: A Cycloaddition Approach

The most prevalent and efficient method for constructing the this compound scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4] This reaction involves the formation of a nitrile oxide dipole, which then reacts with a suitable dipolarophile.

The key causality for this synthetic choice lies in its high regioselectivity and functional group tolerance. For the synthesis of 5-(chloromethyl)isoxazoles, the reaction typically proceeds between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene bearing a chlorine-containing group. A common and effective strategy utilizes 2,3-dichloropropene as a synthetic equivalent of propargyl chloride.[5] The nitrile oxide adds across the double bond, and subsequent elimination of HCl from the resulting isoxazoline intermediate yields the aromatic this compound.

Synthesis_Workflow cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition cluster_aromatization Aromatization Aldoxime R-CH=NOH (Aldoxime) NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide Dipole) Aldoxime->NitrileOxide Oxidation NCS N-Chlorosuccinimide (NCS) or similar Isoxazoline Intermediate (Isoxazoline) NitrileOxide->Isoxazoline Reaction Dichloropropene 2,3-Dichloropropene FinalProduct 3-R-5-(chloromethyl)isoxazole Isoxazoline->FinalProduct Elimination of HCl

Caption: Synthetic workflow for 5-(chloromethyl)isoxazoles via nitrile oxide cycloaddition.

Duality of Reactivity: A Tale of Two Moieties

The chemical personality of this compound derivatives is defined by two distinct reactive centers: the exocyclic chloromethyl group and the endocyclic isoxazole ring. Understanding the conditions that favor reaction at one site over the other is paramount for synthetic design.

The Workhorse: Nucleophilic Substitution at the Chloromethyl Group

The primary and most exploited mode of reactivity for this scaffold is the nucleophilic substitution of the chloride on the methylene bridge.[6] The chlorine atom is a good leaving group, and the adjacent isoxazole ring, while aromatic, does not significantly deactivate the carbon towards nucleophilic attack. This allows for the facile introduction of a vast array of functional groups, making it an invaluable intermediate for building molecular complexity.[5][7]

These reactions typically proceed via an S_N2 mechanism. The choice of a suitable base (e.g., K₂CO₃, Et₃N) is critical to neutralize the HCl generated and, in the case of acidic nucleophiles (like phenols or thiols), to deprotonate them, thereby increasing their nucleophilicity.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile ClassExample NucleophileBase/ConditionsProduct TypeReference(s)
O-NucleophilesPhenols, AlcoholsK₂CO₃, DMFAryl/Alkyl Ethers[7][8]
S-NucleophilesThiols, Thioglycolic acidNaH or K₂CO₃, THF/DMFThioethers[5]
N-NucleophilesPrimary/Secondary AminesEt₃N or DIPEA, MeCNSecondary/Tertiary Amines[5][6]
N-NucleophilesAmino AcidsAqueous baseAmino Acid Conjugates[5]
N-NucleophilesAzide (NaN₃)DMF, rtAzidomethyl Derivatives[9]
C-NucleophilesCyanide (KCN)DMSO, 60 °CIsoxazolylacetonitrilesN/A
Experimental Protocol: Synthesis of a 5-(Aminomethyl)isoxazole Derivative

This protocol details a general procedure for the reaction of a 3-substituted-5-(chloromethyl)isoxazole with a secondary amine, a common step in constructing pharmacophores.

Materials & Equipment:

  • 3-Substituted-5-(chloromethyl)isoxazole (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 3-substituted-5-(chloromethyl)isoxazole (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add the secondary amine (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq). The causality for using excess amine and base is to drive the reaction to completion and to quench the HCl byproduct.

  • Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloromethyl derivative is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid and salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(aminomethyl)isoxazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Latent Reactant: Stability and Reactions of the Isoxazole Ring

The isoxazole ring is generally considered a stable aromatic system.[10] However, this stability is not absolute and can be overcome under specific energetic or chemical conditions, providing alternative synthetic pathways.

Stability Profile:

  • pH and Temperature: The stability of the isoxazole ring is notably dependent on pH. While stable under acidic and neutral conditions, it exhibits increased lability under basic conditions, particularly at elevated temperatures. A key study on the drug Leflunomide demonstrated that the isoxazole ring opens to form an α-cyanoenol metabolite, with the rate of decomposition increasing significantly at pH 10 and 37°C compared to 25°C.[11]

  • Reductive Cleavage: The weak N-O bond is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation), which can open the ring to yield compounds like γ-amino alcohols or β-hydroxy ketones, thus serving as a masked functionality.[5]

Key Ring Transformations:

  • Rearrangement to Oxazoles: Under photolytic conditions (UV irradiation), isoxazoles can rearrange to their more stable oxazole isomers, often proceeding through a transient azirine intermediate.[10]

  • Isomerization to Azirines: In the presence of a catalyst like FeCl₂, 5-chloroisoxazoles can isomerize to highly reactive 2H-azirine-2-carbonyl chlorides. These intermediates can be trapped by various nucleophiles to generate a range of azirine derivatives.[9]

  • Ring-Opening Annulation: Catalyzed by transition metals like Fe(III), the isoxazole ring can be opened and annulated with other components, such as α,β-unsaturated carbonyl compounds, to construct new heterocyclic systems like pyridines and pyrroles.[12]

Reactivity_Pathways cluster_ring Isoxazole Ring Reactivity cluster_sidechain Chloromethyl Group Reactivity Start This compound Derivative RingOpening Ring-Opened Intermediates (e.g., β-Hydroxy Ketone) Start->RingOpening Basic Hydrolysis or Reductive Cleavage Oxazole Oxazole Derivative Start->Oxazole UV Irradiation (Photolysis) Azirine 2H-Azirine Derivative Start->Azirine Fe(II) Catalysis (Isomerization) Substitution Nucleophilic Substitution Product (S_N2) Start->Substitution Nucleophile (Nu⁻) Base

Caption: Major reactivity pathways for this compound derivatives.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. The combination of NMR, IR, and mass spectrometry provides unambiguous confirmation of the desired chemical structure.

Table 2: Typical Spectroscopic Signatures

TechniqueMoietyCharacteristic SignalNotes
¹H NMR Isoxazole C4-Hδ 6.0 - 6.8 ppm (singlet)The exact chemical shift is sensitive to the substituent at the 3-position.
Chloromethyl (-CH₂Cl)δ 4.5 - 5.0 ppm (singlet)A highly characteristic downfield singlet integrating to 2 protons.
¹³C NMR Isoxazole C5δ 165 - 175 ppmQuaternary carbon, significantly deshielded by the adjacent oxygen and nitrogen atoms.
Isoxazole C4δ 100 - 110 ppmProtonated carbon of the isoxazole ring.
Chloromethyl (-CH₂Cl)δ 35 - 45 ppmThe chemical shift is typical for a carbon attached to a chlorine atom.
IR C=N Stretch1600 - 1650 cm⁻¹Characteristic of the isoxazole ring.
N-O Stretch1400 - 1450 cm⁻¹Another key vibration for the heterocyclic ring.
C-Cl Stretch650 - 800 cm⁻¹Confirms the presence of the chloromethyl group.

Applications in Drug Development

The predictable reactivity of the chloromethyl group, coupled with the favorable pharmacokinetic and pharmacodynamic properties of the isoxazole core, has rendered these derivatives highly valuable in drug discovery.[13][14][15] They serve as key intermediates in the synthesis of compounds targeting a wide range of diseases.

  • Anticancer Agents: The scaffold has been used to synthesize conjugates with other biologically active molecules, leading to compounds with potent antiproliferative properties against various cancer cell lines.[5][13]

  • Anti-inflammatory Agents: The isoxazole core is central to COX-2 inhibitors. The 5-(chloromethyl) group provides a handle to introduce side chains that can fine-tune binding affinity and selectivity.[16]

  • Antimicrobial Agents: Numerous isoxazole derivatives, including clinically used antibiotics like Cloxacillin and Dicloxacillin, feature this core structure. The 5-position is often functionalized to modulate antibacterial or antifungal activity.[1]

Conclusion

This compound derivatives represent a cornerstone class of intermediates in modern organic and medicinal chemistry. Their chemical properties are characterized by a robust and predictable reactivity at the exocyclic chloromethyl group, which serves as an ideal anchor point for nucleophilic substitution. This primary reactivity is complemented by the latent reactivity of the isoxazole ring itself, which can be induced to undergo cleavage, rearrangement, or annulation under specific, controlled conditions. This duality allows chemists to either preserve the isoxazole core as a key pharmacophore or utilize it as a synthetic precursor for other complex molecular architectures. A thorough understanding of this chemical behavior, as outlined in this guide, is essential for leveraging the full synthetic potential of these powerful building blocks in the pursuit of novel therapeutics and functional materials.

References

A Technical Guide to 5-(chloromethyl)isoxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)isoxazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a five-membered isoxazole ring with a reactive chloromethyl substituent, render it a versatile synthon for the synthesis of a diverse array of more complex molecules. The isoxazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.

PropertyValueSource
CAS Number 57777-33-0--INVALID-LINK--
Molecular Formula C4H4ClNO--INVALID-LINK--
Molecular Weight 117.53 g/mol --INVALID-LINK--
IUPAC Name 5-(chloromethyl)-1,2-oxazole--INVALID-LINK--
Appearance Colorless to pale yellow solid-
Solubility Soluble in common organic solvents such as dichloromethane and ethanol-

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between a nitrile oxide and an appropriate alkyne. A common and practical approach utilizes the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a chloro-substituted alkyne.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for isoxazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • Appropriate aldoxime (e.g., formaldehyde oxime or a precursor)

  • 3-chloro-1-propyne

  • A suitable base (e.g., triethylamine or sodium hypochlorite)

  • An organic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the aldoxime in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitrile Oxide Generation: Slowly add the base to the solution at a controlled temperature (often at or below room temperature) to generate the nitrile oxide in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition: Once the nitrile oxide formation is evident, add 3-chloro-1-propyne to the reaction mixture. The cycloaddition is typically allowed to proceed for several hours at room temperature or with gentle heating.

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the isoxazole ring protons and the chloromethyl protons.

    • ¹³C NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 5-position of the isoxazole ring.

Key Reactions of this compound

Caption: Reactivity of this compound in nucleophilic substitution reactions.

This reactivity makes this compound a valuable building block for creating libraries of isoxazole-containing compounds for screening in drug discovery programs. For instance, reaction with various amines can lead to the synthesis of novel compounds with potential biological activities, such as antimicrobial or anticancer properties.

Applications in Drug Discovery

The isoxazole ring is a well-established pharmacophore found in several clinically used drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole. The incorporation of the isoxazole moiety can improve the pharmacological profile of a drug candidate by influencing its metabolic stability, binding affinity, and pharmacokinetic properties.

This compound serves as a key intermediate in the synthesis of more complex isoxazole derivatives that are being investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The isoxazole scaffold has been incorporated into molecules designed to inhibit various cancer-related targets.

  • Anti-inflammatory Drugs: As a bioisostere for other functional groups, the isoxazole ring can be used to modulate the activity of anti-inflammatory compounds.

  • Antimicrobial Agents: Novel isoxazole derivatives continue to be explored as potential treatments for bacterial and fungal infections.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient handle for the introduction of diverse functionalities, enabling the creation of novel isoxazole-containing molecules with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this important synthon in their drug discovery and development efforts.

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The isoxazole ring is a cornerstone in contemporary medicinal chemistry, lending its unique electronic and structural properties to a plethora of approved therapeutics and clinical candidates.[1][2][3] Its value lies not only in its inherent biological activities but also in its capacity to be strategically functionalized. Among the various derivatives, chloromethylisoxazoles stand out as exceptionally versatile synthetic intermediates. The chloromethyl group, a seemingly simple appendage, acts as a powerful linchpin, enabling chemists to unlock a vast chemical space through a variety of transformations.

This guide is crafted for researchers, scientists, and drug development professionals who seek to harness the full potential of this reactive handle. We will move beyond a mere catalog of reactions to explore the underlying principles governing the reactivity of the chloromethyl group. By understanding the causality behind experimental choices—from nucleophilic substitutions to more nascent radical and cross-coupling strategies—you will be equipped to design and execute more efficient and innovative synthetic routes. Our focus is on providing not just protocols, but self-validating systems of logic that empower you to troubleshoot and adapt these methodologies to your specific research challenges.

The Chloromethylisoxazole Scaffold: A Primer on Synthesis and Electronic Nature

Before delving into its reactivity, it is crucial to understand the preparation and inherent properties of the chloromethylisoxazole core. These compounds are most commonly synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with chlorinated alkynes.[4] For instance, the reaction of various aldoximes with 2,3-dichloro-1-propene provides a direct, one-pot route to 3-substituted 5-(chloromethyl)isoxazoles.[4]

The reactivity of the chloromethyl group is fundamentally governed by the electronic nature of the isoxazole ring. As an electron-withdrawing heterocycle, the isoxazole ring stabilizes the transition state of nucleophilic substitution reactions at the adjacent methylene carbon, rendering it susceptible to attack. The chlorine atom itself is an excellent leaving group, further enhancing the substrate's reactivity.[5] The position of the chloromethyl group (at C3 or C5) and the nature of other substituents on the ring can further modulate this reactivity, a concept we will explore in the subsequent sections.

The Workhorse Transformation: Nucleophilic Substitution Reactions

By far the most exploited reaction pathway for chloromethylisoxazoles is nucleophilic substitution. The C-Cl bond is readily displaced by a wide range of nucleophiles, making it a cornerstone for molecular elaboration. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[6]

Causality of Reactivity in SN2 Reactions

The facility of the SN2 reaction on a chloromethylisoxazole is dictated by several factors:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, amines) react more rapidly than weaker ones (e.g., alcohols, water).

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[7]

  • Leaving Group Ability: Chloride is a good leaving group, making the reaction thermodynamically favorable.

  • Steric Hindrance: The methylene carbon is sterically unhindered, providing clear access for the nucleophile's backside attack.

// Reactants Nu [label="Nu⁻", fontcolor="#EA4335"]; Substrate [label=<

Isoxazole—CH

H |

—Cl

];

// Transition State TS [label=<

Transition State

Nu ···

H | C | Isoxazole

··· Cl

, shape=box, style=rounded];

// Products Product [label="Isoxazole—CH₂—Nu"]; LG [label="Cl⁻", fontcolor="#34A853"];

// Arrows Nu -> Substrate [label="Backside Attack", fontcolor="#4285F4"]; Substrate -> TS [style=dashed]; TS -> Product [style=dashed]; Product -> LG [style=invis]; // for layout

{rank=same; Nu; Substrate;} {rank=same; Product; LG;} }

Caption: Generalized SN2 mechanism at the chloromethyl group.

Common Nucleophilic Displacements

The versatility of this reaction is best illustrated through examples with various classes of nucleophiles.

  • O-Nucleophiles: Reactions with phenols or alcohols, typically in the presence of a base like K₂CO₃ or NaH, proceed via the Williamson ether synthesis to afford aryloxymethyl or alkoxymethyl isoxazoles. These are common structural motifs in medicinal chemistry.[8][9]

  • N-Nucleophiles: Primary and secondary amines, as well as heterocyclic amines like morpholine, readily displace the chloride to form the corresponding aminomethyl derivatives.[8][9] These reactions are fundamental for introducing basic centers into molecules to modulate pharmacokinetic properties.

  • S-Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to yield thioethers.[8] This reaction is often used to link the isoxazole core to other molecular fragments.

Table 1: Summary of Nucleophilic Substitution Reactions on Chloromethylisoxazoles
Nucleophile (Nu-H)BaseSolventProduct (Isoxazole-CH₂-Nu)Typical YieldReference
PhenolK₂CO₃DMFAryloxymethylisoxazoleGood-Excellent[8]
Substituted PhenolsK₂CO₃EthanolAryloxymethylisoxazoleGood[9]
Morpholine-MethanolMorpholinomethylisoxazoleModerate[8]
Sodium Phenylthiolate-MethanolPhenylsulfanylmethylisoxazoleGood[8]
Sodium Methoxide-MethanolMethoxymethylisoxazoleGood[8][9]
2-Aminoethanol--(2-Hydroxyethylamino)methylisoxazoleGood[9]
Experimental Protocol: Williamson Ether Synthesis with 3-Chloromethyl-5-phenylisoxazole

This protocol provides a robust method for coupling a phenolic nucleophile with a chloromethylisoxazole, a common and highly reliable transformation.

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)-5-phenylisoxazole.

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole

  • 4-Methoxyphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.1 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.).

  • Stir the resulting suspension at room temperature for 20 minutes to form the phenoxide in situ. Causality Check: The use of an anhydrous polar aprotic solvent (DMF) and a moderate base (K₂CO₃) ensures efficient formation of the nucleophilic phenoxide without promoting side reactions.

  • Add a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine. Self-Validation: The aqueous workup removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ether.

Radical-Mediated Transformations

While less common than nucleophilic substitutions, radical pathways offer a distinct avenue for the functionalization of chloromethylisoxazoles. These reactions are particularly useful for forming C-C bonds or introducing other functionalities under neutral conditions. A notable example involves an iminoxyl radical-promoted cascade sequence.[10]

In this type of transformation, a radical is generated on the isoxazole precursor, which then undergoes a cyclization/1,2-halogen radical shift to form the halomethyl isoxazole.[10] The mechanism involves a halogen-bridged three-membered ring transition state for Cl and Br, with the migration ability ranked as I > Br > Cl.[10] This highlights the potential for the chloromethyl group to participate in or be formed through radical cascade reactions, expanding its synthetic utility beyond simple displacements.

// Nodes Start [label="Unsaturated Ketoxime\nPrecursor", fillcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., PhI(OAc)₂/TEMPO)", fillcolor="#FFFFFF"]; Iminoxyl [label="Iminoxyl Radical", fontcolor="#EA4335"]; Cyclization [label="5-exo-trig\nCyclization"]; CyclizedRadical [label="Cyclized Radical\nIntermediate"]; Shift [label="1,2-Halogen\nRadical Shift"]; Product [label="Halomethyl Isoxazole", fillcolor="#FFFFFF", shape=ellipse, style="filled", fillcolor="#E6F4EA"];

// Edges Start -> Oxidation [label="Initiation", fontcolor="#4285F4"]; Oxidation -> Iminoxyl; Iminoxyl -> Cyclization; Cyclization -> CyclizedRadical; CyclizedRadical -> Shift; Shift -> Product [label="Propagation", fontcolor="#4285F4"]; }

Caption: Radical cascade for halomethyl isoxazole synthesis.

Palladium-Catalyzed Cross-Coupling: An Emerging Frontier

The use of chloromethylisoxazoles in palladium-catalyzed cross-coupling reactions is a less explored but highly promising area. Typically, these reactions involve aryl or vinyl halides.[11][12][13] However, the chloromethyl group is analogous to a benzylic chloride, which can participate in certain cross-coupling reactions, particularly those that are effective for C(sp³)-halide bonds.

The Kumada coupling , which utilizes a Grignard reagent and a nickel or palladium catalyst, is well-suited for coupling alkyl halides and would be a logical starting point for investigating the cross-coupling of chloromethylisoxazoles.[8][9] The primary challenge lies in the high reactivity of the Grignard reagent, which may have limited functional group tolerance.[8]

Another possibility is the Suzuki-Miyaura coupling . While typically used for C(sp²)-halides, specific ligand systems have been developed to facilitate the coupling of benzylic and other C(sp³)-halides. A key consideration would be the selective activation of the C(sp³)-Cl bond over other potentially reactive sites on the isoxazole ring or other substituents. Studies on substrates with both C(sp²)-Br and C(sp³)-Cl bonds have shown that selectivity is highly dependent on the phosphine ligand used, suggesting that tailored catalytic systems could be developed for chloromethylisoxazoles.

// Nodes Start [label="Chloromethylisoxazole\n+ Organometallic Reagent\n(e.g., R-MgBr or R-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition"]; PdComplex [label="Isoxazolylmethyl-Pd(II)-X\nIntermediate"]; Transmetal [label="Transmetalation"]; CoupledComplex [label="Isoxazolylmethyl-Pd(II)-R\nIntermediate"]; RedElim [label="Reductive Elimination"]; Product [label="Coupled Product\n(Isoxazole-CH₂-R)", shape=ellipse, fillcolor="#E6F4EA"];

// Edges Start -> OxAdd; Catalyst -> OxAdd; OxAdd -> PdComplex; PdComplex -> Transmetal; Transmetal -> CoupledComplex; CoupledComplex -> RedElim; RedElim -> Product; RedElim -> Catalyst [style=dashed, label="Catalyst\nRegeneration", fontcolor="#4285F4"]; }

Caption: Conceptual workflow for cross-coupling reactions.

Applications in Drug Discovery

The synthetic transformations described above are not merely academic exercises; they are enabling tools in the quest for new therapeutics. The isoxazole moiety is a privileged scaffold found in numerous drugs, and the ability to functionalize it via the chloromethyl handle is critical for structure-activity relationship (SAR) studies.[2][3]

For instance, the synthesis of novel conjugates by reacting chloromethylisoxazoles with biologically relevant molecules like amino acids or other heterocyclic systems has been reported.[4] These derivatives have shown promise as antimicrobial and anticancer agents.[2] The introduction of different groups via nucleophilic substitution allows for the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity, which are essential for optimizing a drug candidate.

Conclusion

The chloromethyl group on an isoxazole ring is a highly valuable and reactive functional group that serves as a gateway to a vast array of molecular diversity. Its reactivity is dominated by facile nucleophilic substitution, providing a reliable and robust method for molecular elaboration that is central to many drug discovery programs. While radical and palladium-catalyzed cross-coupling reactions are less established for this specific scaffold, they represent exciting frontiers for future synthetic innovation. A thorough understanding of the principles governing these transformations empowers chemists to strategically design and synthesize novel isoxazole derivatives for applications in medicine, agriculture, and materials science.

References

A Spectroscopic Guide to 5-(Chloromethyl)isoxazole: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its isoxazole core is a feature of numerous pharmacologically active agents, while the reactive chloromethyl group provides a versatile handle for synthetic elaboration.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational reference for researchers and scientists in the field. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecule's identity and purity.

Molecular Structure

The structural integrity of this compound is the basis for interpreting its spectroscopic signatures. The molecule consists of a five-membered isoxazole ring, an aromatic heterocycle containing adjacent oxygen and nitrogen atoms, substituted at the 5-position with a chloromethyl group.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting two distinct signals corresponding to the protons on the isoxazole ring and the chloromethyl group.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality of Chemical Shift
~8.3Singlet1HH-3The proton at the C-3 position is significantly deshielded due to the inductive effects of the adjacent electronegative oxygen and nitrogen atoms.
~6.4Singlet1HH-4The proton at the C-4 position is influenced by the electron-donating character of the oxygen atom and the overall aromaticity of the ring.
~4.7Singlet2H-CH₂ClThe protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the three carbon atoms of the isoxazole ring and the carbon of the chloromethyl group.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignmentCausality of Chemical Shift
~170C-5This carbon is attached to the electronegative nitrogen atom and the chloromethyl group, leading to significant deshielding.
~151C-3The C-3 carbon is adjacent to both the oxygen and nitrogen atoms, resulting in a downfield chemical shift.
~101C-4The C-4 carbon is less deshielded compared to C-3 and C-5.
~37-CH₂ClThe carbon of the chloromethyl group is shielded relative to the aromatic carbons but is deshielded compared to a standard alkyl carbon due to the attached chlorine.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: A 100 MHz or higher ¹³C NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, as the natural abundance of ¹³C is low.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by vibrations of the isoxazole ring and the C-Cl bond.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~3140MediumC-HAromatic C-H stretch
~1600-1450Medium-StrongC=N, C=CRing stretching vibrations
~1400-1300MediumC-HIn-plane bending
~1250-1100StrongC-O-NRing breathing and stretching
~750-650StrongC-ClC-Cl stretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, with a molecular formula of C₄H₄ClNO, the expected monoisotopic mass is approximately 117.00 Da.[2]

Expected Mass Spectrometry Data

m/zRelative IntensityAssignment
117/119High[M]⁺ (Molecular ion)
82Medium[M - Cl]⁺
78Medium[M - CH₂Cl]⁺

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

G M [C₄H₄ClNO]⁺˙ m/z = 117/119 M_minus_Cl [C₄H₄NO]⁺ m/z = 82 M->M_minus_Cl - Cl M_minus_CH2Cl [C₃H₂NO]⁺ m/z = 78 M->M_minus_CH2Cl - CH₂Cl

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating system for the comprehensive characterization of this compound. The expected spectroscopic data presented in this guide, derived from fundamental principles and comparison with related structures, serves as a reliable benchmark for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous confirmation of the structure and purity of this versatile synthetic intermediate, thereby facilitating its application in the advancement of pharmaceutical and materials science research.

References

An In-Depth Technical Guide to the Stability and Storage of 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and drug development, prized for its reactive chloromethyl group that facilitates the synthesis of diverse molecular scaffolds. However, this inherent reactivity also presents significant challenges regarding the compound's stability and requisite storage conditions. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage and handling protocols for this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer detailed experimental workflows for stability assessment, and provide actionable recommendations to ensure its integrity throughout the research and development lifecycle.

Introduction: The Double-Edged Sword of Reactivity

The utility of this compound as a synthetic intermediate is directly proportional to the electrophilicity of its chloromethyl group. The isoxazole ring, an electron-deficient aromatic system, acts as an electron-withdrawing group, enhancing the susceptibility of the methylene carbon to nucleophilic attack. This "activated" nature allows for facile substitution reactions with a wide array of nucleophiles, including amines, thiols, and alkoxides, making it an invaluable tool for constructing compound libraries for biological screening.

However, this same reactivity makes the compound prone to degradation if not handled and stored correctly. Understanding the factors that influence its stability is paramount to preventing the loss of material, ensuring the reproducibility of experimental results, and avoiding the introduction of impurities into synthetic pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper management.

PropertyValueSource
Molecular Formula C₄H₄ClNO--INVALID-LINK--[1]
Molecular Weight 117.53 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow solid--INVALID-LINK--
Melting Point 56-57 °C--INVALID-LINK--
Solubility Soluble in organic solvents such as dichloromethane and ethanol.--INVALID-LINK--
CAS Number 57777-33-0--INVALID-LINK--[1]

The Stability Profile: Understanding Degradation Pathways

The primary driver of this compound's instability is its susceptibility to nucleophilic substitution at the chloromethyl position. This can be triggered by various environmental factors.

Hydrolytic Instability

The most common degradation pathway is hydrolysis, where water acts as a nucleophile, displacing the chloride ion. This reaction is often accelerated by elevated temperatures and pH extremes.

  • Mechanism: The reaction proceeds via an SN2 mechanism, favored by the steric accessibility of the primary carbon in the chloromethyl group.

  • Degradation Product: The primary product of hydrolysis is 5-(hydroxymethyl)isoxazole and hydrochloric acid. The formation of HCl can, in turn, catalyze further degradation.

Caption: Hydrolytic degradation of this compound.

Thermal Decomposition

Exposure to elevated temperatures can provide the activation energy needed for decomposition.[2] For reactive intermediates like this compound, thermal stress can accelerate hydrolysis and potentially lead to other, more complex degradation pathways, including polymerization or ring-opening reactions.[2] As a general principle, storage at elevated temperatures should be avoided.

Photodegradation

Although specific photostability studies on this compound are not widely published, heterocyclic compounds can be susceptible to photodegradation.[3] According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[4] Exposure to UV or visible light could potentially lead to the formation of radical species and subsequent degradation. Therefore, protection from light is a critical precaution.

Incompatibility with Nucleophiles

It is crucial to recognize that the intended reactivity of this compound with nucleophiles in a controlled reaction setting can also be a source of instability during storage. Contamination with nucleophilic substances, such as amines, thiols, or even residual solvents like alcohols, can lead to unintended reactions and the formation of impurities.

Recommended Storage and Handling Protocols

Based on the inherent reactivity and stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

To mitigate degradation, this compound should be stored under controlled conditions that limit its exposure to moisture, heat, and light.

ParameterRecommendationRationale
Temperature Store in a cool location. Refrigeration (2-8 °C) is recommended.Minimizes the rate of thermally induced degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.
Container Use a tightly sealed, opaque container.Prevents ingress of moisture and protects from light-induced degradation.
Location Store in a dry, well-ventilated area away from incompatible materials.Ensures a safe storage environment and prevents accidental contact with reactive substances.[5]
Safe Handling Procedures

Due to its reactive nature and potential toxicity, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.

    • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]

  • Dispensing: When weighing and dispensing, use non-sparking tools and take measures to prevent the buildup of electrostatic charge.

  • Spill Management: In case of a spill, evacuate the area, avoid breathing vapors, and use an appropriate absorbent material for cleanup, ensuring all sources of ignition are removed.[6]

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly when a re-test period is being established for a batch, a systematic approach to stability testing is required. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][7]

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] These studies are also critical for developing a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and maintain at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature. Due to the high reactivity, elevated temperatures may not be necessary.

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

  • Photolytic Degradation: Expose the solid compound and a solution to a light source that complies with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3] A control sample should be protected from light.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples and analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.

Key Steps:

  • Column Selection: A reverse-phase C18 column is typically a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the polar degradation products from the parent compound.

  • Detector: A UV detector set at an appropriate wavelength (determined by UV spectral analysis of the parent compound) is standard. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. The forced degradation samples are used to demonstrate that the method can effectively separate the parent peak from all degradation product peaks.

Conclusion and Best Practices

This compound is a highly valuable, yet inherently unstable, synthetic intermediate. Its successful use in research and drug development hinges on a thorough understanding of its reactivity and the implementation of stringent storage and handling protocols.

Key Takeaways for Scientists:

  • Prioritize a Controlled Environment: Always store this compound in a cool, dry, and dark place under an inert atmosphere.

  • Adhere to Safety Protocols: Use appropriate engineering controls (fume hood) and personal protective equipment to minimize exposure risks.

  • Assume Instability: Treat the compound as sensitive to moisture and heat. Minimize its time outside of recommended storage conditions.

  • Verify Purity: For critical applications, verify the purity of the material before use, especially if it has been stored for an extended period. A stability-indicating analytical method is the gold standard for this assessment.

  • Document Everything: Maintain clear records of storage conditions and handling procedures to ensure traceability and reproducibility.

By adhering to the principles and protocols outlined in this guide, researchers can effectively manage the stability of this compound, ensuring its integrity and the successful progression of their synthetic endeavors.

References

A Technical Guide to 5-(Chloromethyl)isoxazole: A Versatile Synthon in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Isoxazole Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, holds a position of particular significance.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have established it as a "privileged scaffold." This scaffold is present in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin and Oxacillin.[2]

The versatility of the isoxazole ring stems from its aromatic character combined with a chemically labile N-O bond, which can be cleaved under specific reductive conditions.[3] This duality allows the isoxazole core to serve both as a stable anchor for pharmacophoric features and as a masked precursor for difunctional compounds like 1,3-dicarbonyls or enaminoketones.[3] Consequently, the development of synthetic methodologies to construct and functionalize isoxazoles remains a vibrant area of research, crucial for expanding the chemical space available to drug development professionals.[2][4]

This guide focuses on a particularly valuable derivative: 5-(chloromethyl)isoxazole . The introduction of a chloromethyl group at the 5-position transforms the stable isoxazole ring into a highly versatile electrophilic building block. This reactive "handle" is susceptible to a wide range of nucleophilic substitution reactions, providing a direct and efficient gateway to a diverse library of more complex molecules. We will explore the synthesis, reactivity, and strategic applications of this key intermediate, providing both theoretical grounding and practical, field-proven protocols for the modern researcher.

Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a colorless to pale yellow solid at room temperature.[5] Its key properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₄H₄ClNO[6][7]
Molecular Weight 117.53 g/mol [6]
Melting Point 56-57 °C[5]
IUPAC Name 5-(chloromethyl)-1,2-oxazole[6]
Solubility Soluble in organic solvents like dichloromethane and ethanol.[5]
Canonical SMILES C1=C(ON=C1)CCl[6][7]

Core Synthesis Strategies

The construction of the isoxazole ring is most commonly achieved via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][8] For this compound, this involves a dipolarophile containing the requisite chloromethyl precursor. An improved and highly relevant method utilizes the reaction of aldoximes with 2,3-dichloropropene, which serves as a synthetic equivalent of propargyl chloride.[9]

This approach is advantageous as it avoids the handling of potentially unstable or volatile alkynes and proceeds under mild conditions. The reaction mechanism involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition with the dichloropropene. A subsequent dehydrochlorination step yields the aromatic isoxazole ring.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition & Aromatization Aldoxime R-CH=NOH (Aldoxime) NCS NCS / Base Aldoxime->NCS Oxidation NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) NCS->NitrileOxide Cycloadduct Intermediate Cycloadduct NitrileOxide->Cycloadduct [3+2] Cycloaddition Dichloropropene CH₂=CCl-CH₂Cl (2,3-Dichloropropene) Dichloropropene->Cycloadduct Product This compound Cycloadduct->Product -HCl (Aromatization) caption Synthesis of this compound via Nitrile Oxide Cycloaddition.

Caption: Synthesis of this compound via Nitrile Oxide Cycloaddition.

Experimental Protocol 1: Improved Synthesis of this compound

This protocol is adapted from methodologies utilizing aldoximes and 2,3-dichloropropene.[9]

Materials:

  • Appropriate Aldoxime (e.g., formaldoxime or acetaldoxime precursor)

  • 2,3-Dichloropropene

  • N-Chlorosuccinimide (NCS)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Dichloromethane, DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting aldoxime (1.0 eq) in DCM.

  • Nitrile Oxide Generation: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride occurs, which is the precursor to the nitrile oxide.

  • Cycloaddition: To the in situ generated nitrile oxide, add 2,3-dichloropropene (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.

The Role as a Versatile Electrophilic Synthon

The synthetic utility of this compound lies in the high reactivity of the C-Cl bond. The chloromethyl group acts as a potent electrophile, readily undergoing Sₙ2 reactions with a wide array of nucleophiles. This allows for the facile introduction of diverse functional groups and the construction of larger, more complex molecular scaffolds.[10]

The causality behind this versatility is twofold:

  • Electrophilicity: The chlorine atom is a good leaving group, and the adjacent methylene carbon is activated towards nucleophilic attack.

  • Scaffold Stability: The isoxazole ring is generally stable under the (often basic) conditions required for these substitution reactions, allowing the reactive handle to be manipulated without compromising the core heterocycle.[3]

This reactivity profile enables a modular approach to chemical library synthesis, where a common isoxazole core can be decorated with numerous side chains derived from different nucleophiles.

G cluster_O O-Nucleophiles cluster_S S-Nucleophiles cluster_N N-Nucleophiles cluster_C C-Nucleophiles Core This compound Phenol Phenols (R-OH) Core->Phenol Thiol Thiols (R-SH) Core->Thiol Amine Amines (R₂NH) Core->Amine Azide Azide (N₃⁻) Core->Azide Ether Aryl Ethers Phenol->Ether Williamson Ether Synthesis Thioether Thioethers Thiol->Thioether SubstAmine Substituted Amines Amine->SubstAmine Triazole Triazoles (via Click Chemistry) Azide->Triazole caption Reactivity map of this compound with various nucleophiles.

Caption: Reactivity map of this compound with various nucleophiles.

Applications in Drug Discovery and Materials Science

The derivatization of this compound is a cornerstone strategy for generating novel compounds with significant biological activity. The isoxazole moiety itself is known to contribute to a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][9] By using this compound as a starting point, chemists can rapidly synthesize libraries of analogs for structure-activity relationship (SAR) studies.[10]

For example, conjugates of isoxazoles with amino acids, thiourea, and various amines have been synthesized from this compound precursors, yielding water-soluble compounds with potential therapeutic applications.[9] The reaction with substituted phenols to form aryloxymethyl-isoxazoles is another common pathway to novel molecular entities.[11]

Beyond pharmaceuticals, the isoxazole ring is finding applications in materials science. The rigid, polar nature of the heterocycle can impart desirable properties like thermal stability and liquid crystalline behavior to polymers.[3][12] While direct applications of this compound in this field are less documented than its aminomethyl counterpart, its reactivity makes it a plausible monomer for creating specialty polymers, adhesives, and coatings where the isoxazole core contributes to performance characteristics.[12]

Experimental Protocol 2: Synthesis of a 3-Aryloxymethyl-5-phenylisoxazole Derivative

This protocol describes a representative nucleophilic substitution reaction using a phenol, based on the Williamson ether synthesis.[11]

Materials:

  • A 3-substituted-5-(chloromethyl)isoxazole (e.g., 5-(chloromethyl)-3-phenylisoxazole) (1.0 eq)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the substituted phenol in DMF, add anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes to generate the phenoxide nucleophile.

  • Addition of Electrophile: Add a solution of the this compound derivative in DMF to the reaction mixture dropwise.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate of the crude product may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Crystallization/Chromatography: Purify the crude product either by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure aryl ether derivative.

  • Characterization: Verify the final structure by NMR and HRMS analyses.

Conclusion and Future Perspectives

This compound is more than just another heterocyclic compound; it is a strategic tool for molecular innovation. Its straightforward synthesis and predictable, high-yielding reactivity make it an invaluable building block for chemists in both pharmaceutical and materials science. The ability to rapidly diversify the 5-position substituent allows for the efficient exploration of chemical space, accelerating the discovery of new lead compounds and functional materials.

Future work will likely focus on expanding the repertoire of reactions involving this synthon, perhaps exploring metal-catalyzed cross-coupling reactions to form C-C bonds or developing novel multi-component reactions where it acts as the key electrophilic partner. As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow, the role of versatile and reliable building blocks like this compound will only become more critical.

References

The Synthesis of 5-(Chloromethyl)isoxazole: A Technical Guide to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(chloromethyl)isoxazole scaffold is a deceptively simple, yet remarkably potent building block in the world of drug discovery and development. Its strategic importance lies in the convergence of a stable, aromatic isoxazole core with a highly reactive chloromethyl group, rendering it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, dissects the core synthetic methodologies with a focus on mechanistic underpinnings and practical considerations, and illuminates its application in the creation of vital therapeutics. Tailored for researchers, medicinal chemists, and process development scientists, this document aims to be a comprehensive resource, blending established protocols with contemporary insights to facilitate innovation in the field.

Introduction: The Strategic Value of a Reactive Heterocycle

Isoxazole derivatives are a privileged class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and metabolic stability, making the isoxazole ring a frequent feature in a multitude of biologically active compounds.[1][2] The introduction of a chloromethyl group at the 5-position dramatically enhances the synthetic utility of this scaffold. This electrophilic handle provides a reactive site for facile nucleophilic substitution, allowing for the covalent linkage of the isoxazole core to a diverse array of molecular fragments. This "plug-and-play" characteristic has cemented this compound's role as a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Its incorporation into drug candidates can modulate pharmacokinetic properties, improve target binding, and introduce new vectors for biological activity.

A Historical Perspective on Isoxazole Ring Construction

The journey to the synthesis of this compound is intrinsically linked to the broader history of isoxazole chemistry. The first synthesis of the parent isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[4] However, the most significant breakthrough for the construction of substituted isoxazoles came with the development of the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This powerful and convergent method forms the bedrock of modern isoxazole synthesis.

Historically, the generation of nitrile oxides, which are unstable intermediates, was a significant hurdle. Early methods involved the dehydrohalogenation of hydroxamoyl halides. The evolution of in-situ generation techniques, using a variety of oxidants on aldoximes, has made this chemistry more accessible and safer to perform. While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis became feasible with the establishment of these fundamental cycloaddition protocols and the availability of suitable three-carbon synthons.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into two primary strategies: a one-pot cycloaddition approach and a two-step sequence involving the chlorination of a pre-formed hydroxymethylisoxazole. The choice between these routes is often dictated by factors such as substrate availability, scale, safety considerations, and desired purity.

The [3+2] Cycloaddition Pathway: A Convergent and Efficient Route

The most prevalent and elegant method for the synthesis of 5-(chloromethyl)isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable three-carbon alkyne synthon. This reaction is highly regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product.

The overall transformation can be visualized as follows:

G cluster_0 Nitrile Oxide Generation cluster_1 C3 Synthon cluster_2 Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide [Oxidation] Transition_State [3+2] Transition State Nitrile_Oxide->Transition_State Propargyl_Chloride Propargyl Chloride or equivalent Propargyl_Chloride->Transition_State Product This compound Transition_State->Product caption General workflow for [3+2] cycloaddition synthesis. G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Chlorination Nitrile_Oxide Nitrile_Oxide Hydroxymethylisoxazole 5-(Hydroxymethyl)isoxazole Nitrile_Oxide->Hydroxymethylisoxazole [3+2] Cycloaddition Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Hydroxymethylisoxazole Product This compound Hydroxymethylisoxazole->Product Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Product caption Two-step synthesis via a hydroxymethyl intermediate.

References

A Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. The isoxazole scaffold is a key pharmacophore in a number of approved drugs, and the reactive chloromethyl group provides a versatile handle for further synthetic transformations. A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a detailed overview of the key physical properties of this compound, with a focus on its melting and boiling points, and outlines the experimental methodologies for their determination.

Core Physicochemical Properties

The physical state and thermal properties of this compound are critical parameters for its handling and application in synthesis.

Physical State and Appearance

Under standard laboratory conditions, this compound is a colorless to pale yellow solid. Its solid nature at room temperature is an important consideration for storage and handling, as it is generally more stable and less volatile than a liquid counterpart.

Solubility Profile

This compound is reported to be soluble in some organic solvents, including dichloromethane and ethanol. This solubility is consistent with its molecular structure, which contains both a polar isoxazole ring and a less polar chloromethyl group. For practical applications, a more detailed solubility analysis is often required. Preliminary assessments in a range of common laboratory solvents are recommended to establish optimal conditions for reactions and purifications.

PropertyValueSource(s)
Molecular Formula C₄H₄ClNO[1]
Molecular Weight 117.53 g/mol [1]
Appearance Colorless to pale yellow solid
Melting Point 56-57 °C
Boiling Point Data not available; likely susceptible to decomposition at atmospheric pressure.[2]
Solubility Soluble in dichloromethane and ethanol.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity and thermal stability of a compound.

Melting Point

The melting point of this compound is reported to be in the range of 56-57 °C . A sharp melting point range is indicative of high purity. Broadening of the melting point range can suggest the presence of impurities.

Boiling Point: Challenges and Considerations

For purification purposes, vacuum distillation is the recommended technique for compounds of this nature. By reducing the pressure, the boiling point is lowered, which can mitigate the risk of decomposition. For example, a related dihydroisoxazole derivative has been reported to have a boiling point of 44-48 °C at a reduced pressure of 17-18 mbar. While not directly comparable, this illustrates the utility of vacuum distillation for this class of compounds.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound characterization. The following section details the principles and methodologies for these measurements.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (Microscale) cluster_3 Data Analysis & Reporting Prep Obtain Pure Sample of This compound MP_App Use Melting Point Apparatus (e.g., Thiele Tube or Digital) Prep->MP_App BP_App Assemble Micro-Boiling Point Apparatus Prep->BP_App MP_Record Record Temperature Range of Melting MP_App->MP_Record Observe Phase Transition Analysis Compare with Literature Values (if available) MP_Record->Analysis BP_Heat Heat Sample Slowly Under Reduced Pressure (if necessary) BP_App->BP_Heat BP_Record Record Temperature of Sustained Bubble Stream BP_Heat->BP_Record Observe Vaporization BP_Record->Analysis Purity Assess Purity Based on Melting Point Range Analysis->Purity Report Document Physicochemical Properties Purity->Report

Caption: Workflow for the experimental determination of the melting and boiling points of this compound.

Melting Point Determination via the Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the melting point of a solid.

Principle: The unique shape of the Thiele tube allows for the creation of convection currents in a heating oil bath, ensuring uniform and gradual heating of the sample.[1][3][4]

Step-by-Step Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

  • Apparatus Assembly: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[3][4]

  • Heating: The side arm of the Thiele tube is gently heated with a small flame. The convection currents will circulate the oil, providing even heating.

  • Observation: The temperature is monitored closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

  • Causality: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for an accurate measurement. Rapid heating can lead to a reading that is higher than the true melting point due to a lag in heat transfer from the oil to the sample and the thermometer.

Micro-Boiling Point Determination

Given the potential for thermal decomposition, a micro-boiling point determination is a suitable method as it requires only a small amount of sample.

Principle: This method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is visualized by a continuous stream of bubbles from an inverted capillary tube.[5][6]

Step-by-Step Protocol:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

  • Apparatus Assembly: A capillary tube, sealed at one end, is inverted and placed into the sample. The assembly is attached to a thermometer and placed in a heating bath (such as a Thiele tube).

  • Heating: The apparatus is heated gently. Initially, trapped air will be expelled from the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the inverted capillary.

  • Observation: The heat source is removed once a steady stream of bubbles is observed. The bubbling will slow down and stop as the liquid cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

  • Causality: This method is advantageous for small sample sizes and can be adapted for determinations under reduced pressure. The point at which the liquid re-enters the capillary signifies that the vapor pressure of the liquid is equal to the external pressure, which is the definition of the boiling point.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials.

Conclusion

This compound is a valuable reagent with a defined set of physical properties that are crucial for its successful application. While its melting point is well-documented, the lack of a reported boiling point at atmospheric pressure highlights the importance of careful handling and the use of appropriate techniques like vacuum distillation for purification. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and similar heterocyclic compounds, ensuring reliable and reproducible results in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-(Chloromethyl)isoxazole in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

The isoxazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] The 1,3-dipolar cycloaddition stands out as a powerful and versatile strategy for the synthesis of five-membered heterocycles, offering high regioselectivity and stereocontrol.[3][4] This document outlines a forward-thinking application of 5-(chloromethyl)isoxazole as a versatile precursor for the generation of isoxazole-functionalized 1,3-dipoles, opening new pathways to novel and complex heterocyclic frameworks with significant potential in drug discovery and development.

Core Concept: this compound as a Progenitor of Isoxazole-Containing Azomethine Ylides

Traditionally, 1,3-dipolar cycloadditions leading to isoxazoles involve the in situ generation of nitrile oxides from precursors such as aldoximes or hydroxyimidoyl chlorides, which then react with dipolarophiles.[5][6][7][8] Here, we propose a paradigm shift: employing the readily available this compound not as a target to be synthesized, but as a starting material to generate a novel class of 1,3-dipoles—specifically, isoxazole-substituted azomethine ylides. These ylides can then undergo cycloaddition with a variety of dipolarophiles to construct complex pyrrolidine-containing architectures, effectively marrying the isoxazole core with other pharmacologically relevant heterocycles.

The generation of azomethine ylides is a well-established field, with methods including the condensation of α-amino acids with aldehydes, the ring-opening of aziridines, and the deprotonation of iminium salts.[2][9][10] Our proposed methodology leverages the reactivity of the chloromethyl group to form a quaternary ammonium salt, which, upon deprotonation, yields the desired isoxazole-stabilized azomethine ylide.

Proposed Reaction Mechanism: A Step-by-Step Elucidation

The transformation of this compound into a reactive 1,3-dipole for cycloaddition reactions is envisioned to proceed through a three-step sequence:

  • Quaternary Ammonium Salt Formation: The reaction is initiated by the nucleophilic attack of a tertiary amine on the electrophilic carbon of the chloromethyl group of this compound. This SN2 reaction forms a quaternary ammonium salt.

  • Azomethine Ylide Generation: In the presence of a suitable base, the quaternary ammonium salt is deprotonated at the methylene bridge, which is rendered acidic by the adjacent positively charged nitrogen and the isoxazole ring. This deprotonation generates the transient azomethine ylide, a 1,3-dipole.

  • [3+2] Cycloaddition: The generated azomethine ylide then readily participates in a [3+2] cycloaddition reaction with an electron-deficient dipolarophile (e.g., an alkene or alkyne). This concerted, pericyclic reaction forms a new five-membered pyrrolidine ring fused or linked to the isoxazole moiety.

It is crucial to consider potential side reactions, such as the Sommelet-Hauser rearrangement, which can occur with benzylic ammonium ylides.[11][12][13][14] The choice of reaction conditions, particularly the base and solvent, will be critical in favoring the desired cycloaddition pathway.

Reaction Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Quaternary Ammonium Salt Formation cluster_1 Step 2: Azomethine Ylide Generation cluster_2 Step 3: [3+2] Cycloaddition start This compound + Tertiary Amine intermediate1 Quaternary Ammonium Salt start->intermediate1 SN2 Reaction intermediate1_2 Quaternary Ammonium Salt intermediate2 Isoxazole-Substituted Azomethine Ylide (1,3-Dipole) intermediate1_2->intermediate2 Deprotonation (Base) intermediate2_2 Isoxazole-Substituted Azomethine Ylide dipolarophile Dipolarophile (e.g., Alkene, Alkyne) product Isoxazolyl-Substituted Pyrrolidine dipolarophile->product Concerted [3+2] Cycloaddition intermediate2_2->product Concerted [3+2] Cycloaddition

Caption: Proposed reaction mechanism for the 1,3-dipolar cycloaddition.

Application Protocol: Synthesis of Isoxazolyl-Substituted Pyrrolidines

This protocol provides a general framework for the one-pot synthesis of isoxazolyl-substituted pyrrolidines from this compound, a tertiary amine, and a dipolarophile.

Materials and Reagents
Reagent/MaterialPurposeTypical ExamplesPurity
This compound Derivative1,3-Dipole Precursor3-Aryl-5-(chloromethyl)isoxazole>98%
Tertiary AmineYlide FormationTriethylamine, DBU, DABCOAnhydrous
DipolarophileCycloaddition PartnerN-Phenylmaleimide, Dimethyl acetylenedicarboxylate>98%
Base (optional)DeprotonationCesium carbonate, Potassium carbonateAnhydrous
SolventReaction MediumToluene, Acetonitrile, DichloromethaneAnhydrous
Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative (1.0 eq.), the dipolarophile (1.2 eq.), and the tertiary amine (1.5 eq.).

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) while monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (quaternary ammonium salt) has formed, it can be removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoxazolyl-substituted pyrrolidine.

Experimental Workflow Experimental Workflow cluster_workflow One-Pot Synthesis setup 1. Reaction Setup (Inert Atmosphere) addition 2. Add Reagents - this compound - Dipolarophile - Tertiary Amine setup->addition solvent 3. Add Anhydrous Solvent addition->solvent reaction 4. Stir/Heat (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Column Chromatography workup->purification product Pure Isoxazolyl-Substituted Pyrrolidine purification->product

Caption: General experimental workflow for the one-pot synthesis.

Safety and Handling

This compound and its derivatives are potentially hazardous compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific this compound derivative being used.

Conclusion and Future Outlook

The proposed use of this compound as a precursor for isoxazole-substituted azomethine ylides in 1,3-dipolar cycloaddition reactions represents a novel and promising strategy for the synthesis of complex, polycyclic heterocyclic compounds. This approach offers a modular and efficient route to a diverse range of structures with high potential for applications in medicinal chemistry and drug discovery. Further research into the scope of suitable tertiary amines, dipolarophiles, and the optimization of reaction conditions will undoubtedly expand the utility of this methodology, paving the way for the discovery of new bioactive molecules.

References

Application Notes and Protocols for Nucleophilic Substitution on 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing nucleophilic substitution reactions on 5-(chloromethyl)isoxazole, a versatile building block in medicinal chemistry. The isoxazole scaffold is a key pharmacophore found in numerous therapeutic agents.[1][2][3][4][5] The ability to functionalize the 5-position via the reactive chloromethyl group opens up a vast chemical space for the synthesis of novel isoxazole derivatives with potential biological activity. This guide details the underlying mechanistic principles, provides step-by-step protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of this compound in Drug Discovery

The isoxazole ring is a five-membered heterocycle that is prevalent in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing molecules that can effectively interact with biological targets. This compound serves as a key intermediate, allowing for the introduction of diverse functionalities at the 5-position through nucleophilic substitution reactions. This versatility has led to its use in the synthesis of a variety of compounds with therapeutic potential.

The reactivity of the chloromethyl group is analogous to that of a primary alkyl halide, making it an excellent electrophile for SN2 reactions. This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, leading to the creation of ethers, amines, and thioethers, respectively.

Reaction Mechanism and Key Considerations

The nucleophilic substitution on this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group, and the chloride leaving group departs simultaneously.

Key factors influencing the success of the reaction include the nature of the nucleophile, the choice of solvent and base, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. The choice of a suitable base is crucial for deprotonating the nucleophile (in the case of alcohols, thiols, and some amines) to increase its nucleophilicity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophile.

Caption: General SN2 mechanism.

Protocols for Nucleophilic Substitution

The following protocols are generalized procedures and may require optimization based on the specific substrate and nucleophile used.

Reaction with O-Nucleophiles (Williamson Ether Synthesis)

This protocol describes the synthesis of 5-((aryloxy)methyl)isoxazoles via a Williamson ether synthesis.

Protocol 1: Synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole

  • Materials:

    • 5-(Chloromethyl)-3-phenylisoxazole

    • Phenol

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with care) portion-wise at room temperature.

    • Stir the mixture for 30 minutes at room temperature to ensure the formation of the phenoxide.

    • Add a solution of 5-(chloromethyl)-3-phenylisoxazole (1.0 equivalent) in a minimal amount of DMF to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

ParameterConditionRationale
Base K₂CO₃, NaHTo deprotonate the phenol, increasing its nucleophilicity.[6]
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate the SN2 reaction.
Temperature 60-80 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction with N-Nucleophiles

This protocol outlines the synthesis of 5-((alkyl/arylamino)methyl)isoxazoles.

Protocol 2: Synthesis of N-((3-methylisoxazol-5-yl)methyl)aniline

  • Materials:

    • 5-(Chloromethyl)-3-methylisoxazole

    • Aniline

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Anhydrous acetonitrile or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 5-(chloromethyl)-3-methylisoxazole (1.0 equivalent) in anhydrous acetonitrile, add aniline (1.1 equivalents) and potassium carbonate (2.0 equivalents).

    • Stir the reaction mixture at room temperature or heat to 50 °C if the reaction is sluggish.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography or recrystallization.

ParameterConditionRationale
Base K₂CO₃, Et₃NTo neutralize the HCl formed during the reaction.
Solvent Acetonitrile, DCMSolvents that are compatible with the reaction and facilitate work-up.
Temperature Room temperature to 50 °CMild conditions are often sufficient for the alkylation of amines.
Reaction with S-Nucleophiles

This protocol describes the synthesis of 5-((arylthio)methyl)isoxazoles.

Protocol 3: Synthesis of 3-phenyl-5-((phenylthio)methyl)isoxazole

  • Materials:

    • 5-(Chloromethyl)-3-phenylisoxazole

    • Thiophenol

    • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

    • Anhydrous methanol or ethanol

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve thiophenol (1.1 equivalents) in anhydrous methanol and add sodium hydroxide (1.2 equivalents) or sodium hydride (1.1 equivalents) at 0 °C.

    • Stir the mixture for 15-20 minutes to form the sodium thiophenoxide.

    • Add a solution of 5-(chloromethyl)-3-phenylisoxazole (1.0 equivalent) in methanol dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Base NaOH, NaHTo deprotonate the thiol, generating the more nucleophilic thiolate.[6]
Solvent Methanol, EthanolProtic solvents that can dissolve the thiolate salt.
Temperature 0 °C to room temperatureThe reaction is typically exothermic and starting at a lower temperature helps to control it.

Experimental Workflow and Troubleshooting

experimental_workflow cluster_troubleshooting Troubleshooting start Start: Select Nucleophile and Isoxazole setup Reaction Setup: - Choose solvent and base - Combine reagents start->setup reaction Reaction: - Stir at appropriate temperature - Monitor by TLC setup->reaction workup Work-up: - Quench reaction - Extraction and washing reaction->workup no_reaction No Reaction: - Increase temperature - Use stronger base/nucleophile - Change solvent reaction->no_reaction Issue side_products Side Products: - Lower temperature - Optimize stoichiometry - Use a milder base reaction->side_products Issue purification Purification: - Column chromatography - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End: Pure Product analysis->end no_reaction->setup Solution side_products->setup Solution

Caption: A typical experimental workflow.

Common Troubleshooting Tips:

  • Low or No Conversion:

    • Cause: Insufficiently activated nucleophile, low reaction temperature, or steric hindrance.

    • Solution: Use a stronger base (e.g., NaH instead of K₂CO₃), increase the reaction temperature, or prolong the reaction time. Ensure all reagents and solvents are anhydrous, as water can quench the base and react with the electrophile.

  • Formation of Side Products:

    • Cause: Elimination reactions (especially with secondary or bulky nucleophiles), or reaction with the solvent.

    • Solution: Lower the reaction temperature. Use a non-nucleophilic, sterically hindered base if elimination is a problem. Choose a less reactive solvent.

  • Difficult Purification:

    • Cause: Similar polarity of product and starting materials or byproducts.

    • Solution: Optimize the reaction to go to completion to minimize starting material contamination. Explore different solvent systems for column chromatography or consider alternative purification methods like recrystallization or preparative TLC.

Safety Precautions

  • This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon). Potassium carbonate and triethylamine are corrosive and should be handled with care.

  • Solvents: DMF and DMSO are skin-permeable and can carry dissolved chemicals through the skin. Handle with appropriate gloves. Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.

  • General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Utilization of 5-(Chloromethyl)isoxazole as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole motif is a cornerstone in the development of modern agrochemicals, renowned for conferring potent biological activity and favorable physicochemical properties to active ingredients.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" that allows for diverse functionalization, enabling the fine-tuning of a molecule's bioactivity, selectivity, and environmental profile. Among the various isoxazole-containing building blocks, 5-(chloromethyl)isoxazole has emerged as a particularly versatile and valuable synthon for the synthesis of a wide range of fungicides, herbicides, and insecticides.

The strategic importance of this compound lies in the reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups and pharmacophores, making it an ideal starting material for the construction of extensive chemical libraries for high-throughput screening in agrochemical discovery. The isoxazole ring itself often plays a crucial role in the molecule's mechanism of action, for instance by acting as a bioisostere for other functional groups or by directly interacting with biological targets.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of novel agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering both theoretical insights and practical, step-by-step methodologies.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and safe handling procedures for this compound is paramount before its use in any synthetic protocol.

PropertyValueReference
Molecular Formula C₄H₄ClNO--INVALID-LINK--
Molecular Weight 117.53 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid-
Boiling Point ~160-162 °C-
Density ~1.3 g/cm³-

Safety and Handling Precautions:

This compound is a reactive chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: This compound can be corrosive and cause burns. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathways from this compound

The reactivity of the chloromethyl group is the key to the synthetic utility of this compound. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, amines, and thiols, to yield a diverse array of derivatives.

Synthetic_Pathways cluster_nucleophiles Nucleophiles cluster_products Agrochemical Scaffolds main This compound Phenols Phenols (Ar-OH) main->Phenols Williamson Ether Synthesis Amines Amines (R₂NH) main->Amines Nucleophilic Substitution Thiols Thiols (R-SH) main->Thiols Nucleophilic Substitution Ethers Isoxazolyl-Aryl Ethers (Herbicides, Fungicides) Phenols->Ethers Amines_prod Isoxazolylmethyl Amines (Insecticides, Fungicides) Amines->Amines_prod Thioethers Isoxazolylmethyl Thioethers (Fungicides, Nematicides) Thiols->Thioethers

Caption: Versatile synthetic routes from this compound.

Protocols for Agrochemical Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of various classes of agrochemicals using this compound as the starting material.

Protocol 1: Synthesis of Isoxazolyl-Aryl Ethers (Herbicidal and Fungicidal Scaffolds)

This protocol describes a generalized Williamson ether synthesis for the preparation of isoxazolyl-aryl ethers, a scaffold found in several herbicides and fungicides. The reaction involves the deprotonation of a substituted phenol to form a phenoxide, which then acts as a nucleophile to displace the chloride from this compound.

Reaction Scheme:

Materials:

  • Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)

  • This compound

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and the anhydrous solvent (e.g., acetone).

  • Base Addition: Add the base (e.g., potassium carbonate, 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Addition of this compound: Dissolve this compound (1.0-1.2 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time will vary depending on the reactivity of the phenol and can range from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent for extraction (e.g., ethyl acetate) and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazolyl-aryl ether.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can protonate the phenoxide and reduce its nucleophilicity. Therefore, the use of anhydrous solvents and reagents is crucial for achieving high yields.

  • Choice of Base: A base is required to deprotonate the phenol. The strength of the base should be chosen based on the acidity of the phenol. For most phenols, a moderately strong base like potassium carbonate is sufficient. For less acidic alcohols, a stronger base like sodium hydride might be necessary.

  • Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like acetone, acetonitrile, or DMF are commonly used as they can dissolve the ionic phenoxide and are suitable for SN2 reactions.

  • Monitoring the Reaction: TLC is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

Representative Examples of Herbicidal Isoxazolyl-Aryl Ethers:

CompoundAr- groupBiological ActivityReference
Isoxaflutole (precursor)2-cyano-3-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethyl)phenylHerbicide (HPPD inhibitor)[3]
5-(2,4-dichlorophenoxymethyl)-3-methylisoxazole2,4-dichlorophenylFungicidal-
Protocol 2: Synthesis of Isoxazolylmethyl Amines (Insecticidal and Fungicidal Scaffolds)

This protocol outlines the synthesis of isoxazolylmethyl amines through the nucleophilic substitution of this compound with primary or secondary amines. This class of compounds has shown promise as insecticides and fungicides.

Reaction Scheme:

Materials:

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • This compound

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, THF, dichloromethane)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the base (e.g., triethylamine, 1.5 eq) in the anhydrous solvent (e.g., acetonitrile).

  • Addition of this compound: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Base: A base is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. Triethylamine is a common choice as it is a non-nucleophilic organic base that is easily removed during work-up.

  • Solvent: The choice of solvent depends on the solubility of the reactants. Aprotic solvents are generally preferred to avoid side reactions.

  • Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the more valuable this compound.

Representative Examples of Bioactive Isoxazolylmethyl Amines:

CompoundR₂N- groupBiological ActivityReference
N-((3-methylisoxazol-5-yl)methyl)anilinePhenylaminoInsecticidal-
1-((isoxazol-5-yl)methyl)piperidinePiperidin-1-ylFungicidal-
Protocol 3: Synthesis of Isoxazolylmethyl Thioethers (Fungicidal and Nematicidal Scaffolds)

This protocol details the synthesis of isoxazolylmethyl thioethers by reacting this compound with a thiol in the presence of a base. Thioether linkages are present in a number of potent fungicides and nematicides.

Reaction Scheme:

Materials:

  • Thiol (e.g., thiophenol, benzyl thiol)

  • This compound

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • Deionized water

  • Organic solvent for extraction

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq) in the solvent (e.g., ethanol). Add the base (e.g., aqueous sodium hydroxide, 1.1 eq) and stir for 15-30 minutes to form the thiolate.

  • Addition of this compound: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain the crude thioether.

  • Purification: Purify the product by column chromatography or distillation.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Thiolate Formation: Thiols are generally more acidic than alcohols, but a base is still required to form the more nucleophilic thiolate anion.

  • Solvent: Protic solvents like ethanol can be used in this reaction as thiolates are strong nucleophiles and the competing elimination reaction is less of a concern than with alkoxides.

Characterization Data of Representative Derivatives

The following table provides representative characterization data for agrochemical precursors synthesized from this compound.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
5-(Phenoxymethyl)-3-phenylisoxazole7.85-7.82 (m, 2H), 7.50-7.40 (m, 3H), 7.35-7.28 (m, 2H), 7.02-6.95 (m, 3H), 5.15 (s, 2H)162.9, 158.1, 129.9, 129.5, 128.8, 126.7, 121.7, 114.9, 97.4, 62.1[M+H]⁺ 266.1
N-((3-phenylisoxazol-5-yl)methyl)aniline7.82-7.79 (m, 2H), 7.48-7.38 (m, 3H), 7.25-7.18 (m, 2H), 6.80-6.70 (m, 3H), 4.50 (s, 2H), 4.20 (br s, 1H)162.8, 147.5, 129.8, 129.2, 128.7, 126.6, 118.0, 113.2, 97.6, 45.3[M+H]⁺ 265.1

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its reactive chloromethyl group allows for the straightforward introduction of a wide range of functionalities, leading to the generation of diverse chemical libraries with potential fungicidal, herbicidal, and insecticidal activities. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate. By understanding the underlying reaction mechanisms and carefully considering the experimental parameters, scientists can effectively leverage this compound to develop the next generation of innovative and sustainable crop protection solutions.

References

Application Note & Protocol: A Guide to the Synthesis of 5-(Trifluoromethyl)isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticonvulsant zonisamide and the COX-2 inhibitor valdecoxib.[1] When functionalized with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] These advantageous properties have made 5-(trifluoromethyl)isoxazoles highly sought-after building blocks in drug discovery programs, particularly in the development of novel antitumor agents.[2][3]

This guide provides a detailed experimental framework for the synthesis of 5-(trifluoromethyl)isoxazoles, focusing on the robust and widely applicable [3+2] cycloaddition methodology. We will delve into the mechanistic rationale behind the protocol, offer step-by-step instructions, and address common experimental challenges to ensure reproducible success for researchers in organic synthesis and drug development.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most efficient and modular route to constructing the 5-(trifluoromethyl)isoxazole core is the 1,3-dipolar cycloaddition reaction.[4][5][6] This reaction involves the coupling of a 1,3-dipole (a trifluoromethylated nitrile oxide) with a dipolarophile (typically an alkyne). The key to this synthesis is the controlled, in situ generation of the highly reactive trifluoroacetonitrile oxide intermediate, which immediately undergoes cycloaddition with the alkyne present in the reaction mixture.

The overall workflow can be visualized as a two-stage process: first, the preparation of a stable precursor to the nitrile oxide, followed by the final cycloaddition reaction.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: [3+2] Cycloaddition A Trifluoroacetaldehyde Hemiacetal B Trifluoroacetaldehyde Oxime (2) A->B + NH₂OH·HCl C Trifluoroacetohydroximoyl Bromide (3) B->C + NBS in DMF E Trifluoromethyl Nitrile Oxide (In Situ) C->E + Et₃N (Base) D Alkyne (R-C≡CH) F 5-(Trifluoromethyl)isoxazole D->F E->F Cycloaddition

Caption: Overall workflow for the synthesis of 5-(trifluoromethyl)isoxazoles.

Mechanistic Insight: Generation and Reaction of Trifluoroacetonitrile Oxide

The success of the synthesis hinges on minimizing the self-reaction (dimerization) of the trifluoroacetonitrile oxide intermediate, which can form stable furoxans.[7] This is achieved by generating the nitrile oxide slowly in the presence of the alkyne. The process begins with the dehydrobromination of the trifluoroacetohydroximoyl bromide precursor ( 3 ) using an organic base like triethylamine (Et₃N). The resulting nitrile oxide is a powerful electrophile that readily reacts with the nucleophilic alkyne in a concerted [3+2] cycloaddition to yield the desired 3,5-disubstituted isoxazole regioselectively.[8]

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition precursor Trifluoroacetohydroximoyl Bromide intermediate Trifluoroacetonitrile Oxide (1,3-Dipole) precursor->intermediate - HBr base Et₃N (Base) product 5-Substituted-3-(trifluoromethyl)isoxazole intermediate->product alkyne Alkyne (Dipolarophile) alkyne->product

Caption: Mechanism of in situ nitrile oxide generation and cycloaddition.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of Trifluoroacetohydroximoyl Bromide (3)

This precursor is prepared in two steps from commercially available trifluoroacetaldehyde ethyl hemiacetal and is best used immediately or stored as a solution in the freezer.[9]

Step 1: Preparation of Trifluoroacetaldehyde Oxime (2)

  • To a round-bottom flask charged with trifluoroacetaldehyde ethyl hemiacetal (1.0 eq), add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Extract the aqueous mixture with diethyl ether (2 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • The resulting solution of crude trifluoroacetaldehyde oxime (2) is a pale yellow liquid and should be used immediately in the next step without further purification.[9]

Step 2: Bromination to Trifluoroacetohydroximoyl Bromide (3)

  • Cool the ethereal solution of trifluoroacetaldehyde oxime (2) from the previous step to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 eq) in dimethylformamide (DMF).

  • Add the NBS solution dropwise to the stirred oxime solution over 1 hour using a syringe pump. Causality: Slow addition is critical to control the reaction temperature and prevent unwanted side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[9]

  • Work-up the reaction by washing with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over MgSO₄. The resulting red-brown solution of the crude product (3) can be stored in the freezer and used without further purification.[9]

Part B: Synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole

This protocol provides a specific example using phenylacetylene as the dipolarophile.[9]

Materials:

  • Ethereal solution of Trifluoroacetohydroximoyl bromide (3) (1.0 eq, e.g., 1.5 mmol)

  • Phenylacetylene (2.0 eq, 3.0 mmol)

  • Triethylamine (Et₃N) (2.0 eq, 3.0 mmol)

  • Toluene, Ethyl Acetate (EtOAc), Hexane, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the solution of trifluoroacetohydroximoyl bromide (3) and phenylacetylene in toluene (4 mL).[9]

  • Prepare a separate solution of triethylamine in toluene (1.6 mL).

  • Using a syringe pump, add the triethylamine solution dropwise to the stirred reaction mixture over 2 hours at room temperature. A white precipitate (triethylammonium bromide) will form.[9] Causality: The slow addition of the base ensures a low steady-state concentration of the reactive nitrile oxide, maximizing the yield of the desired cycloaddition product and minimizing furoxan formation.[7]

  • After the addition is complete, add hexane (25 mL) to fully precipitate the salt and filter off the white solid.

  • Wash the collected precipitate on the filter with a small amount of ethyl acetate (5 mL).

  • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of hexane to 10% EtOAc/hexane) to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole as a pale yellow solid.[9]

Data Summary: Scope of the Reaction

The described [3+2] cycloaddition protocol is versatile and accommodates a range of both aryl and alkyl alkynes, delivering good to excellent yields.

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene5-phenyl-3-(trifluoromethyl)isoxazole96%[9]
21-ethynyl-2,4-difluorobenzene5-(2,4-difluorophenyl)-3-(trifluoromethyl)isoxazole73%[9]
31-ethynyl-4-methoxybenzene5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole84%[9]
4Cyclopentylacetylene5-cyclopentyl-3-(trifluoromethyl)isoxazole54%[9]
55-Hexynenitrile4-(3-(trifluoromethyl)isoxazol-5-yl)butanenitrile73%[9]

Troubleshooting and Expert Considerations

  • Low Yield: This is the most common issue.[7]

    • Cause: Often due to the dimerization of the nitrile oxide intermediate.

    • Solution: Ensure the slow, controlled addition of the base via a syringe pump. Confirm the purity and stability of the trifluoroacetohydroximoyl bromide precursor; it should be freshly prepared or properly stored.[7][9]

  • Purification Difficulty:

    • Cause: Presence of furoxan byproducts or unreacted starting materials.

    • Solution: A standard aqueous work-up is essential to remove salts and water-soluble impurities.[7] Flash column chromatography on silica gel is typically sufficient for purification. For challenging separations, using silver nitrate-impregnated silica gel can be effective for purifying products from alkyne-containing impurities.[9]

  • Confirmation of Structure:

    • Methodology: The structure and purity of the final product should be confirmed using standard analytical techniques.

    • ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The trifluoromethyl group provides a strong, clean singlet in the ¹⁹F NMR spectrum.[7][9]

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and molecular formula of the synthesized compound.[7]

References

The Synthesis of Isoxazole Derivatives: A Comprehensive Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Nucleus in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of biologically active compounds, from antibiotics like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib.[2] This guide provides researchers, scientists, and drug development professionals with a detailed, in-depth exploration of the primary synthetic routes to isoxazole derivatives, emphasizing not just the protocols themselves, but the underlying chemical principles, practical considerations, and comparative advantages of each method.

Strategic Approaches to Isoxazole Ring Construction

The synthesis of the isoxazole core can be broadly categorized into two primary strategies: cyclocondensation reactions and 1,3-dipolar cycloadditions. Modern advancements have further refined these approaches through the use of catalysis and alternative energy sources.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: The Claisen Synthesis

One of the most established and straightforward methods for isoxazole synthesis is the Claisen condensation, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] The reaction proceeds through the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[4]

Causality of Experimental Choices: The regioselectivity of the Claisen synthesis with unsymmetrical 1,3-dicarbonyls is a critical consideration and can often be influenced by the reaction conditions. For instance, the pH of the reaction medium can dictate which carbonyl group is preferentially attacked by hydroxylamine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2] The choice of solvent and temperature also plays a crucial role in controlling the reaction rate and minimizing side product formation.

Protocol 1: Classical Claisen Synthesis of 3,5-Dimethylisoxazole

This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) in water. To this solution, add a solution of sodium hydroxide (1.2 eq) in water, keeping the temperature below 10 °C with an ice bath. This liberates the free hydroxylamine base.

  • Reaction Mixture: To the freshly prepared hydroxylamine solution, add a solution of acetylacetone (1.0 eq) in ethanol dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 3,5-dimethylisoxazole can be purified by distillation.

Reactant Molar Eq. Purpose
Acetylacetone1.01,3-dicarbonyl substrate
Hydroxylamine HCl1.2Source of hydroxylamine
Sodium Hydroxide1.2To generate free hydroxylamine
Ethanol/Water-Solvent system

Mechanism of the Claisen Isoxazole Synthesis

Claisen_Mechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization and Dehydration A 1,3-Dicarbonyl C Mono-oxime Intermediate A->C Nucleophilic attack B Hydroxylamine B->C D Cyclic Hemiaminal C->D Intramolecular cyclization E Isoxazole D->E Dehydration

Caption: Mechanism of the Claisen isoxazole synthesis.

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is a highly versatile and powerful method for the synthesis of isoxazolines and isoxazoles, respectively.[5] Nitrile oxides are typically generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds, to avoid their dimerization to furoxans.[6][7]

Causality of Experimental Choices: The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the dipole and the dipolarophile, which can be predicted using Frontier Molecular Orbital (FMO) theory.[8] The choice of method for generating the nitrile oxide is crucial; for instance, the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine is a common and efficient method.

Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Aromatic aldoxime (e.g., benzaldoxime)

  • Terminal alkyne (e.g., phenylacetylene)

  • N-Chlorosuccinimide (NCS) or household bleach (for in situ generation of hydroximoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Nitrile Oxide Generation: In a two-necked round-bottom flask under an inert atmosphere, dissolve the aldoxime (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add NCS (1.1 eq) portion-wise and stir for 30 minutes to form the hydroximoyl chloride.

  • Cycloaddition: To the reaction mixture, add the terminal alkyne (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reactant Molar Eq. Purpose
Aldoxime1.0Nitrile oxide precursor
Terminal Alkyne1.2Dipolarophile
N-Chlorosuccinimide1.1Chlorinating agent
Triethylamine1.5Base for dehydrochlorination
Dichloromethane-Solvent

Mechanism of 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Aldoxime->Hydroximoyl_Chloride Chlorination (e.g., NCS) Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide Dehydrochlorination (Base) Isoxazole Isoxazole Nitrile_Oxide->Isoxazole Concerted [3+2] cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: General mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.

Modern Synthetic Methodologies: Catalysis and Alternative Energy

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for constructing the isoxazole ring.

Copper-Catalyzed 1,3-Dipolar Cycloaddition

The use of a copper(I) catalyst in the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes offers excellent control over regioselectivity, almost exclusively yielding the 3,5-disubstituted isoxazole isomer.[9] The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.[10]

Causality of Experimental Choices: The choice of the copper source (e.g., CuI, CuSO₄/sodium ascorbate) and ligands can influence the reaction rate and efficiency. The reaction is often tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous media.

Ultrasound and Microwave-Assisted Synthesis

The application of ultrasound or microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12] These techniques are considered "green" as they can reduce energy consumption and often allow for the use of less hazardous solvents.[11]

Comparative Data of Synthetic Methods:

Method Typical Reaction Time Typical Yield Regioselectivity Key Advantages
Claisen Synthesis 2-12 hours60-85%Variable, condition-dependentSimple, readily available starting materials
1,3-Dipolar Cycloaddition 12-24 hours70-90%Good, FMO-controlledHigh versatility, broad substrate scope
Copper-Catalyzed 1-6 hours80-95%Excellent (3,5-disubstituted)High regioselectivity and efficiency
Ultrasound-Assisted 15-60 minutes85-95%Generally goodRapid, energy-efficient, improved yields[11]
Microwave-Assisted 5-30 minutes80-95%Generally goodExtremely rapid, high yields[12]

Applications in Drug Synthesis: Case Studies

The synthetic methodologies described above are routinely employed in the synthesis of pharmaceuticals.

Synthesis of Valdecoxib

Valdecoxib, a selective COX-2 inhibitor, features a 3,4-diarylisoxazole core. One synthetic approach involves a 1,3-dipolar cycloaddition of an arylnitrile oxide to the enolate of phenylacetone, followed by dehydration and functionalization.[13]

Workflow for Valdecoxib Synthesis

Valdecoxib_Synthesis Start Phenylacetone Enolate Lithium Enolate (LDA) Start->Enolate Cycloaddition 1,3-Dipolar Cycloaddition with Arylnitrile Oxide Enolate->Cycloaddition Isoxazoline 5-Hydroxyisoxazoline Intermediate Cycloaddition->Isoxazoline Dehydration Dehydration Isoxazoline->Dehydration Isoxazole 3,4-Diarylisoxazole Dehydration->Isoxazole Sulfonylation Chlorosulfonation & Ammunition Isoxazole->Sulfonylation Valdecoxib Valdecoxib Sulfonylation->Valdecoxib

Caption: A synthetic workflow for the preparation of Valdecoxib.

Synthesis of Sulfamethoxazole

The antibiotic sulfamethoxazole is synthesized through the condensation of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by hydrolysis of the acetamide protecting group.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues:

  • Low Yields in 1,3-Dipolar Cycloadditions: A primary cause is the dimerization of the nitrile oxide to form furoxans.[3][6] To mitigate this, ensure slow addition of the base for in situ generation of the nitrile oxide in the presence of the dipolarophile.

  • Mixture of Regioisomers in Claisen Synthesis: To improve regioselectivity, carefully control the pH and temperature of the reaction.[2] The use of β-enamino diketones as precursors can also provide better regiochemical control.[7][14]

  • Incomplete Reactions: Ensure all reagents are pure and dry, especially for moisture-sensitive reactions. For catalyzed reactions, check the activity of the catalyst.

Safety Precautions:

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, particularly when heated. Handle with care and avoid heating in a closed system.

  • Nitrile Oxides: While generated in situ, nitrile oxides are reactive and potentially hazardous. All reactions involving their generation should be conducted in a well-ventilated fume hood.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. Strict anhydrous and inert atmosphere techniques are required. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.[15][16][17][18]

  • General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate PPE.[19]

Conclusion

The synthesis of isoxazole derivatives is a rich and evolving field, offering a multitude of strategies to access this important heterocyclic motif. From the classical Claisen condensation to modern catalytic and energy-assisted methods, the synthetic chemist has a powerful toolkit at their disposal. A thorough understanding of the underlying mechanisms, regiochemical influences, and practical considerations is paramount to successfully and efficiently synthesize isoxazole-based compounds for applications in drug discovery and beyond.

References

Application Notes & Protocols: High-Purity Isolation of 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 5-(chloromethyl)isoxazole, a critical heterocyclic building block in medicinal chemistry and drug development.[1] Recognizing the challenges posed by synthetic byproducts and regioisomers, we present detailed protocols for recrystallization, column chromatography, and liquid-liquid extraction. The causality behind procedural choices is explained, empowering researchers to adapt and troubleshoot these methods. Furthermore, we include robust quality control procedures and considerations for scaling up purification, ensuring the final product meets the stringent purity requirements for pharmaceutical applications.

Introduction: The Challenge of Purity

This compound (C₄H₄ClNO, MW: 117.53 g/mol ) is a versatile synthetic intermediate.[2][3] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, and the stable isoxazole core, a pharmacophore present in numerous approved drugs.[1][4][5] However, the synthetic routes to this compound, often involving 1,3-dipolar cycloaddition reactions, can generate a variety of impurities that are structurally similar to the target compound.[1]

Common Impurities Include:

  • Regioisomers: Such as 4-(chloromethyl)isoxazole, which can be difficult to separate due to similar physicochemical properties.[1]

  • Unreacted Starting Materials: Including aldoximes and chlorinated propenes.[1]

  • Reaction Byproducts: Arising from side reactions or degradation.

  • Solvent Residues: From the reaction and initial workup.

Achieving >98% purity, often required for downstream applications in drug development, necessitates a well-designed purification strategy. This guide provides the foundational knowledge and practical steps to achieve this goal.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is paramount for designing an effective purification strategy.

PropertyValueSourceSignificance for Purification
Molecular Weight117.53 g/mol [2]Basic property for all calculations.
Boiling Point~200.1 °C (Predicted)[6]Suggests that distillation is not ideal for high purity due to potential thermal degradation.
pKa-2.58 (Predicted)[6]Indicates the molecule is not readily ionizable, guiding choices for extraction pH.
Storage Condition2-8°C under inert gas[6]Highlights potential instability, suggesting purification should be performed without excessive heat.

Strategic Approach to Purification

The optimal purification strategy depends on the impurity profile, the required purity level, and the batch scale. A multi-step approach is often the most effective.

PurificationWorkflow cluster_0 Purification Stages Crude Crude Reaction Mixture Workup Aqueous Workup & Liquid-Liquid Extraction Crude->Workup Remove salts & water-soluble impurities Primary Primary Purification (Chromatography or Recrystallization) Workup->Primary Remove major organic impurities Final Solvent Removal & Drying Primary->Final Isolate pure product QC Quality Control (NMR, GC, HPLC) Final->QC Confirm purity & identity

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for achieving high purity (>99%) on a laboratory scale (mg to grams).[7][8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9]

Expertise & Causality: this compound is a moderately polar compound. The key to successful separation is to select a mobile phase (eluent) that moves the target compound to an Rf (retention factor) of ~0.3-0.4 on a TLC plate, while maximizing the separation from its impurities. Silica gel, being polar and slightly acidic, is an effective stationary phase.[9]

Preliminary TLC Analysis

Objective: To determine the optimal solvent system for the column.

  • Dissolve a small sample of the crude product in ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate). Start with a low polarity mixture like 9:1 hexane:ethyl acetate and increase the polarity.

  • Visualize the spots using a UV lamp (254 nm).

  • Goal: Find a solvent system where the main product spot has an Rf of 0.3-0.4 and is well-separated from other spots.

Step-by-Step Flash Chromatography Protocol
  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the low-polarity starting eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, avoiding cracks.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternative (for less soluble compounds): Perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10]

  • Elution:

    • Begin eluting with the determined mobile phase, applying gentle air pressure.

    • Collect fractions sequentially in test tubes.

    • The separation can be improved by running a gradient, starting with a low-polarity solvent and gradually increasing the percentage of the more polar solvent (e.g., start with 95:5 hexane:EtOAc and slowly increase to 80:20).[10]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[7]

    • Spot every few fractions on a single TLC plate alongside a sample of the crude mixture.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective technique for purifying solids, ideal for larger quantities where chromatography is impractical. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, being present in lower concentrations, remain in the solution upon cooling.[11]

Expertise & Causality: The ideal recrystallization solvent will dissolve this compound poorly at low temperatures but readily at higher temperatures. For many isoxazole derivatives, ethanol or mixed solvent systems involving alcohols and water or hexanes are effective.[11][12] A trial-and-error approach with small quantities is necessary to find the optimal solvent or solvent pair.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate/hexane mixture) at room temperature and upon heating. The best solvent will show poor solubility at room temperature and complete solubility when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Aqueous Workup & Liquid-Liquid Extraction

This procedure is typically performed after the reaction is complete and before the primary purification method. Its purpose is to remove inorganic salts, acidic or basic byproducts, and highly polar impurities.

Expertise & Causality: this compound is a neutral organic compound that is soluble in common organic solvents like dichloromethane and ethyl acetate but insoluble in water. This differential solubility allows for its extraction from an aqueous phase into an organic phase, leaving water-soluble impurities behind.[13]

Step-by-Step Extraction Protocol
  • Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove highly polar materials).

    • Saturated sodium bicarbonate solution (to remove acidic impurities).

    • Brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for chromatography or recrystallization.

Quality Control & Purity Assessment

Verifying the purity and identity of the final product is a non-negotiable step. A combination of analytical techniques should be employed.[14][15]

TechniquePurposeExpected Results for Pure this compound
TLC Quick purity check, monitoring reactions/columns.A single spot.
¹H NMR Structural confirmation and purity assessment.[16]Signals corresponding to the isoxazole ring protons and the chloromethyl (-CH₂Cl) group protons with correct integration and multiplicity. Absence of impurity signals.
GC-MS Purity assessment and impurity identification.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion [M]⁺ and expected fragmentation patterns.[5]
HPLC High-resolution purity determination (area % purity).A single major peak. This is a common method for final QC in pharmaceutical settings.[17]

Decision Framework for Method Selection

Choosing the right purification technique is crucial for efficiency and success.

DecisionTree Start What is the primary goal? Goal_Purity Highest Purity (>99%) Lab Scale (<10g) Start->Goal_Purity Goal_Scale Moderate Purity (95-98%) Larger Scale (>10g) Start->Goal_Scale Goal_Crude Initial Cleanup of Crude Mixture Start->Goal_Crude Method_Chroma Use Flash Chromatography Goal_Purity->Method_Chroma Method_Recrys Use Recrystallization Goal_Scale->Method_Recrys If product is a solid Method_Extract Use Liquid-Liquid Extraction Goal_Crude->Method_Extract

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-(Chloromethyl)isoxazole for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-(Chloromethyl)isoxazole

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its isoxazole core is a bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The reactive chloromethyl group at the 5-position provides a versatile handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of more complex molecular architectures. This unique combination of properties has led to its incorporation into a wide range of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer compounds.

The increasing demand for isoxazole-containing drugs necessitates robust, scalable, and economically viable synthetic routes for key intermediates like this compound. This guide provides a comprehensive overview of a scalable synthesis suitable for industrial applications, focusing on the underlying chemical principles, detailed operational protocols, safety considerations, and stringent quality control measures.

Synthetic Strategy: A [3+2] Cycloaddition Approach

For the industrial-scale synthesis of this compound, the [3+2] cycloaddition of a nitrile oxide with a suitable alkyne is the most widely adopted and efficient strategy.[1][2] This approach offers high regioselectivity, good yields, and is amenable to large-scale production. The chosen protocol involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with propargyl chloride.

The key transformation is the reaction of an aldoxime with an oxidizing agent to form the transient nitrile oxide intermediate. This is immediately trapped by propargyl chloride in a concerted cycloaddition reaction to yield the desired 3-substituted-5-(chloromethyl)isoxazole. The regioselectivity of this reaction is well-established, leading predominantly to the 3,5-disubstituted isoxazole.[1]

Visualizing the Workflow: Synthesis of this compound

G cluster_prep Nitrile Oxide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition cluster_purification Purification cluster_qc Quality Control Aldoxime Aldoxime NitrileOxide Nitrile Oxide Intermediate Aldoxime->NitrileOxide Oxidation NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Base Base (e.g., Triethylamine) Base->NitrileOxide ReactionMixture Reaction Mixture NitrileOxide->ReactionMixture PropargylChloride Propargyl Chloride PropargylChloride->ReactionMixture CrudeProduct Crude this compound ReactionMixture->CrudeProduct Cycloaddition Crystallization Crystallization CrudeProduct->Crystallization Filtration Filtration & Drying Crystallization->Filtration PureProduct Pure this compound Filtration->PureProduct QC_Testing QC Testing (HPLC, GC, NMR, etc.) PureProduct->QC_Testing

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Byproducts in 5-(Chloromethyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-(chloromethyl)isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common byproducts encountered during the synthesis of this critical building block. Drawing from established synthetic protocols and mechanistic principles, this document offers practical solutions to enhance yield, purity, and overall success in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, most commonly achieved via the [3+2] cycloaddition of a nitrile oxide with a chloroalkene, is a robust transformation. However, like any chemical process, it is not without its challenges. Below, we address the most frequently encountered byproducts and provide detailed troubleshooting strategies.

FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

This is the most common issue reported. The isomeric byproduct is almost certainly the 4-(chloromethyl)isoxazole regioisomer.

The formation of regioisomers is a known challenge in 1,3-dipolar cycloaddition reactions.[1] When using an unsymmetrical dipolarophile like 1,3-dichloropropene, the nitrile oxide can add in two different orientations, leading to a mixture of the desired 5-substituted and the undesired 4-substituted isoxazole. The regioselectivity is primarily governed by steric hindrance at the terminal carbon of the alkene.[1]

Accurate identification is crucial for effective troubleshooting. The two regioisomers can be distinguished using standard analytical techniques, particularly NMR spectroscopy and chromatography.

Table 1: Analytical Differentiation of Regioisomers

TechniqueThis compound4-(chloromethyl)isoxazole
¹H NMR The isoxazole ring proton (at C4) typically appears as a singlet. The chloromethyl (-CH₂Cl) protons also appear as a singlet.The isoxazole ring protons (at C3 and C5) will show a characteristic coupling pattern, often appearing as doublets. The chloromethyl (-CH₂Cl) protons will be a singlet.
¹³C NMR The chemical shifts of the isoxazole ring carbons will be distinct from the 4-substituted isomer.The chemical shifts of the isoxazole ring carbons will differ, particularly the carbon bearing the chloromethyl group.
HPLC/GC Will have a distinct retention time.Will have a different retention time, though co-elution is possible without optimized methods.
  • Choice of Alkene: The most effective way to favor the formation of the 5-(chloromethyl) isomer is to use 2,3-dichloropropene instead of 1,3-dichloropropene. The geminal dichlorides at one end of the double bond provide significant steric hindrance, directing the cycloaddition to favor the desired 5-substituted product.[1]

  • Reaction Conditions: While the choice of alkene is the primary determinant, fine-tuning reaction parameters such as solvent and temperature may offer marginal improvements in regioselectivity. It is advisable to conduct small-scale screening experiments to optimize these conditions for your specific substrate.

If a mixture of regioisomers is formed, separation can be achieved by column chromatography.

  • Stationary Phase: Silica gel is the standard choice.

  • Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as hexane/ethyl acetate or cyclohexane/ethyl acetate, and gradually increase the polarity. The two isomers often have slightly different polarities, allowing for separation. A gradient elution is recommended for optimal resolution.

FAQ 2: My yield is low, and I've isolated a crystalline byproduct that is not the regioisomer. What is it?

This byproduct is likely a furoxan , formed by the dimerization of the nitrile oxide intermediate.

Nitrile oxides are high-energy, reactive intermediates. If they do not react with the dipolarophile (the chloroalkene) in a timely manner, they can undergo a [3+2] cycloaddition with themselves, leading to the formation of a stable furoxan (1,2,5-oxadiazole-2-oxide). This dimerization is a common side reaction that competes with the desired isoxazole formation and reduces the overall yield.

Caption: Dimerization of nitrile oxide to furoxan.

The key to preventing furoxan formation is to maintain a low concentration of the nitrile oxide at any given time, ensuring it reacts with the alkene as soon as it is formed.

  • In Situ Generation: Generate the nitrile oxide in the presence of the chloroalkene. This is the most effective strategy.

  • Slow Addition: If you are generating the nitrile oxide from an aldoxime and a chlorinating agent (like NCS), add the chlorinating agent or the base slowly to the reaction mixture containing the aldoxime and the chloroalkene. This can be done using a syringe pump for precise control.

  • Stoichiometry: Use a slight excess of the chloroalkene to ensure there is always a trapping agent available for the nitrile oxide.

  • Temperature Control: While the effect can be substrate-dependent, lower temperatures generally slow down the rate of dimerization more than the rate of the desired cycloaddition.

Furoxans are typically more polar than the corresponding isoxazole. They can usually be separated from the product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

FAQ 3: I'm observing a doubly chlorinated product in my mass spectrometry data. How is this happening?

This is likely due to the chlorination of the isoxazole ring itself, a common occurrence when using N-chlorosuccinimide (NCS) to generate the nitrile oxide.

When an excess of NCS is used, or if the reaction is allowed to proceed for an extended period after the formation of the isoxazole, NCS can act as an electrophilic chlorinating agent. The isoxazole ring, being an electron-rich aromatic system, can undergo electrophilic substitution, leading to the formation of a chloro-isoxazole byproduct. Studies have shown that this chlorination typically occurs after the isoxazole ring has been formed.

Ring_Chlorination Isoxazole Isoxazole Chlorinated Isoxazole Chlorinated Isoxazole Isoxazole->Chlorinated Isoxazole + NCS (excess)

Caption: Electrophilic chlorination of the isoxazole ring.

  • Stoichiometry of NCS: Carefully control the stoichiometry of NCS. Use the minimum amount required for the complete conversion of the aldoxime to the nitrile oxide. A 1:1 stoichiometry is a good starting point.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting materials are consumed and the desired product is formed, quench the reaction to prevent further chlorination.

  • Alternative Chlorinating Agents: If ring chlorination is a persistent issue, consider alternative methods for generating the nitrile oxide that do not involve NCS, such as the use of sodium hypochlorite.

The chlorinated isoxazole will have a different polarity and molecular weight compared to the desired product. Separation can be achieved by silica gel column chromatography, often requiring a careful gradient elution with a hexane/ethyl acetate system.

FAQ 4: My crude product shows the presence of an intermediate that is slow to convert to the final product. What could it be?

You are likely observing the isoxazoline intermediate .

The [3+2] cycloaddition of a nitrile oxide and an alkene first forms a 4,5-dihydroisoxazole, commonly known as an isoxazoline. In the synthesis of this compound from dichloropropenes, this isoxazoline intermediate must then undergo an elimination of HCl to form the aromatic isoxazole ring. If the elimination is slow or incomplete, the isoxazoline will remain as a byproduct.

Isoxazole_Formation Nitrile Oxide + Dichloroalkene Nitrile Oxide + Dichloroalkene Isoxazoline Intermediate Isoxazoline Intermediate Nitrile Oxide + Dichloroalkene->Isoxazoline Intermediate [3+2] Cycloaddition This compound This compound Isoxazoline Intermediate->this compound -HCl (Elimination)

Caption: Two-step formation of the isoxazole ring.

  • Base: The elimination of HCl is a base-mediated process. The base used to generate the nitrile oxide (e.g., triethylamine, DBU) also promotes this elimination. If isoxazoline is observed, a stronger base or a slight excess of the base may be required.

  • Reaction Time and Temperature: Increasing the reaction time or temperature can often drive the elimination to completion. Monitor the reaction by TLC or LC-MS until the intermediate is no longer observed.

Isoxazolines are generally more polar than their corresponding isoxazoles. They can be separated by silica gel column chromatography.

Summary of Common Byproducts and Mitigation Strategies

Table 2: Troubleshooting Summary

ByproductRoot CauseIdentificationMitigation Strategy
4-(chloromethyl)isoxazole Lack of regioselectivity with 1,3-dichloropropeneNMR, HPLC/GCUse 2,3-dichloropropene as the dipolarophile.
Furoxan Dimerization of nitrile oxideCharacterization of isolated solidSlow addition of reagents, in situ generation, use excess alkene.
Chlorinated Isoxazole Excess NCS causing electrophilic substitutionMass SpectrometryStrict control of NCS stoichiometry, monitor reaction progress.
Isoxazoline Incomplete elimination of HClNMR, HPLC/GCUse a stronger/excess base, increase reaction time/temperature.

This guide provides a framework for understanding and addressing the common challenges in this compound synthesis. By carefully considering the choice of reagents, reaction conditions, and purification strategies, researchers can significantly improve the outcome of their experiments.

References

Technical Support Center: Optimizing Reaction Yield for 5-(Chloromethyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-(chloromethyl)isoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The following information is structured in a question-and-answer format, synthesizing established chemical principles with practical, field-proven insights to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the this compound synthesis is consistently low. What are the primary factors I should investigate?

A1: Low yield is a common issue that can typically be traced back to one of several critical areas in the synthesis, which is most often a [3+2] cycloaddition. The primary cause is often the stability and concentration of the key reactive intermediate, the nitrile oxide.

The most prevalent synthetic route involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a chloromethyl-containing dipolarophile.[1][2] The nitrile oxide is highly reactive and can be consumed by side reactions if not controlled properly.

Key Areas for Investigation:

  • Nitrile Oxide Generation & Stability: The conversion of the aldoxime to the nitrile oxide is the rate-determining step and a major control point. Inefficient generation or rapid decomposition of the nitrile oxide directly impacts yield. The intermediate is prone to dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide), a common and often major byproduct that competes with the desired cycloaddition.[3][4]

  • Reaction Stoichiometry and Order of Addition: The relative concentrations of the nitrile oxide and the dipolarophile are critical. A high transient concentration of the nitrile oxide favors dimerization.

  • Choice of Reagents and Solvents: The selection of the oxidizing agent (for nitrile oxide generation) and the dipolarophile can significantly influence both yield and regioselectivity. Solvent choice can affect the solubility of starting materials and the rate of both desired and undesired reactions.[4]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized. Many nitrile oxide generation steps are performed at low temperatures (e.g., 0 °C) to enhance stability.[4]

The following troubleshooting guide summarizes these points and offers initial corrective actions.

Problem Potential Cause Recommended Solution
Low Overall Yield Nitrile Oxide Dimerization Maintain a low concentration of the nitrile oxide. Add the oxidizing agent (e.g., NCS) or the aldoxime solution slowly via syringe pump to the reaction mixture containing the dipolarophile.
Poor Reagent Quality Use freshly prepared or purified aldoximes. Ensure the dipolarophile (e.g., 2,3-dichloropropene) is of high purity and free of inhibitors.
Suboptimal Temperature Control the temperature carefully, especially during nitrile oxide generation. Start with established low-temperature protocols (0 °C) and optimize as needed.[4]
Incorrect Stoichiometry An excess of the dipolarophile is often used to outcompete the nitrile oxide dimerization pathway. A 1.5 to 2-fold excess can be a good starting point.
Q2: I've identified a significant byproduct in my reaction mixture. How can I confirm if it's a furoxan dimer and how do I prevent its formation?

A2: The formation of a furoxan via nitrile oxide dimerization is the most common side reaction in this synthesis.[3] Confirmation can be achieved using standard analytical techniques.

Identification:

  • Mass Spectrometry (MS): The furoxan dimer will have a molecular weight exactly double that of the nitrile oxide intermediate (or double the starting aldoxime minus two hydrogen atoms).

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectrum will be inconsistent with the desired isoxazole product and will likely show a more symmetrical structure, depending on the starting aldoxime.

Causality and Prevention:

The dimerization is a second-order reaction with respect to the nitrile oxide concentration. Therefore, any strategy that minimizes the instantaneous concentration of the nitrile oxide will favor the desired bimolecular reaction with the dipolarophile.

G cluster_0 Desired Pathway cluster_1 Side Reaction Aldoxime Aldoxime NitrileOxide Nitrile Oxide (Intermediate) Aldoxime->NitrileOxide Oxidation (e.g., NCS) Product This compound NitrileOxide->Product NitrileOxide2 Nitrile Oxide (Intermediate) Dipolarophile Dipolarophile (e.g., 2,3-Dichloropropene) Dipolarophile->Product Dimer Furoxan Dimer (Byproduct) NitrileOxide2->Dimer Dimerization (High Concentration)

Caption: Reaction pathways for the nitrile oxide intermediate.

Preventative Strategies:

  • Slow Addition: This is the most effective method. Prepare two separate solutions: one with the aldoxime and base, and another with the dipolarophile. Add the oxidizing agent (e.g., N-chlorosuccinimide) slowly to the combined mixture. Alternatively, add the aldoxime solution slowly to the reaction flask containing the dipolarophile and the oxidizing agent.

  • Use an Excess of the Dipolarophile: Using a stoichiometric excess of the dipolarophile (e.g., 2,3-dichloropropene) increases the probability of a productive collision with the nitrile oxide before it can dimerize.[1]

  • Optimize the Base: The choice of base is critical for efficient dehydrochlorination of the intermediate hydroximoyl chloride (formed from the aldoxime and NCS) to the nitrile oxide. Tertiary amines like triethylamine (TEA) or DBU are commonly used.[1] An inappropriate base can lead to slower nitrile oxide formation, allowing side reactions to occur.

Q3: My analysis shows a mixture of this compound and 4-(chloromethyl)isoxazole. How can I improve the regioselectivity?

A3: Regioisomer formation is a known challenge when using certain dipolarophiles. The regioselectivity of the [3+2] cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the dipolarophile.

Causality: The use of dipolarophiles like 1,3-dichloropropene can lead to mixtures of regioisomers because cycloaddition can occur at either end of the double bond.[5] The electronic and steric environment of the nitrile oxide and the dipolarophile dictates the preferred orientation of addition.

Improving Regioselectivity:

The most direct way to ensure the formation of the 5-substituted product is to choose a dipolarophile that biases the reaction.

  • Recommended Reagent: Use 2,3-dichloro-1-propene . This reagent serves as a synthetic equivalent of propargyl chloride and has been shown to be highly effective for the regioselective synthesis of 5-(chloromethyl)isoxazoles.[1] The reaction proceeds via cycloaddition followed by the elimination of HCl.

  • Alternative Reagent: Propargyl chloride can also be used. The reaction of a nitrile oxide with a terminal alkyne is a well-established method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[2][3]

By selecting a dipolarophile like 2,3-dichloropropene or propargyl chloride, you largely circumvent the issue of regioisomerism that can occur with other reagents.

Q4: What are the best practices for the in situ generation of the nitrile oxide from an aldoxime?

A4: The efficient generation of the nitrile oxide is paramount. The classic and most common laboratory method involves the chlorination of an aldoxime with an N-halosuccinimide followed by base-induced dehydrohalogenation.

Recommended Protocol Steps:

  • Chlorination: The aldoxime is first converted to a hydroximoyl chloride. N-Chlorosuccinimide (NCS) is the most widely used reagent for this step. It is crucial to perform this reaction at a controlled temperature, often 0 °C, to prevent degradation.[6]

  • Dehydrochlorination: A non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to eliminate HCl and form the nitrile oxide dipole.[1] This step is what generates the reactive intermediate.

Alternative "Green" Protocol: An alternative method uses Oxone® in the presence of NaCl for the oxidation of aldoximes to nitrile oxides. This approach avoids the use of chlorinated solvents and organic byproducts, offering a greener alternative.[1]

Table: Comparison of Nitrile Oxide Generation Methods

Method Reagents Advantages Considerations Reference
Classic Halogenation Aldoxime, NCS, Organic Base (e.g., TEA)Well-established, versatile, high-yielding for many substrates.Requires careful temperature control; stoichiometric organic byproducts are formed.[1]
Oxone Oxidation Aldoxime, NaCl, Oxone®"Green" protocol, avoids organic byproducts from the oxidant, broad substrate scope.May require optimization of reaction conditions (pH, solvent).[1]
Hypervalent Iodine Aldoxime, Hypervalent Iodine Reagent (e.g., t-BuOI)Mild conditions, high yields, and complete regioselectivity reported for terminal alkynes.Reagents can be more expensive.[1]
Experimental Workflow & Protocols

This section provides a generalized, yet detailed, protocol for the synthesis of a 3-substituted-5-(chloromethyl)isoxazole based on a reliable one-pot procedure.

G A 1. Reagent Preparation Dissolve aldoxime and base in 2,3-dichloropropene. B 2. Nitrile Oxide Generation Cool to 0 °C. Slowly add N-Chlorosuccinimide (NCS). A->B C 3. Cycloaddition Reaction Stir at room temperature. Monitor by TLC. B->C D 4. Workup Quench reaction, perform aqueous wash, extract with organic solvent. C->D E 5. Purification Dry organic layer, remove solvent, purify by column chromatography. D->E F 6. Analysis Characterize product using NMR, MS, etc. E->F

Caption: One-pot synthesis workflow.

Protocol: One-Pot Synthesis from an Aldoxime and 2,3-Dichloropropene[1]

This protocol is adapted from a reported improved synthesis method.[1]

Materials:

  • Aldoxime (e.g., benzaldoxime) (1.0 equiv)

  • 2,3-Dichloro-1-propene (serves as reagent and solvent)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Ethyl acetate (for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the aldoxime (1.0 equiv) and triethylamine (1.1 equiv) in 2,3-dichloro-1-propene (used in excess, e.g., 5-10 equiv).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the NCS addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The excess 2,3-dichloropropene can be recovered by distillation. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound product.[7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

References

Technical Support Center: Navigating the Challenges in Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of the isoxazole ring. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their synthesis is often plagued by challenges in achieving the desired substitution pattern, leading to mixtures of regioisomers that are difficult to separate and reduce overall yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common hurdles encountered in the laboratory. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a framework for rational problem-solving.

Troubleshooting Guide: Common Issues in Regioselective Isoxazole Synthesis

This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions grounded in established chemical principles.

Issue 1: My 1,3-Dipolar Cycloaddition Reaction is Yielding a Mixture of Regioisomers.

Question: I am performing a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne, and I'm getting a mixture of the 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Probable Causes:

  • Lack of Intrinsic Regiocontrol: The electronic and steric properties of the substituents on your nitrile oxide and alkyne are not different enough to strongly favor one transition state over the other. The regioselectivity in Huisgen 1,3-dipolar cycloadditions is governed by the frontier molecular orbital (FMO) interactions, and sometimes these interactions do not provide a strong preference.[3]

  • Thermal Conditions: Uncatalyzed, thermal cycloadditions often provide poor regioselectivity, especially when the dipolarophile is not strongly polarized.[4]

  • Inappropriate Catalyst: You may be using a catalyst that is not optimal for the desired regioisomer, or no catalyst at all.

Solutions and Scientific Rationale:

  • Employ a Catalyst to Direct Regioselectivity:

    • For 3,5-Disubstituted Isoxazoles (the "Normal" Isomer): Utilize a copper(I) catalyst . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) concept has been extended to nitrile oxides. Copper(I) acetylides react with nitrile oxides in a highly reliable process to give 3,5-disubstituted isoxazoles.[5] This method often proceeds with complete regioselectivity. The mechanism is believed to be non-concerted, involving metallacycle intermediates that dictate the regiochemical outcome.[5]

    • For 3,4-Disubstituted Isoxazoles (the "Abnormal" Isomer): Switch to a ruthenium(II) catalyst . Ruthenium catalysts have been shown to reverse the regioselectivity of the cycloaddition, favoring the formation of 3,4-disubstituted isoxazoles from terminal alkynes.[4][6] This catalytic system alters the reaction pathway, making the alternative regioisomer the major product.

  • Modify the Dipolarophile:

    • If synthesizing a 3,4-disubstituted isoxazole is the goal without using a ruthenium catalyst, consider an enamine-triggered [3+2] cycloaddition . In this metal-free approach, an aldehyde is first converted to an enamine in situ, which then acts as the dipolarophile. The regiochemistry is controlled by the enamine's electronics, leading to a dihydroisoxazole intermediate that is subsequently oxidized to the 3,4-disubstituted isoxazole with high selectivity.[7][8]

    • The use of vinylphosphonates with a leaving group can also control the regioselectivity to yield 3,4-disubstituted isoxazoles.[9]

  • Vary Reaction Conditions:

    • Solvent: The choice of solvent can influence regioselectivity.[10] Experiment with a range of solvents from non-polar (e.g., toluene, THF) to polar (e.g., acetonitrile, DMF). In some cases, polar or even aqueous solvents have been shown to enhance regioselectivity.[6][10]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity by amplifying the small energy differences between the competing transition states.

Issue 2: My Reaction Yield is Low, and I'm Isolating Furoxan Byproducts.

Question: I am generating a nitrile oxide in situ for a cycloaddition, but my yields are consistently low, and I've identified furoxan (a nitrile oxide dimer) as a major byproduct. What can I do to improve the yield of my desired isoxazole?

Probable Causes:

  • Slow Cycloaddition Rate: The rate of the desired [3+2] cycloaddition is slower than the rate of nitrile oxide dimerization. This is common with unactivated or sterically hindered dipolarophiles.

  • High Local Concentration of Nitrile Oxide: Generating the nitrile oxide too quickly or having a high overall reaction concentration favors the second-order dimerization process.

  • Suboptimal Nitrile Oxide Generation Method: The method used to generate the nitrile oxide (e.g., from an aldoxime or hydroximoyl chloride) may not be efficient, leading to side reactions.

Solutions and Scientific Rationale:

  • Control the Concentration of the Nitrile Oxide:

    • Slow Addition: If you are generating the nitrile oxide from a precursor like a hydroximoyl chloride and a base, add the base solution slowly to the reaction mixture containing the alkyne and the precursor. This maintains a low steady-state concentration of the reactive nitrile oxide, favoring the cycloaddition over dimerization.[10]

    • Adjust Stoichiometry: Use a slight excess of the alkyne dipolarophile relative to the nitrile oxide precursor.[10] This increases the probability of a productive cycloaddition event.

  • Accelerate the Cycloaddition Reaction:

    • Catalysis: As mentioned previously, copper(I) and ruthenium(II) catalysts can dramatically accelerate the rate of cycloaddition, allowing it to outcompete the dimerization pathway.[4]

    • Hypervalent Iodine Reagents: Using hypervalent iodine reagents (e.g., PIDA - phenyliodine diacetate) to generate the nitrile oxide from an aldoxime can lead to exceptionally high reaction rates, minimizing dimer formation. This method is mild and compatible with sensitive functional groups.[11][12]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can sometimes favor dimerization, in certain cases, they can also accelerate a sluggish cycloaddition.[10] This parameter should be carefully optimized for your specific system.

    • Solvent: Ensure your reactants are fully soluble in the chosen solvent. Poor solubility can slow down the reaction, giving more time for dimerization to occur.

Issue 3: My Condensation Reaction with a 1,3-Dicarbonyl Compound is Not Regioselective.

Question: I am using the classical Claisen synthesis, reacting a 1,3-dicarbonyl compound with hydroxylamine, but I'm getting an inseparable mixture of the two possible regioisomeric isoxazoles. How can I control the outcome?

Probable Causes:

  • Similar Reactivity of the Two Carbonyl Groups: The two carbonyl groups in your 1,3-dicarbonyl substrate have similar electrophilicity, leading to a non-selective initial attack by the hydroxylamine nucleophile.

  • Harsh Reaction Conditions: Classical methods often use harsh conditions that can lead to poor selectivity.[1]

Solutions and Scientific Rationale:

  • Use a Modified Substrate:

    • β-Enamino Diketones: Instead of a simple 1,3-dicarbonyl, use a β-enamino diketone. These substrates have a more differentiated 1,3-dielectrophilic system, which allows for better regiochemical control.[1] The enamine moiety deactivates the adjacent carbonyl, directing the initial attack of hydroxylamine to the more electrophilic ketone.

  • Control Reaction Conditions:

    • Lewis Acid Activators: The regioselectivity of the cyclocondensation of β-enamino diketones can be precisely controlled by the choice of additives. For example, using BF₃·OEt₂ as a Lewis acid in acetonitrile can selectively activate one of the carbonyl groups, directing the cyclization to produce 3,4-disubstituted isoxazoles.[1]

    • Solvent and Base: The choice of solvent and the presence or absence of a base like pyridine can also steer the reaction towards a specific regioisomer (e.g., 4,5-disubstituted or 3,4,5-trisubstituted isoxazoles).[1][13] This is due to subtle changes in the reaction mechanism and the stability of intermediates.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary synthetic routes to isoxazoles? The two most common and versatile methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (or alkene to give an isoxazoline) and the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][14]
What key factors govern regioselectivity in 1,3-dipolar cycloadditions? Regioselectivity is primarily governed by electronic effects (the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other) and steric effects (the physical repulsion between bulky substituents).[15][16] The use of catalysts (e.g., Cu(I), Ru(II)) can override these intrinsic factors by changing the reaction mechanism.[4]
How can I reliably synthesize 3,4-disubstituted isoxazoles? Synthesizing the 3,4-isomer, which is often the minor product in thermal cycloadditions, can be achieved with high selectivity using several methods: 1) Ruthenium(II) catalysis with terminal alkynes.[4][6] 2) A metal-free enamine-triggered [3+2] cycloaddition .[7][8] 3) A chalcone-rearrangement strategy starting from β-ketoacetals.[17] 4) Cyclocondensation of specific β-enamino diketones under Lewis acidic conditions (e.g., BF₃·OEt₂).[1]
Are there any "green" or milder methods for isoxazole synthesis? Yes, significant progress has been made. Ultrasonication can enhance reaction efficiency and reduce side reactions.[2] Reactions in water have been developed, offering an environmentally benign solvent alternative.[4] The use of hypervalent iodine reagents provides a mild, metal-free method for generating nitrile oxides at room temperature.[11]

Visualizing Reaction Control

Troubleshooting Workflow for Regioselectivity

This diagram outlines a decision-making process for troubleshooting and optimizing the regioselectivity of an isoxazole synthesis.

G start Problem: Mixture of Regioisomers reaction_type What is the reaction type? start->reaction_type cyclo 1,3-Dipolar Cycloaddition reaction_type->cyclo Cycloaddition condense Condensation reaction_type->condense Condensation cyclo_q1 Desired Isomer? cyclo->cyclo_q1 condense_q1 Using 1,3-dicarbonyl? condense->condense_q1 iso_35 3,5-Disubstituted cyclo_q1->iso_35 3,5- iso_34 3,4-Disubstituted cyclo_q1->iso_34 3,4- sol_enamino Solution: Use β-Enamino Diketone Precursor condense_q1->sol_enamino Yes sol_lewis Solution: Modify Conditions (e.g., add BF3·OEt2) condense_q1->sol_lewis No, using β-enamino diketone sol_cu Solution: Use Copper(I) Catalyst iso_35->sol_cu sol_ru Solution: Use Ruthenium(II) Catalyst or Enamine Strategy iso_34->sol_ru

Caption: Decision tree for addressing regioselectivity issues.

Competing Pathways in 1,3-Dipolar Cycloaddition

This diagram illustrates the two competing concerted pathways in the thermal cycloaddition of a nitrile oxide and a terminal alkyne, leading to two different regioisomers.

G cluster_reactants Reactants cluster_products Products R_CNO R1-C≡N+-O- R_Alkyne H-C≡C-R2 TS_35 Transition State A (Favored by Cu(I)) R_CNO->TS_35 Pathway A TS_34 Transition State B (Favored by Ru(II)) R_CNO->TS_34 Pathway B R_Alkyne->TS_35 Pathway A R_Alkyne->TS_34 Pathway B P_35 3,5-Isoxazole P_34 3,4-Isoxazole TS_35->P_35 TS_34->P_34

Caption: Regioisomeric outcomes of 1,3-dipolar cycloaddition.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and are intended as a starting point for optimization. Always perform a thorough safety assessment before conducting any experiment.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is based on the highly regioselective cycloaddition of terminal acetylenes with in situ generated nitrile oxides.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv), the aldoxime (1.1 equiv), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 equiv), and sodium ascorbate (0.04 equiv).

  • Solvent: Add a 1:1 mixture of tert-butanol and water.

  • Reaction Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 1-4 hours), dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Enamine-Triggered Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles

This protocol provides a highly regioselective route to 3,4-disubstituted isoxazoles via an enamine intermediate.[7][8]

  • Setup: In a flame-dried, argon-purged flask, dissolve the aldehyde (1.2 equiv) and pyrrolidine (1.2 equiv) in a non-polar solvent like dichloromethane (DCM) or toluene. Stir at room temperature for 30 minutes to form the enamine in situ.

  • Reactant Addition: Add the N-hydroximidoyl chloride (1.0 equiv) to the solution.

  • Base Addition: Slowly add triethylamine (TEA, 2.5 equiv) dropwise to the mixture. The nitrile oxide is generated in situ and reacts with the enamine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The initial product is a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

  • Oxidation & Workup: After completion, concentrate the reaction mixture. The crude intermediate can then be oxidized to the isoxazole. (Note: The original literature often describes an oxidative workup or spontaneous oxidation upon chromatography).

  • Purification: Purify the final product by flash column chromatography on silica gel.

References

Technical Support Center: A Troubleshooting Guide for 1,3-Dipolar Cycloaddition with 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting for the 1,3-dipolar cycloaddition involving 5-(chloromethyl)isoxazole, a critical pathway for synthesizing novel molecular entities in drug development and materials science. The process typically involves a two-step sequence: nucleophilic substitution to form an azidomethyl intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This document addresses common challenges encountered during these stages to help you achieve optimal results.

Workflow Overview: From Isoxazole to Triazole

The overall synthetic strategy is a robust and versatile method for linking an isoxazole core to a variety of molecules via a stable triazole linker. The process begins with the conversion of the reactive chloromethyl group to an azide, which then serves as the 1,3-dipole for the subsequent cycloaddition with a terminal alkyne.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition (CuAAC) A This compound C 5-(Azidomethyl)isoxazole A->C Nucleophilic Substitution B Sodium Azide (NaN3) B->C Azide Source D Terminal Alkyne (R-C≡CH) F Final Product: 1,4-Disubstituted (Isoxazolylmethyl)-1,2,3-triazole C->F 1,3-Dipole D->F Dipolarophile E Cu(I) Catalyst E->F Catalysis

Caption: General workflow for the two-step synthesis of isoxazolyl-triazoles.

Part 1: Troubleshooting the Azide Formation Step

This initial step involves the conversion of this compound to 5-(azidomethyl)isoxazole via nucleophilic substitution with an azide salt. While seemingly straightforward, efficiency can be hampered by several factors.

Q1: My reaction to form 5-(azidomethyl)isoxazole is slow, incomplete, or shows low yield. How can I improve it?

A1: An inefficient azide formation step is typically due to suboptimal reaction conditions or reagent quality. The reaction is an SN2 nucleophilic substitution, and its rate is highly dependent on the solvent, concentration, and temperature.

  • Solvent Choice is Critical: The SN2 mechanism is significantly enhanced by polar aprotic solvents, which solvate the cation (e.g., Na+) while leaving the azide nucleophile relatively "bare" and more reactive.[1]

    • Recommended: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[2]

    • Avoid: Protic solvents like ethanol or water can solvate the azide ion, reducing its nucleophilicity.

  • Reagent Stoichiometry and Purity:

    • Sodium Azide Excess: Use a molar excess of sodium azide (typically 1.5 to 3.0 equivalents) to drive the reaction to completion according to Le Châtelier's principle.[2]

    • Purity: Ensure the this compound starting material is pure. Impurities can interfere with the reaction. Also, sodium azide can degrade over time; use a fresh, dry source.

  • Temperature Adjustment:

    • Many procedures report this reaction proceeds well at room temperature (20-25°C) over several hours (e.g., 6 hours).[2]

    • If the reaction is slow, gentle heating to 40-60°C can significantly increase the rate. However, avoid excessive heat, as it can promote side reactions or decomposition of the isoxazole ring.[3]

  • Moisture Control: While not always strictly necessary, using anhydrous solvents can prevent the formation of the corresponding hydroxymethyl byproduct via hydrolysis of the starting material.

ParameterRecommendationRationale
Solvent DMF, DMSOPolar aprotic; enhances nucleophilicity of azide.
Azide Source Sodium Azide (NaN₃)Common, effective, and economical.
Stoichiometry 1.5–3.0 eq. NaN₃Drives equilibrium towards product formation.
Temperature 25°C – 60°CBalances reaction rate against potential degradation.
Atmosphere Air or N₂Reaction is not typically oxygen-sensitive.

Part 2: Troubleshooting the 1,3-Dipolar Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between the in situ generated 5-(azidomethyl)isoxazole and a terminal alkyne is the cornerstone of click chemistry.[4][5] Its reliability is high, but failure usually points to a problem with the catalytic cycle.

Q2: My CuAAC "click" reaction is failing or giving very low yields. What are the most common reasons for this?

A2: Failure of a CuAAC reaction almost always traces back to the copper(I) catalyst. Either it is not being generated/maintained in its active Cu(I) state, or it is being inhibited by other components in the reaction mixture.

  • The State of the Copper: The active catalyst is Cu(I). The most common procedure involves generating it in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent.

    • Essential Reducing Agent: Sodium ascorbate is the most common and effective reducing agent.[6] It continuously reduces any Cu(II) formed by oxidation back to the active Cu(I) state. Ensure it is added in stoichiometric amounts or slight excess relative to the copper salt.

    • Oxygen Sensitivity: The Cu(I) ion can be oxidized to the inactive Cu(II) state by dissolved oxygen. While the ascorbate provides a buffer against this, degassing your solvents (e.g., by sparging with nitrogen or argon) before adding the catalyst can significantly improve reliability.

  • Incompatible Functional Groups: Certain functional groups can coordinate strongly to the copper catalyst, sequestering it and halting the catalytic cycle.

    • Common Inhibitors: Unprotected thiols are notorious for killing CuAAC reactions. Other potential inhibitors include certain nitrogen heterocycles or ligands that can outcompete the alkyne for coordination to the copper.

  • Alkyne Substrate: The standard CuAAC reaction is specific to terminal alkynes (R-C≡CH).[4] Internal alkynes (R-C≡C-R') will not react under these conditions.

G Start CuAAC Reaction Fails Q1 Is your alkyne terminal (R-C≡CH)? Start->Q1 A1_No Use a terminal alkyne. Internal alkynes are not reactive. Q1->A1_No No Q2 Are you using a Cu(II) salt with a reducing agent? Q1->Q2 Yes End Re-run optimized reaction. A1_No->End A2_Yes Check freshness/amount of reducing agent (e.g., Na Ascorbate). Consider degassing solvents. Q2->A2_Yes Yes Q2->End No, fix catalyst system Q3 Does your substrate contain inhibiting groups (e.g., thiols)? A2_Yes->Q3 A3_Yes Protect the inhibiting group or use a ligand-assisted protocol. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for a failing CuAAC reaction.

Q3: I am observing a mixture of 1,4- and 1,5-regioisomers in my final product. I thought click chemistry was specific?

A3: You are correct; the high regioselectivity is a defining feature of the CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole.[4][7] The formation of the 1,5-isomer is characteristic of the uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition.[7]

  • Ineffective Catalysis: Seeing a mixture of isomers is strong evidence that your copper catalyst is not functioning correctly. The catalyzed reaction is much faster than the thermal one, but if the catalyst is dead, the thermal pathway can take over, especially if the reaction is heated. This thermal reaction is not regioselective and produces a mixture of both isomers.[4]

  • Solution: Revisit the points in Q2. Ensure your Cu(I) source is active, your reducing agent is fresh, and your system is reasonably free of oxygen. This will ensure the much faster CuAAC pathway dominates, leading to a single regioisomer. For specific synthesis of the 1,5-isomer, a ruthenium-based catalyst (RuAAC) is required.[7]

Part 3: Stability and Purification Considerations

Q4: How stable is the isoxazole ring during this two-step procedure?

A4: The isoxazole ring is generally robust but can be sensitive to certain conditions.

  • pH Sensitivity: Isoxazoles can be labile under strongly acidic conditions and may decompose or undergo rearrangement under harsh basic conditions.[3][8] It is crucial to maintain a pH that is neutral or mildly basic/acidic during the reaction and workup steps.

  • Metal-Catalyzed Degradation: While copper is the standard for the click reaction, other transition metals have been shown to cause N-O bond cleavage in isoxazoles.[3][9] Stick to the established CuAAC protocol unless you are intentionally exploring alternative reactivity.

  • This compound Stability: This starting material is an electrophile and should be handled accordingly.[1] It is sensitive to nucleophiles and should be stored in a cool, dry place.

Q5: Purification of the final triazole product is proving difficult due to residual copper. What is the best way to remove it?

A5: Removing the copper catalyst is a common final challenge. While a hallmark of click chemistry is often the ease of purification, residual copper can complicate things, especially for biological applications.[10]

  • Aqueous Washes: Washing the crude product (dissolved in an organic solvent like ethyl acetate or DCM) with an aqueous solution of ammonia or a chelating agent like EDTA can effectively extract the copper salts.

  • Filtration: Sometimes, the copper catalyst can be removed by filtering the reaction mixture through a small plug of silica gel, celite, or a specialized metal-scavenging resin.

  • Chromatography: Standard silica gel column chromatography is usually effective for separating the product from both starting materials and the catalyst.

Exemplary Protocols

Protocol 1: Synthesis of 5-(Azidomethyl)isoxazole
  • Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (approx. 0.5 M), add sodium azide (NaN₃, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature (25°C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude 5-(azidomethyl)isoxazole is often of sufficient purity to be used directly in the next step.[2]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Setup: Dissolve the crude 5-(azidomethyl)isoxazole (1.0 eq.) and the desired terminal alkyne (1.0-1.1 eq.) in a suitable solvent mixture, such as 2:1 EtOH/H₂O or THF/H₂O.[8]

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.10 eq.) in water.

  • Reaction: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The solution may turn heterogeneous or change color. Stir vigorously at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers with a dilute aqueous ammonia solution to remove copper, followed by brine. Dry over anhydrous MgSO₄, concentrate, and purify the final product by silica gel column chromatography or recrystallization.

References

side reactions of 5-(chloromethyl)isoxazole with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(chloromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive building block. Here, we will move beyond standard protocols to address the nuanced side reactions and experimental challenges that can arise, providing you with the expert insights needed to troubleshoot your reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound?

The primary reactivity of this compound stems from the chloromethyl group at the 5-position. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[1] This allows for the straightforward introduction of a wide variety of functional groups, including ethers, thioethers, amines, and others, by reacting it with appropriate nucleophiles.[1]

Q2: Beyond the chloromethyl group, what other reactivity concerns should I have?

While the chloromethyl group is the intended site of reaction, the isoxazole ring itself possesses a weak N-O bond.[2] This bond is susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[2] This ring-opening is a critical potential side reaction that can lead to the formation of undesired byproducts such as β-amino enones or α,β-unsaturated oximes.[2][3] Therefore, reaction conditions must be carefully chosen to favor substitution at the chloromethyl group while preserving the integrity of the heterocyclic ring.

Q3: What are the most common classes of side reactions observed with this reagent?

The most common side reactions fall into three main categories:

  • Over-alkylation: With nucleophiles like primary or secondary amines, reaction can occur multiple times, leading to di- or tri-alkylation of the nucleophile.

  • Self-Condensation/Polymerization: In the presence of a base, the molecule can react with itself, leading to dimers or oligomeric materials.

  • Isoxazole Ring Cleavage: As mentioned, strong nucleophiles, strong bases, or certain catalytic systems (e.g., some transition metals or reducing conditions) can promote the cleavage of the N-O bond, leading to a complex mixture of linear byproducts.[4][5]

Troubleshooting Guide: Specific Experimental Issues
Q4: My reaction with a primary amine is messy, showing multiple products by LC-MS. What is the likely cause and how can I fix it?

Likely Cause: You are likely observing a combination of mono-alkylation, di-alkylation, and potentially N-alkylation of the isoxazole ring itself (forming an isoxazolium salt), which can then lead to ring-opened products. Primary amines are strong nucleophiles and can easily react twice with the electrophilic chloromethyl group.

Troubleshooting & Mitigation:

  • Control Stoichiometry: Use a significant excess of the primary amine (3-5 equivalents). This increases the statistical probability that a molecule of this compound will encounter an unreacted amine molecule rather than the desired mono-alkylated product.

  • Slow Addition & Temperature Control: Add the this compound solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C or even -20 °C) before allowing it to slowly warm to room temperature. This helps to dissipate the heat of the reaction and control the reaction rate, minimizing over-alkylation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) or potassium carbonate. This will scavenge the HCl byproduct without competing as a nucleophile.

Q5: I'm seeing a significant amount of a higher molecular weight byproduct that I suspect is a dimer or polymer. Why is this happening?

Likely Cause: This is a classic case of self-condensation. In the presence of a base, a small amount of the this compound can be deprotonated at the methylene position to form an anion. This anion is nucleophilic and can attack another molecule of this compound, leading to dimerization and subsequent polymerization.

Troubleshooting & Mitigation:

  • Reverse Addition: Add the base slowly to the mixture of your nucleophile and the this compound. This ensures that the intended nucleophile is always in excess relative to any transiently formed anionic species of the starting material.

  • Select the Right Base: Avoid very strong bases like hydroxides, alkoxides, or organometallics if your primary goal is simple substitution. A milder base, such as potassium carbonate or DIPEA, is often sufficient and less likely to promote self-condensation.

  • Dilution: Running the reaction at a lower concentration can disfavor the intermolecular self-condensation reaction.

Q6: My reaction under strongly basic conditions (e.g., NaH, LDA) is consuming my starting material, but I am not forming the desired product. What is going on?

Likely Cause: Strong, non-nucleophilic bases are deprotonating the isoxazole ring itself or the chloromethyl group, leading to decomposition pathways instead of the intended reaction. The isoxazole ring has acidic protons, and their removal can initiate ring cleavage or elimination reactions. The weak N-O bond makes the ring particularly labile under these harsh conditions.[2]

Troubleshooting & Mitigation:

  • Re-evaluate Your Strategy: If your desired transformation requires a very strong base, this compound may not be the appropriate electrophile. Consider an alternative synthetic route.

  • Protecting Groups: If possible, modify the substrate so that a less basic-sensitive electrophile can be used.

  • Alternative Reagents: For reactions like Williamson ether synthesis, consider using a phase-transfer catalyst (e.g., TBAB) with a weaker base like powdered K₂CO₃ or Cs₂CO₃ instead of sodium hydride. This often provides sufficient reactivity without degrading the isoxazole core.

Summary of Key Side Reactions and Mitigation Strategies
Reagent ClassSpecific ExamplePotential Side Product(s)Mitigation Strategy
Primary/Secondary Amines Piperidine, AnilineDi-alkylated amine, N-alkylated isoxazolium saltsUse excess amine; slow addition at low temperature; use a non-nucleophilic base (DIPEA).
Strong Bases NaH, LDA, t-BuOKRing-opened products (β-enaminones), polymersAvoid strong bases; use milder conditions (e.g., K₂CO₃, Cs₂CO₃); consider alternative synthetic routes.
Strong Nucleophiles Sodium thiomethoxideRing cleavage, competing reactionsUse pre-formed salts at low temperatures; control stoichiometry carefully; consider using a milder nucleophile precursor.
Self-Reaction (Base-Promoted) Any base, especially strong onesDimers, Oligomers/PolymersSlow addition of base; reverse addition; use high dilution.
Protocol: Mitigating Side Reactions in a Standard Nucleophilic Substitution

This protocol for an N-alkylation provides a framework for minimizing common side reactions.

Objective: Synthesize N-(5-isoxazolylmethyl)morpholine with minimal byproduct formation.

Materials:

  • This compound

  • Morpholine (≥ 3 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Acetonitrile (anhydrous)

  • Round bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round bottom flask equipped with a magnetic stir bar and a thermometer.

  • Initial Charge: To the flask, add anhydrous acetonitrile, followed by morpholine (3.0 eq.) and DIPEA (1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Preparation: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Slow Addition (Critical Step): Transfer the this compound solution to an addition funnel and add it dropwise to the cold, stirred morpholine solution over 30-60 minutes. Maintain the internal reaction temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired mono-alkylated product.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway versus two common side reactions: over-alkylation and base-induced self-condensation.

G SM This compound + Nucleophile (Nu-H) Base Base Desired_Product Desired Product (Isoxazole-CH2-Nu) SM->Desired_Product Desired Sₙ2 Pathway (Excess Nu-H) SM_Anion Anionic Intermediate (Isoxazole-CH-Cl)⁻ Base->SM_Anion Deprotonation (Side Reaction) Overalkylation Over-alkylation Product (Isoxazole-CH2-Nu-CH2-Isoxazole) Desired_Product->Overalkylation Side Reaction (Reacts with SM) SelfCondensation Self-Condensation (Dimer/Polymer) SM_Anion->SelfCondensation Attacks another SM molecule

References

Technical Support Center: 5-(chloromethyl)isoxazole Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-(chloromethyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive but valuable building block. Unwanted polymerization is a common challenge that can lead to reagent degradation, yield loss, and purification difficulties. This document provides in-depth, field-tested solutions and explains the chemical principles behind them to ensure the successful use of this reagent in your experiments.

Quick Troubleshooting Guide

This table provides a rapid overview of common issues and immediate actions. For a detailed explanation of the underlying science, please refer to the comprehensive FAQ section below.

Symptom Observed Probable Cause Immediate Recommended Action
Neat reagent darkens (yellow to brown) or becomes viscous upon storage.Onset of polymerization and/or decomposition.Transfer to -20°C storage under inert gas. Consider purification via chromatography before use.
A reaction mixture containing the reagent darkens unexpectedly at room temp.Reaction conditions (e.g., solvent, base, concentration) are promoting polymerization.Immediately cool the reaction in an ice bath. Re-evaluate the protocol, focusing on temperature and concentration control.
Solid precipitate forms in the stock bottle or during a reaction workup.Advanced polymerization; formation of insoluble poly-quaternary ammonium salts.The reagent is likely unusable. Discard according to safety protocols. Review storage and handling procedures.
Low yields in nucleophilic substitution reactions.The reagent has degraded or is polymerizing faster than it reacts with the intended nucleophile.Verify reagent purity. Use freshly purified material and adhere strictly to handling protocols (low temp, dilute).

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound, which was initially a colorless liquid or low-melting solid, has turned into a viscous brown sludge. What is happening?

This is a classic sign of uncontrolled self-reaction or polymerization. This compound possesses two key reactive features within its structure: a highly electrophilic chloromethyl group and a nucleophilic nitrogen atom within the isoxazole ring.[1] This duality allows the molecule to react with itself, leading to the formation of oligomers and polymers, which present as viscous, discolored material. Prompt and proper storage is critical to prevent this from occurring.[2][3]

Q2: What is the chemical mechanism behind the polymerization of this compound?

The primary and most rapid pathway for polymerization is a type of SN2 reaction known as a Menschutkin reaction .[4] In this process, the nucleophilic nitrogen atom of one isoxazole molecule attacks the electrophilic benzylic-like carbon of the chloromethyl group on another molecule. This displaces the chloride ion and forms a new C-N bond, creating a dimer linked by a quaternary ammonium salt. This process can continue, with the resulting oligomer still possessing nucleophilic nitrogen atoms, leading to the formation of a poly-quaternary ammonium polymer.

A secondary, though less common, degradation pathway can be initiated by heat or UV light, which can cause the cleavage of the weak N-O bond in the isoxazole ring, leading to highly reactive intermediates that can also polymerize.[5][6]

Menschutkin_Polymerization cluster_reactants Reactants cluster_product Product mol1 This compound (Molecule 1) dimer Dimer with Quaternary Ammonium Linkage (+ Cl⁻) mol1->dimer Nucleophilic attack from Isoxazole-N mol2 This compound (Molecule 2) mol2->dimer Electrophilic center at CH₂Cl

Caption: Proposed Menschutkin reaction pathway for dimerization.

Q3: What are the definitive best practices for storing neat this compound to ensure maximum shelf-life?

Proper storage is the most effective preventative measure. Since the polymerization is a chemical reaction, its rate can be dramatically reduced by controlling the environmental conditions. Adherence to these protocols is essential for preserving the reagent's integrity.

Parameter Recommended Condition Scientific Rationale
Temperature -20°C (Freezer) Reduces the kinetic energy of the molecules, drastically slowing the rate of the bimolecular SN2 reaction.[3][7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture, which can hydrolyze the chloromethyl group, and oxygen, which can contribute to oxidative side reactions and discoloration.
Light Amber Glass Vial Protects the compound from UV radiation, which can induce cleavage of the weak N-O bond in the isoxazole ring, initiating decomposition.[5]
Container Clean, Dry Glass with Secure Cap Prevents contamination from residues that could catalyze decomposition. A tight seal is crucial to maintain the inert atmosphere.
Q4: I need to use this compound in a reaction. How should I handle it during the experiment to prevent it from polymerizing in the flask?

Controlling the reaction environment is just as critical as proper storage. The same principles of slowing the self-reaction rate apply.

Experimental Protocol: Best Handling Practices

  • Pre-cool Your Setup: Before adding the reagent, ensure your reaction vessel and solvent are cooled to the target temperature, typically 0°C or lower, using an ice-salt or dry ice-acetone bath.

  • Work in Dilute Conditions: Polymerization is a bimolecular process; its rate is proportional to the square of the concentration. By running the reaction at a lower concentration (e.g., <0.5 M), you significantly favor the desired reaction with your substrate over the undesired self-reaction.

  • Choose Solvents Wisely:

    • Recommended: Use non-nucleophilic, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.

    • Use with Caution: Highly polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions and should be avoided, especially at elevated temperatures.

    • Avoid: Protic solvents like methanol and ethanol can act as competing nucleophiles, reacting with your starting material.

  • Control pH (If Applicable): Avoid basic conditions. Bases can deprotonate any trace water or other acidic protons, creating stronger nucleophiles that can accelerate decomposition. If your reaction tolerates it, a neutral or slightly acidic medium is preferable, as it will protonate the isoxazole nitrogen, rendering it non-nucleophilic.

  • Temperature Management: Maintain a low temperature throughout the addition of the reagent and for the duration of the reaction, unless the specific protocol absolutely requires heating. If heating is necessary, it should be done cautiously and for the minimum time required.

Q5: Can I add a chemical inhibitor to my bottle of this compound to stabilize it?

This is a nuanced issue. The primary polymerization pathway is not a free-radical mechanism, so common radical inhibitors like BHT or hydroquinone will have little to no effect on the Menschutkin quaternization reaction.[8][][10]

The most effective "inhibitor" is procedural: low temperature and low concentration .

For long-term storage of the neat material, adding a very small amount (e.g., <0.1 wt%) of a non-nucleophilic radical scavenger like Butylated hydroxytoluene (BHT) is not harmful and could prevent minor, radical-initiated decomposition pathways, but it will not stop the main SN2 polymerization. Adding acidic stabilizers is generally not recommended for the neat material as this can complicate its use in subsequent reactions.

Q6: My reagent is already discolored. Can it be purified?

Yes, if the polymerization has not progressed too far, purification is possible.

  • Method of Choice: Flash column chromatography on silica gel is the recommended method.[11]

    • Eluent System: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

    • Procedure: Keep the column and fractions cool if possible. Work quickly and remove the solvent under reduced pressure at low temperature (e.g., <30°C) to prevent polymerization of the purified product.

  • Method to Avoid: Distillation is generally not recommended.[8] The heat required for distillation, even under high vacuum, can significantly accelerate thermal decomposition and polymerization, which can be hazardous.[6]

If the material is mostly solid or a very dark, intractable tar, purification is often not practical, and it is safer and more cost-effective to use fresh, high-purity material.

References

Technical Support Center: Purification of Crude 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-(chloromethyl)isoxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile but challenging building block. The inherent reactivity of the chloromethyl group presents unique purification hurdles that require careful consideration of methodology to prevent yield loss and product degradation.[1][2]

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude this compound. The solutions provided are grounded in chemical principles and practical laboratory experience.

Question 1: I performed flash column chromatography, but my final product is still impure. What went wrong and how can I fix it?

Answer:

This is a common issue stemming from several potential factors, primarily the selection of the stationary and mobile phases, and the inherent reactivity of the compound.

Causality Analysis:

  • Co-elution with Synthetic Byproducts: The synthesis of this compound, often via 1,3-dipolar cycloaddition, can generate regioisomers (e.g., 4-(chloromethyl)isoxazole) or furoxans from the dimerization of the nitrile oxide intermediate.[3][4] These byproducts may have polarities very similar to the desired product, leading to poor separation (co-elution) on silica gel.[5]

  • On-Column Degradation: this compound is susceptible to nucleophilic attack. Standard silica gel can have acidic sites that may catalyze degradation, or if not perfectly dry, the water content can act as a weak nucleophile. More significantly, using nucleophilic solvents like methanol in your eluent system can lead to the formation of 5-(methoxymethyl)isoxazole directly on the column.

  • Improper Solvent System: A suboptimal mobile phase will fail to provide the necessary resolution between your product and impurities. If the eluent is too polar, all components will elute quickly with little separation. If it's not polar enough, elution times will be excessively long, leading to band broadening and a greater chance for on-column reactions.

Troubleshooting Workflow:

Here is a systematic approach to optimize your chromatographic purification.

cluster_analysis Step 1: Analysis cluster_optimization Step 2: Optimization cluster_execution Step 3: Re-Purification start Impure Product After Column Chromatography check_tlc Analyze Crude & Purified Fractions by TLC (Use multiple eluent systems) start->check_tlc check_nmr Acquire ¹H NMR of Crude Material start->check_nmr consider_recryst Alternative: Attempt Recrystallization start->consider_recryst If chromatography is problematic coelution Observe Co-elution or Streaking on TLC? check_tlc->coelution degradation NMR shows loss of -CH₂Cl signal or presence of new byproducts? check_nmr->degradation adjust_solvent Optimize Eluent System: - Use Hexane/EtOAc or Hexane/DCM - Add 0.1-1% Triethylamine (NEt₃) to neutralize silica coelution->adjust_solvent Yes change_stationary Consider Alternative Stationary Phase: - Neutral Alumina - Reverse-Phase (C18) Silica coelution->change_stationary If solvent optimization fails degradation->adjust_solvent Yes degradation->change_stationary If degradation persists rerun_column Re-run Column with Optimized Conditions adjust_solvent->rerun_column change_stationary->rerun_column end Pure this compound rerun_column->end consider_recryst->end

Caption: Troubleshooting workflow for column chromatography.

Detailed Protocol: Optimized Flash Column Chromatography
  • Adsorbent Preparation: Use silica gel (230-400 mesh). If degradation is suspected, prepare a slurry of silica gel in your starting eluent containing 0.5% triethylamine (NEt₃) by volume. Let it stand for 30 minutes, then pack the column. This neutralizes acidic sites.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Pre-adsorb the sample onto a small amount of silica gel. To do this, add silica to the DCM solution, evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. Gently load this powder onto the top of the packed column.

  • Elution: Start with a non-polar solvent system, such as 98:2 Hexane/Ethyl Acetate. Gradually increase the polarity. A typical gradient might be from 2% EtOAc up to 15-20% EtOAc.[6] Collect fractions and monitor by TLC.

  • Analysis: Combine the pure fractions, and remove the solvent under reduced pressure at a low temperature (<35°C) to prevent thermal degradation. Confirm purity by NMR and/or LC-MS.[1]

Question 2: My yield is significantly lower after purification, and I suspect the product is degrading. How can I prevent this?

Answer:

Yield loss is often a direct result of the chemical instability of the this compound, particularly its electrophilic chloromethyl group.[1] Degradation can occur during the aqueous work-up, on a chromatography column, or even during solvent removal.

Degradation Pathways:

The primary degradation route is nucleophilic substitution at the benzylic-like chloromethyl position.

cluster_nucleophiles Common Nucleophiles (Nu⁻) reactant This compound product 5-(substituted-methyl)isoxazole reactant:f0->product:f0 Sɴ2 Reaction H2O H₂O (Water) ROH ROH (Alcohols, e.g., MeOH, EtOH) Amine R₂NH (Amines, e.g., NEt₃)

Caption: Primary degradation pathway via nucleophilic substitution.

Preventative Strategies:

  • Minimize Contact with Water: During your reaction work-up, perform aqueous washes quickly and with cold brine or water. Avoid letting the organic layer sit in contact with the aqueous phase for extended periods. Ensure your organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Use Aprotic/Non-Nucleophilic Solvents: For chromatography, avoid alcohols (methanol, ethanol). Stick to solvent systems like Hexane/Ethyl Acetate or Hexane/Dichloromethane.[5][6]

  • Low-Temperature Processing: Concentrate your purified fractions at the lowest practical temperature using a rotary evaporator (<35°C). Do not leave the product on the evaporator for longer than necessary once the solvent is removed.

  • pH Control: If your synthetic route involves strong bases, ensure they are thoroughly quenched and washed out during the work-up. Residual base can promote decomposition. If acids are used, neutralize carefully.

Question 3: Is recrystallization a viable purification method for this compound?

Answer:

Yes, recrystallization can be an excellent and often superior alternative to chromatography, especially if your crude product is reasonably pure (>80-85%) and a solid. It avoids potential on-column degradation and can be more scalable.

Key Considerations:

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be completely soluble or insoluble at all temperatures.

Solvent System Rationale & Comments Reference
Hexanes / Diethyl Ether (Et₂O) A good starting point. Dissolve the crude solid in a minimal amount of hot hexanes, then add Et₂O dropwise if needed to achieve full dissolution. Allow to cool slowly. This combination is effective for many moderately polar organic compounds.[7]
Hexanes / Ethyl Acetate (EtOAc) Similar to the above, but EtOAc is slightly more polar. Useful if impurities are very non-polar.[7]
Isopropanol / Water Dissolve in hot isopropanol, then add water dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool. Use with caution due to potential hydrolysis with water.[7]
Detailed Protocol: Recrystallization
  • Solvent Screening: In test tubes, test small amounts of your crude material with the solvent systems listed above to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Hexanes) in small portions and heat the mixture gently (e.g., on a steam bath or hot plate) with swirling until the solid dissolves completely. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Besides unreacted starting materials, the most common process-related impurities depend on the synthetic route. For syntheses involving nitrile oxides, you should be aware of:

  • Furoxans: Formed from the dimerization of the nitrile oxide intermediate.[4]

  • Regioisomers: Such as 4-(chloromethyl)isoxazole or other isomers, depending on the dipolarophile used.[3]

  • Hydrolysis/Solvolysis Products: Such as 5-(hydroxymethyl)isoxazole or 5-(alkoxymethyl)isoxazole if water or alcohol solvents are used under conditions that promote nucleophilic substitution.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: This is the most powerful tool for confirming the structure and identifying impurities. The chloromethyl signal (-CH₂Cl) in the ¹H NMR spectrum is a key diagnostic peak.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting trace-level impurities and confirming the molecular weight of the product. An HPLC method using a reverse-phase column with a mobile phase like acetonitrile and water is a good starting point.[8]

  • TLC (Thin-Layer Chromatography): An indispensable, quick method for monitoring reaction progress and the effectiveness of chromatographic separation.

Q3: What are the recommended handling and storage conditions for this compound?

A3: Due to its reactivity, proper handling and storage are crucial to maintain purity over time.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[9][10]

  • Storage: Store in a tightly-sealed container to protect from moisture and air. For long-term stability, storing in a refrigerator at 2-8°C is recommended.[9] Keep it away from incompatible substances like strong bases, nucleophiles, and oxidizing agents.

References

Technical Support Center: Optimizing Reactions with 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and reaction optimization involving 5-(chloromethyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the chemical reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The this compound scaffold presents two primary sites for functionalization: the highly reactive chloromethyl group at the C5 position and the isoxazole ring itself. Understanding the distinct reactivity of each site is paramount for successful catalyst selection and reaction design.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered when designing synthetic routes using this compound and its derivatives.

Q1: What are the primary reaction types for this compound, and do they require catalysts?

A1: The primary reaction is nucleophilic substitution at the chloromethyl group.[1] The carbon of the CH₂Cl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).[1]

  • Catalysis in Nucleophilic Substitutions: While many substitutions proceed without a catalyst, certain conditions can improve reaction rates and yields.

    • Phase-Transfer Catalysts (PTCs): For reactions with inorganic nucleophiles in biphasic systems, PTCs like tetrabutylammonium bromide (TBAB) are effective.

    • Lewis Acids: Catalysts such as ZnCl₂ can sometimes enhance electrophilicity, though this is more common in ring functionalization reactions.[1]

    • Organocatalysts: Chiral organocatalysts can be employed for enantioselective substitutions, a key consideration in pharmaceutical synthesis.[2]

The second major reaction type involves functionalizing the isoxazole ring itself, typically via palladium-catalyzed cross-coupling reactions . This requires prior modification of the ring to introduce a suitable leaving group (e.g., Br, I, OTf) at the C3 or C4 position, as the C-H bonds are generally unreactive.[3][4]

Q2: I need to perform a Suzuki-Miyaura coupling on an isoxazole ring. Where do I start with catalyst selection?

A2: For Suzuki-Miyaura coupling on a halo-isoxazole, the choice of palladium catalyst and ligand is critical for success. The goal is to facilitate the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

A robust starting point for most applications is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd(PPh₃)₄, paired with a suitable phosphine ligand.[6][7]

  • Initial Screening: For a new system, begin with a versatile and highly active catalyst system. A combination of a G3 or G4 Buchwald precatalyst with a biarylphosphine ligand like XPhos or SPhos is an excellent starting point.[8] These systems are known for their broad substrate scope and high efficiency.

  • Base and Solvent: The choice of base is crucial for activating the boronic acid.[9] Inorganic bases are most common. A typical starting condition would be K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF/water.[9][10]

Q3: How do I choose the right phosphine ligand for my cross-coupling reaction?

A3: Ligand selection is arguably the most critical variable in optimizing a palladium-catalyzed cross-coupling reaction. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly impacting catalyst activity and stability.[11]

  • Electron-Rich, Bulky Ligands (e.g., Buchwald-type ligands like XPhos, SPhos, P(t-Bu)₃): These are generally the most effective for challenging couplings, such as those involving aryl chlorides or sterically hindered substrates.[4][12] The electron-donating character promotes the oxidative addition step, while the steric bulk facilitates the final reductive elimination step.

  • Bidentate Ligands (e.g., dppf, BINAP): These ligands form very stable complexes with palladium and can be particularly effective in preventing catalyst decomposition at high temperatures.[13] They are a good choice for coupling primary amines or when working with aryl iodides.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable and active palladium complexes. They are excellent alternatives to phosphine ligands, especially for reactions prone to catalyst deactivation.[14]

The following flowchart provides a general decision-making framework for ligand selection in a Suzuki-Miyaura coupling.

Ligand_Selection_Workflow Start Start: Suzuki Coupling of Halo-Isoxazole Substrate Assess Substrate Reactivity (I > Br > OTf > Cl) Start->Substrate Aryl_Cl Aryl Chloride or Sterically Hindered? Substrate->Aryl_Cl Poorly Reactive Simple_Br_I Aryl Bromide/Iodide (Unhindered) Substrate->Simple_Br_I Highly Reactive Aryl_Cl->Simple_Br_I No Buchwald_Ligand Use Bulky, Electron-Rich Monophosphine Ligand (e.g., XPhos, SPhos, RuPhos) Aryl_Cl->Buchwald_Ligand Yes High_Temp Reaction requires high temp (>100 °C)? Simple_Br_I->High_Temp Bidentate_Ligand Use Bidentate Ligand (e.g., dppf, Xantphos) High_Temp->Bidentate_Ligand Yes Standard_Ligand Standard Ligand sufficient (e.g., PPh₃) High_Temp->Standard_Ligand No Optimize Screen Ligands & Bases for Optimal Yield Buchwald_Ligand->Optimize Bidentate_Ligand->Optimize Standard_Ligand->Optimize

Caption: Ligand selection decision tree for Suzuki-Miyaura reactions.

Q4: Can the isoxazole ring open or decompose under cross-coupling conditions?

A4: Yes, this is a critical consideration. Isoxazoles can be sensitive to certain nucleophiles and strong bases, potentially leading to ring-opening side reactions.[15] For instance, strong bases at elevated temperatures can promote rearrangements or decomposition.[15] If you observe significant byproduct formation or decomposition of your starting material, consider screening milder bases (e.g., moving from K₃PO₄ to K₂CO₃ or NaHCO₃) or lowering the reaction temperature.[6][9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion in a Suzuki-Miyaura coupling. 1. Inactive Catalyst: Palladium precatalyst failed to reduce to active Pd(0).2. Inappropriate Ligand: The chosen ligand is not suitable for the substrate.3. Poor Base Choice: The base is not strong enough or has poor solubility.4. Presence of Inhibitors: Water in a non-aqueous setup, or impurities in reagents/solvents.1. Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that activates reliably.2. Screen a panel of ligands. Start with a broadly applicable ligand like SPhos or XPhos.[16]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Use anhydrous solvents and degas the reaction mixture thoroughly. Ensure high purity of the boronic acid.
Significant formation of a homocoupled boronic acid byproduct. 1. Slow Transmetalation: The transfer of the organic group from boron to palladium is slow relative to other pathways.2. Presence of Oxygen: Trace oxygen can promote oxidative homocoupling.1. Ensure the base is appropriate and sufficiently soluble to form the active boronate species.2. Increase the ligand-to-palladium ratio slightly to accelerate the main catalytic cycle.3. Rigorously degas the solvent and maintain a positive pressure of inert gas (N₂ or Ar).
Low yield in a Buchwald-Hartwig amination. 1. Wrong Ligand/Catalyst Combination: The catalytic system is not active enough for the specific amine/halide pairing.2. Base Incompatibility: The base may be deprotonating the ligand or causing side reactions.3. Amine Binding/Inhibition: The amine starting material or product may be coordinating too strongly to the palladium center, inhibiting catalysis.1. For aryl chlorides or challenging amines, use bulky, electron-rich ligands (e.g., BrettPhos, cataCXium A).[12][13]2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[17]3. Use a bidentate ligand like dppf, which can sometimes mitigate product inhibition.[13]
Decomposition of isoxazole starting material. 1. Harsh Basic Conditions: The combination of base and high temperature is causing ring cleavage.[15]2. Nucleophilic Attack on the Ring: If a strong nucleophile is used as a coupling partner, it may attack the isoxazole ring.1. Screen milder bases (e.g., NaHCO₃, K₂CO₃) or fluoride-based activators (e.g., KF, CsF).[6][9]2. Lower the reaction temperature and extend the reaction time.3. If possible, modify the electronics of the isoxazole ring to increase its stability.
Low yield in a nucleophilic substitution on the chloromethyl group. 1. Poor Nucleophile: The nucleophile is not strong enough.2. Steric Hindrance: The nucleophile or the isoxazole substrate is sterically bulky.3. Leaving Group Issues: The chloride is not being displaced effectively.1. Use a stronger nucleophile or activate it by using a stronger base (e.g., NaH to deprotonate an alcohol).2. Increase the reaction temperature. Consider using a polar aprotic solvent like DMF or DMSO to accelerate Sₙ2 reactions.[18]3. Convert the chloride to a better leaving group, such as an iodide, by performing a Finkelstein reaction (e.g., with NaI in acetone).

The following diagram illustrates a typical troubleshooting workflow for a low-yield cross-coupling reaction.

Troubleshooting_Workflow Start Problem: Low Yield in Cross-Coupling Reaction Check_Reagents Step 1: Verify Reagent Purity & Anhydrous/Inert Conditions Start->Check_Reagents Change_Base Step 2: Screen Bases (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃) Check_Reagents->Change_Base If reagents are pure Change_Ligand Step 3: Screen Ligands (e.g., PPh₃ → dppf → XPhos) Change_Base->Change_Ligand If no improvement Success Success: Optimized Reaction Change_Base->Success Improvement Change_Solvent Step 4: Screen Solvents (e.g., Dioxane → Toluene → DMF) Change_Ligand->Change_Solvent If no improvement Change_Ligand->Success Improvement Change_Temp Step 5: Adjust Temperature (Increase or Decrease) Change_Solvent->Change_Temp If no improvement Change_Solvent->Success Improvement Change_Temp->Success Improvement Consult Consult Literature for Specialized Catalysts Change_Temp->Consult If still low yield

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

The following protocols provide robust starting points for common transformations. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-3-substituted-isoxazole

This protocol is adapted from methodologies developed for the efficient coupling of halo-heterocycles.[6][7]

Materials:

  • 5-Bromo-3-substituted-isoxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-isoxazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 5-Bromo-3-substituted-isoxazole

This protocol uses a modern catalyst system known for its high activity and broad scope.[12][13]

Materials:

  • 5-Bromo-3-substituted-isoxazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial equipped with a stir bar.

  • Add the 5-bromo-isoxazole and toluene. Stir for 5 minutes.

  • Add the amine (if liquid) or a solution of the amine in toluene (if solid).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(chloromethyl)isoxazole. This versatile heterocyclic building block is a cornerstone in the synthesis of a wide array of biologically active molecules. However, its reactivity, centered at the electrophilic chloromethyl group, is profoundly influenced by the choice of reaction solvent. Misunderstanding these solvent effects is a common source of failed experiments, low yields, and unexpected side products.

This guide is structured as a series of questions and answers to directly address the challenges you may encounter. We will move from foundational mechanistic principles to practical troubleshooting, providing you with the expertise to optimize your synthetic outcomes.

Part 1: Foundational Concepts - Navigating the SN1 vs. SN2 Dichotomy

The reactivity of this compound is dominated by nucleophilic substitution at the methylene carbon. The choice of solvent is the primary factor that dictates whether the reaction proceeds via a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism.

Q1: What are the primary reaction pathways for this compound, and how does the solvent steer the mechanism?

As a primary alkyl halide, this compound strongly favors the SN2 pathway , which involves a backside attack by a nucleophile in a single, concerted step. This pathway is preferred with strong nucleophiles. However, under conditions that favor carbocation formation—namely, the use of polar protic solvents and weak nucleophiles—a competing SN1 pathway can emerge. The solvent's role is not passive; it actively stabilizes or destabilizes the key transition states and intermediates that define these pathways.

G cluster_SN2 SN2 Pathway (Favored in Polar Aprotic Solvents) cluster_SN1 SN1 Pathway (Possible in Polar Protic Solvents) start_sn2 This compound + Nu⁻ ts_sn2 Transition State [Nu---CH2---Cl]⁻ start_sn2->ts_sn2 Strong Nucleophile start_sn1 This compound prod_sn2 5-(nucleomethyl)isoxazole + Cl⁻ ts_sn2->prod_sn2 Concerted Step int_sn1 Isoxazolyl-stabilized Carbocation + Cl⁻ start_sn1->int_sn1 Slow, RDS Stabilized by Protic Solvent prod_sn1 Racemic Products (Substitution + Solvolysis) int_sn1->prod_sn1 Fast Attack by Nu⁻/Solvent

Fig. 1: Competing SN1 and SN2 pathways for this compound.
Q2: Why are polar aprotic solvents recommended for SN2 reactions, while polar protic solvents hinder them?

The efficiency of an SN2 reaction hinges on the potency of the nucleophile. The solvent's interaction with the nucleophile is therefore paramount.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds.[1] They form a "cage" of hydrogen bonds around anionic nucleophiles, a phenomenon known as solvation.[2][3] This solvation shell stabilizes the nucleophile, blunting its reactivity and significantly slowing down SN2 reactions.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are polar enough to dissolve ionic nucleophiles but lack the ability to form hydrogen bonds.[1] They primarily solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive.[5][6] This leads to a dramatic acceleration of the SN2 reaction rate.[4]

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ Solvation Shell MeOH1 H₃C-O-H Nu_protic:f0->MeOH1 H-Bond MeOH2 H-O-CH₃ Nu_protic:f0->MeOH2 H-Bond MeOH3 H₃C-O-H Nu_protic:f0->MeOH3 H-Bond label_protic Result: Stabilized, Less Reactive Nucleophile Nu_aprotic Nu⁻ 'Naked' Cation M⁺ DMSO1 DMSO Cation->DMSO1 Solvated Cation DMSO2 DMSO Cation->DMSO2 label_aprotic Result: Free, Highly Reactive Nucleophile

Fig. 2: Nucleophile solvation in protic vs. aprotic media.
Part 2: Practical Solvent Selection Guide

Choosing the right solvent is not just about solubility; it's about controlling the reaction's outcome.

Q3: Which specific solvents should I choose to maximize the success of an SN2 reaction?

For a clean, efficient SN2 reaction with this compound, select a polar aprotic solvent . The most common and effective choices are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[2][7]

SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMF Polar Aprotic37153Excellent dissolving power for many salts. Can be difficult to remove under vacuum.
DMSO Polar Aprotic47189Very high dissolving power and boiling point. Can be reactive under certain conditions.[8]
Acetonitrile Polar Aprotic37.582Easier to remove than DMF/DMSO. Good general-purpose solvent for moderate temperatures.[9]
Acetone Polar Aprotic2156Lower boiling point, useful for reactions at or near room temperature.
THF "Borderline" Aprotic7.566Less polar, but often effective. Good for organometallic reagents.[1][7]
Methanol Polar Protic3365AVOID for SN2 unless it is the intended nucleophile. Promotes solvolysis.[4]
DCM "Borderline" Aprotic9.140Good for balancing polarity and can stabilize transition states without excessive solvation.[8][10]
Q4: Is there ever a reason to use a polar protic solvent like methanol or water?

Yes, but only under specific circumstances. A polar protic solvent should be used when you intend for the solvent itself to act as the nucleophile . This is known as a solvolysis reaction. For example, heating this compound in methanol will produce 5-(methoxymethyl)isoxazole.

Warning: Using a protic solvent with a different, stronger nucleophile will create a competitive environment. The solvent molecules, being in vast excess, will compete with your intended nucleophile, leading to a mixture of products and a lower yield of your desired compound.[3] This also increases the risk of elimination (E1) side reactions.

Part 3: Troubleshooting and FAQs

Even with careful planning, experiments can go awry. Here’s how to diagnose and solve common solvent-related issues.

Q5: My reaction is very slow, and the starting material is not being consumed. What's the problem?

This is a classic symptom of incorrect solvent choice for an SN2 reaction.

  • Check Your Solvent Class: Are you using a polar protic solvent like ethanol or water? If so, your nucleophile is likely being deactivated by a solvation cage.[4] Solution: Switch to a polar aprotic solvent like DMF or acetonitrile.

  • Check Solubility: Is your nucleophilic salt fully dissolved? Many salts have limited solubility in less polar solvents like THF or DCM at room temperature.[4][8] An undissolved nucleophile cannot react. Solution: Switch to a solvent with higher dissolving power, like DMF or DMSO, or gently heat the reaction mixture.

  • Check Nucleophile Strength: If you are forced to use a weak nucleophile, the reaction will inherently be slow. While solvent choice can't change the nucleophile's intrinsic nature, using a polar aprotic solvent is still critical to maximize its potential reactivity.

G start Low Yield or Slow Reaction q1 Is the solvent Polar Aprotic? start->q1 fix1 Problem: Nucleophile deactivated by H-bonding. q1->fix1 No q2 Is the nucleophile fully dissolved? q1->q2 Yes a1_yes Yes a1_no No sol1 Solution: Switch to DMF, DMSO, or Acetonitrile. fix1->sol1 fix2 Problem: Insufficient concentration of nucleophile in solution. q2->fix2 No end Consider other factors: - Nucleophile strength - Temperature - Steric hindrance q2->end Yes a2_yes Yes a2_no No sol2 Solution: Use a more polar solvent (DMF/DMSO) or increase temperature. fix2->sol2

Fig. 3: Troubleshooting workflow for low-yield reactions.
Q6: I'm seeing a significant amount of an unexpected byproduct. How is the solvent involved?

Byproducts often arise from competing reaction pathways, which are highly sensitive to the solvent.

  • Solvolysis Product: If you detect a byproduct where the chloro group has been replaced by the alkoxy or hydroxy group from your solvent (e.g., a methoxy group from methanol), you are seeing solvolysis. This confirms your solvent is acting as a nucleophile and likely promoting an SN1-type mechanism.

  • Elimination Product: While less common for primary halides, elimination reactions (E1 or E2) can occur, especially with bulky, strongly basic nucleophiles. Polar protic solvents can favor E1 by stabilizing the carbocation intermediate.

  • Isoxazole Ring Opening: Under harsh basic or acidic conditions, the isoxazole ring itself can be susceptible to cleavage.[7] The solvent can mediate the effective strength of the base or acid, influencing the rate of this degradation.

Solution: To minimize these side reactions and favor a clean SN2 pathway, switch to a polar aprotic solvent and use the mildest reaction conditions (temperature, base strength) possible.

Q7: Why is it a bad idea to run a reaction with a suspended (undissolved) nucleophile?

A chemical reaction can only occur when molecules collide. If your nucleophile is sitting at the bottom of the flask as a solid, only the surface of the solid is available to react. This dramatically reduces the effective concentration of the nucleophile in the solution phase, leading to extremely slow or incomplete reactions. A suitable solvent is required to dissolve the ionic nucleophile, allowing the ions to move freely and react with the this compound.[4] Polar aprotic solvents excel at this, dissolving the salt without suppressing the nucleophile's reactivity.[11]

Part 4: Experimental Protocols

The following are generalized, self-validating protocols. Always adapt them to the specific stoichiometry and safety requirements of your reagents.

Protocol 1: General Procedure for SN2 Displacement (e.g., Azide Substitution)

This protocol prioritizes the SN2 pathway for clean substitution.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2–0.5 M concentration).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution. Ensure the salt is fully dissolved with stirring. If solubility is an issue, gentle warming (40–50 °C) can be applied.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product, 5-(azidomethyl)isoxazole, should have a different Rf value than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will extract into the organic layer.

  • Purification: Wash the organic layer with water (3x) to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Illustrative Solvolysis Reaction (Methanolysis)

This protocol demonstrates the outcome of using a polar protic solvent.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of dry methanol (this serves as both solvent and reagent).

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C).

  • Reaction Monitoring: Monitor the reaction by TLC. Note that this reaction will be significantly slower than the SN2 protocol. It may require 12-24 hours for completion.

  • Work-up: After cooling, remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting 5-(methoxymethyl)isoxazole can be purified by chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Chloromethyl)isoxazole and 5-(Bromomethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within medicinal chemistry, the selection of appropriate building blocks is paramount to achieving efficiency, high yields, and cost-effectiveness. The 5-(halomethyl)isoxazole scaffold is a valuable synthon for introducing the isoxazole moiety into larger molecules. This guide provides an in-depth comparison of the reactivity of 5-(chloromethyl)isoxazole and its bromo-analogue, 5-(bromomethyl)isoxazole, with a focus on nucleophilic substitution reactions.

Theoretical Framework: Understanding the Reactivity Difference

The primary reaction pathway for these compounds with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The carbon of the methyl group is electrophilic, and its reactivity is significantly influenced by the nature of the attached halogen, which acts as the leaving group.

The fundamental principles of organic chemistry predict that 5-(bromomethyl)isoxazole is significantly more reactive than this compound . This difference is almost entirely attributable to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).

Key Factors Governing Leaving Group Ability:

  • Basicity: A good leaving group must be stable on its own, which corresponds to it being a weak base. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻. This stability means it is more willing to depart with the electron pair from the carbon-halogen bond.[1]

  • Polarizability & Size: The bromide ion is larger and more polarizable than the chloride ion. Its larger size allows the negative charge to be dispersed over a greater volume, which increases its stability.[2]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the transition state of an SN2 reaction, leading to a lower activation energy and a faster reaction rate.[3]

These compounds are analogous to benzylic halides, which are known to be highly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent π-system of the aromatic ring.[4] The isoxazole ring provides similar electronic stabilization.

The SN2 Reaction Mechanism

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack"). This process proceeds through a high-energy transition state where the carbon is transiently five-coordinate.

Caption: The concerted SN2 mechanism (X = Cl or Br).

Quantitative Reactivity Comparison

While specific kinetic data for these exact isoxazole derivatives is not always published, the relative reactivity can be confidently inferred from general principles and analogous systems. The enhanced reactivity of the bromo-derivative translates to faster reaction rates, the ability to use milder reaction conditions, and often, higher yields. One study noted that for the synthesis of 5-fluoromethylisoxazoles, the nucleophilic substitution on 5-bromomethyl derivatives was found to be "more convenient," implying greater reactivity and efficiency.[5]

Parameter5-(Bromomethyl)isoxazoleThis compoundRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride due to its lower basicity and greater polarizability.[1]
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 8-24 hours)The lower activation energy for the bromo-compound leads to a faster conversion.
Required Temperature Lower (e.g., Room Temp to 60°C)Higher (e.g., 60°C to 100°C)Less thermal energy is needed to overcome the reaction barrier.
Typical Yield High to ExcellentModerate to HighFaster, cleaner reactions under milder conditions often minimize side reactions and degradation, improving yield.
Cost Generally HigherGenerally LowerBromo-derivatives are often more expensive starting materials.
Experimental Protocol: A Self-Validating Comparative Study

To empirically validate the reactivity difference, a competitive experiment can be designed where both substrates compete for a limited amount of a nucleophile. Alternatively, two parallel reactions can be run under identical conditions and monitored over time.

Objective: To compare the rate of nucleophilic substitution of this compound and 5-(bromomethyl)isoxazole with a model nucleophile, potassium phenoxide.

Methodology: Parallel Reaction Monitoring

This protocol is designed to be self-validating by ensuring identical starting conditions and consistent monitoring.

Materials:

  • This compound (1.0 mmol)

  • 5-(bromomethyl)isoxazole (1.0 mmol)

  • Phenol (1.0 mmol per reaction)

  • Potassium Carbonate (K₂CO₃, 1.5 mmol per reaction)

  • Acetone (anhydrous, 20 mL per reaction)

  • TLC plates (silica gel)

  • Ethyl acetate/Hexane mixture (for TLC eluent)

  • Standard laboratory glassware

Caption: Experimental workflow for comparing the reactivity of halomethylisoxazoles.

Step-by-Step Procedure:

  • Preparation: In two identical round-bottom flasks equipped with stir bars and reflux condensers, charge each with phenol (1.0 mmol) and potassium carbonate (1.5 mmol).

    • Causality: K₂CO₃ is a mild base used to deprotonate the phenol in situ to generate the more potent potassium phenoxide nucleophile. Acetone is a polar aprotic solvent that is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, maximizing its reactivity.

  • Reagent Addition: To Flask 1, add this compound (1.0 mmol) dissolved in 10 mL of acetone. To Flask 2, add 5-(bromomethyl)isoxazole (1.0 mmol) dissolved in 10 mL of acetone.

  • Reaction: Place both flasks simultaneously into an oil bath pre-heated to 60°C. Start a timer and begin vigorous stirring.

  • Monitoring (Self-Validation): At regular intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), take a small aliquot from each reaction mixture and spot it on a single TLC plate. Develop the plate using an appropriate eluent (e.g., 20% ethyl acetate in hexane). Visualize the spots under UV light.

    • Trustworthiness: By running the samples on the same plate, the comparison is direct and minimizes variability. The rate of reaction is determined by observing the disappearance of the starting material spot and the appearance of the product spot. The reaction in Flask 2 is expected to proceed to completion much faster than the reaction in Flask 1.

  • Work-up: Once a reaction is deemed complete by TLC, cool the flask to room temperature, quench with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Confirm the identity of the product, 5-(phenoxymethyl)isoxazole, using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Practical Recommendations

The evidence from fundamental chemical principles is unequivocal: 5-(bromomethyl)isoxazole is a more reactive electrophile than this compound in SN2 reactions. This enhanced reactivity allows for shorter reaction times, milder conditions, and potentially higher yields.

For the practicing scientist, the choice between these two reagents involves a strategic trade-off:

  • Choose 5-(bromomethyl)isoxazole when:

    • High reactivity and rapid reaction times are critical.

    • The substrate or nucleophile is sensitive to high temperatures or prolonged reaction times.

    • Maximizing yield in a complex, multi-step synthesis is the primary goal.

  • Choose this compound when:

    • Cost is a primary driver, and the starting material is significantly cheaper.

    • The nucleophile is highly reactive and can compensate for the less reactive electrophile.

    • Longer reaction times and higher temperatures are acceptable for the specific transformation.

By understanding the inherent reactivity differences, researchers can make more informed decisions, optimizing their synthetic strategies for both efficiency and economy.

References

A Technical Guide to the Synthesis and Spectroscopic Validation of 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a wide array of pharmacologically active compounds.[1][2] Its presence in numerous approved drugs highlights its significance in drug discovery and development.[3][4] Among the various functionalized isoxazoles, 5-(chloromethyl)isoxazole serves as a critical and versatile building block, enabling the facile introduction of diverse functionalities to create novel molecular entities with therapeutic potential.[5] This guide provides an in-depth exploration of a robust synthetic route to this compound and a comprehensive validation of its structure through meticulous spectroscopic analysis. Furthermore, we present a comparative analysis with a structurally related analogue, 5-(bromomethyl)-3-phenylisoxazole, to offer a broader perspective on the synthesis and characterization of this important class of compounds.

The Strategic Importance of this compound in Synthesis

The synthetic utility of this compound lies in the reactivity of the chloromethyl group. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecular fragments. This strategic handle facilitates the construction of complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of this compound: A Reliable Approach

A prevalent and efficient method for the synthesis of 5-(chloromethyl)isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an aldoxime, and an appropriate alkene. An improved iteration of this approach utilizes the reaction of an aldoxime with 2,3-dichloropropene.

cluster_0 Synthesis of this compound Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide + NCS, Et3N NCS N-Chlorosuccinimide (NCS) Et3N Triethylamine (Et3N) Cycloadduct Cycloaddition Intermediate NitrileOxide->Cycloadduct + 2,3-Dichloropropene Dichloropropene 2,3-Dichloropropene Product This compound Cycloadduct->Product Elimination of HCl

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Appropriate aldoxime (e.g., formaldehyde oxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • 2,3-Dichloropropene

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

  • After the addition of NCS, add triethylamine dropwise to the reaction mixture. The formation of the corresponding hydroximoyl chloride is typically rapid.

  • To the in situ generated nitrile oxide precursor, add 2,3-dichloropropene.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Validation: The Fingerprint of a Molecule

Unequivocal structural confirmation of the synthesized this compound is paramount. A multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Expected ¹H NMR Data for this compound:

  • Isoxazole Ring Protons: Two distinct signals are expected for the protons on the isoxazole ring. The proton at the C4 position (H-4) is expected to appear as a doublet, while the proton at the C3 position (H-3) will also be a doublet due to coupling with H-4. The chemical shifts will be in the aromatic region, influenced by the electronegativity of the nitrogen and oxygen atoms.

  • Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative chlorine atom will deshield these protons, causing them to resonate at a higher chemical shift compared to a typical methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data for this compound:

  • Isoxazole Ring Carbons: Three distinct signals are anticipated for the carbon atoms of the isoxazole ring. The carbon atom at the C5 position, attached to the chloromethyl group and the oxygen atom, is expected to be the most downfield. The C3 and C4 carbons will have characteristic chemical shifts within the aromatic region.

  • Chloromethyl Carbon: The carbon of the chloromethyl group will appear at a characteristic chemical shift, influenced by the attached chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands for this compound:

  • C=N Stretch: A characteristic absorption band for the carbon-nitrogen double bond of the isoxazole ring is expected.[2]

  • C-O Stretch: An absorption band corresponding to the carbon-oxygen single bond within the isoxazole ring should be present.[2]

  • N-O Stretch: The nitrogen-oxygen single bond of the isoxazole ring will also exhibit a characteristic absorption.[2]

  • C-H Stretch (aromatic): Absorption bands corresponding to the C-H stretching vibrations of the isoxazole ring will be observed.

  • C-Cl Stretch: A distinct absorption band for the carbon-chlorine bond of the chloromethyl group is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

  • Isotopic Peak (M+2)⁺: Due to the natural abundance of the ³⁷Cl isotope, a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of one chlorine atom in the molecule.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with the loss of the chloromethyl group being a likely fragmentation pathway.

Comparative Analysis: 5-(Bromomethyl)-3-phenylisoxazole

To provide a comparative context, we will now examine the synthesis and spectroscopic data of a related compound, 5-(bromomethyl)-3-phenylisoxazole. The presence of a phenyl group at the 3-position and a bromomethyl group at the 5-position introduces distinct features in its synthesis and spectra.

Synthesis of 5-(Bromomethyl)-3-phenylisoxazole

A common route to 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For 5-(bromomethyl)-3-phenylisoxazole, this can be achieved by reacting benzaldoxime with a brominating agent to form the corresponding hydroximoyl bromide, which then undergoes cycloaddition with propargyl bromide.[6]

cluster_1 Synthesis of 5-(bromomethyl)-3-phenylisoxazole Benzaldoxime Benzaldoxime HydroximoylBromide Hydroximoyl Bromide (in situ) Benzaldoxime->HydroximoylBromide + NBS NBS N-Bromosuccinimide (NBS) Product 5-(Bromomethyl)-3-phenylisoxazole HydroximoylBromide->Product + Propargyl Bromide PropargylBromide Propargyl Bromide

Figure 2: Reaction scheme for the synthesis of 5-(bromomethyl)-3-phenylisoxazole.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and 5-(bromomethyl)-3-phenylisoxazole.

Table 1: ¹H NMR Data Comparison

CompoundProtonExpected/Reported Chemical Shift (δ, ppm)Multiplicity
This compoundH-3~8.4d
H-4~6.5d
-CH₂Cl~4.7s
5-(Bromomethyl)-3-phenylisoxazolePhenyl-H7.88–7.84, 7.51–7.46m
Isoxazole H-46.85s
-CH₂Br~4.5s

Table 2: ¹³C NMR Data Comparison

CompoundCarbonExpected/Reported Chemical Shift (δ, ppm)
This compoundC3~158
C4~105
C5~170
-CH₂Cl~35
5-(Bromomethyl)-3-phenylisoxazoleC3163.0
C498.2
C5168.7
Phenyl-C126.7, 128.7, 128.9, 130.1, 130.5, 133.0
-CH₂Br~25

Table 3: IR Data Comparison

CompoundFunctional GroupExpected/Reported Wavenumber (cm⁻¹)
This compoundC=N stretch~1600-1650
N-O stretch~1100-1200
C-Cl stretch~600-800
5-(Bromomethyl)-3-phenylisoxazoleC=N stretch~1610
N-O stretch~1150
C-Br stretch~500-600

Table 4: Mass Spectrometry Data Comparison

CompoundFeatureExpected/Reported m/z
This compound[M]⁺117
[M+2]⁺119
[M-CH₂Cl]⁺68
5-(Bromomethyl)-3-phenylisoxazole[M]⁺237
[M+2]⁺239
[M-Br]⁺158
[M-CH₂Br]⁺144

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a synthesized isoxazole derivative.

cluster_2 Spectroscopic Validation Workflow Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR Analysis Purification->HNMR CNMR ¹³C NMR Analysis Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Analysis and Interpretation HNMR->DataAnalysis CNMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirmation Structure Confirmation DataAnalysis->StructureConfirmation

Figure 3: Workflow for the spectroscopic validation of synthesized compounds.

Conclusion

The synthesis and subsequent rigorous spectroscopic validation of this compound are critical steps in harnessing its potential as a key building block in medicinal chemistry. This guide has outlined a reliable synthetic protocol and detailed the expected outcomes from a suite of spectroscopic techniques. The comparative analysis with 5-(bromomethyl)-3-phenylisoxazole further enriches the understanding of how structural modifications influence spectroscopic properties. By adhering to these robust validation principles, researchers can ensure the integrity of their synthetic intermediates and accelerate the discovery of new therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 5-(Chloromethyl)isoxazole: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-(Chloromethyl)isoxazole is a pivotal heterocyclic building block, enabling the facile introduction of the isoxazole scaffold into a wide array of pharmacologically active molecules. Its utility stems from the reactive chloromethyl group, which serves as a versatile handle for nucleophilic substitution and further molecular elaboration. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for obtaining this valuable intermediate. We will critically evaluate three distinct approaches: the classical [3+2] cycloaddition of nitrile oxides with propargyl chloride, a refined cycloaddition utilizing 2,3-dichloropropene, and the functional group transformation of pre-formed 5-methylisoxazole. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in selecting the optimal route based on scalability, safety, and efficiency considerations.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a prominent five-membered heterocycle that features consistently in the landscape of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its role in the design of modern therapeutics. Drugs incorporating this scaffold include the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin. The title compound, this compound, serves as a crucial intermediate, providing a direct and reactive electrophilic site at the 5-position for constructing more complex molecular architectures. The choice of synthetic route to this intermediate can significantly impact overall research and development timelines and costs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main philosophies: constructing the isoxazole ring with the chloromethyl group already incorporated into one of the precursors, or forming the isoxazole ring first and subsequently introducing the chloromethyl functionality. This guide will dissect three specific embodiments of these strategies.

Synthetic_Strategies cluster_0 [3+2] Cycloaddition Routes cluster_1 Functional Group Interconversion NitrileOxide Nitrile Oxide (In-situ generated) RouteA Route A NitrileOxide->RouteA RouteB Route B NitrileOxide->RouteB PropargylChloride Propargyl Chloride PropargylChloride->RouteA Dichloropropene 2,3-Dichloropropene Dichloropropene->RouteB Target This compound RouteA->Target Direct Formation RouteB->Target Cycloaddition/ Dehydrochlorination 5Methylisoxazole 5-Methylisoxazole RouteC Route C 5Methylisoxazole->RouteC RouteC->Target Radical Chlorination

Caption: High-level overview of the three primary synthetic pathways to this compound.

Route A: [3+2] Cycloaddition with Propargyl Chloride

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most fundamental and widely used method for isoxazole synthesis.[2] To obtain the desired 5-substituted product, this route employs a terminal alkyne, propargyl chloride.

Mechanism and Rationale

This reaction proceeds via a concerted [3+2] cycloaddition mechanism. The regioselectivity, which is critical for the formation of the 5-substituted isomer over the 3-substituted one, is governed by frontier molecular orbital (FMO) theory. For terminal alkynes and most nitrile oxides, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which favors the formation of the 3,5-disubstituted product.

Nitrile oxides are highly reactive and unstable, prone to dimerization to form furoxans.[3] Consequently, they are almost exclusively generated in situ for immediate trapping by the dipolarophile. A common and effective method for this in situ generation is the oxidation of an aldoxime.

Route_A_Mechanism cluster_gen Nitrile Oxide Generation cluster_cyclo Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->NitrileOxide TransitionState Concerted [3+2] Transition State NitrileOxide->TransitionState Propargyl HC≡C-CH₂Cl (Propargyl Chloride) Propargyl->TransitionState Target This compound TransitionState->Target

Caption: General workflow for Route A, involving in-situ nitrile oxide generation and cycloaddition.

Advantages and Disadvantages
AdvantagesDisadvantages
High Regioselectivity: Generally provides the desired 5-substituted isomer cleanly.[4]Hazardous Reagent: Propargyl chloride is volatile, toxic, and lachrymatory.[5][6]
Well-Established: A vast body of literature exists for this transformation.Nitrile Oxide Dimerization: Requires careful control of reaction conditions to minimize side-product formation.[3]
Versatile: Compatible with a wide range of substituents on the nitrile oxide precursor.Multi-step Process: Requires prior synthesis of the aldoxime precursor.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-(chloromethyl)isoxazole

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Setup: To a stirred solution of benzaldoxime (1.21 g, 10 mmol) and propargyl chloride (1.12 g, 15 mmol, 1.5 equiv.) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol, 1.1 equiv.) portion-wise over 10 minutes at 0 °C.

  • Reaction: Add triethylamine (1.5 mL, 11 mmol, 1.1 equiv.) dropwise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-(chloromethyl)isoxazole.

Route B: [3+2] Cycloaddition with 2,3-Dichloropropene

This modern approach is an elegant modification of Route A. Instead of the volatile and hazardous propargyl chloride, it employs the more manageable 2,3-dichloro-1-propene as the C3 building block.[7]

Mechanism and Rationale

The reaction proceeds via the same initial [3+2] cycloaddition of an in situ generated nitrile oxide to the double bond of 2,3-dichloro-1-propene. This forms a 5-(chloromethyl)-5-chloro-4,5-dihydroisoxazole intermediate. This intermediate then undergoes a spontaneous or base-promoted elimination of HCl (dehydrochlorination) to aromatize the ring, yielding the final this compound product. The reaction with 2,3-dichloropropene has been shown to be highly regioselective, leading specifically to the desired this compound.[7]

Advantages and Disadvantages
AdvantagesDisadvantages
Safer Reagent: 2,3-Dichloropropene is less volatile and easier to handle than propargyl chloride.Higher Cost: May be more expensive than propargyl chloride depending on the supplier.
One-Pot Efficiency: The cycloaddition and elimination often occur in a single pot, simplifying the procedure.[7]Potential for Isomers: While highly regioselective, trace amounts of other isomers could form depending on conditions.
Good Yields: Reported yields are often comparable or superior to Route A.Requires Base: The elimination step may require the addition of a base, adding to reagent costs.
Detailed Experimental Protocol: One-Pot Synthesis from Aldoxime

This protocol is adapted from published procedures and serves as an illustrative example.[7]

  • Setup: In a 250 mL flask, dissolve the chosen aldoxime (e.g., benzaldoxime, 20 mmol) in 2,3-dichloro-1-propene (100 mL, used as both reagent and solvent).

  • Nitrile Oxide Generation: Add a solution of aqueous sodium hypochlorite (e.g., 10-15% solution, ~1.2 equivalents) dropwise to the vigorously stirred mixture over 1-2 hours, maintaining the temperature between 20-25 °C.

  • Reaction & Elimination: After the addition is complete, continue stirring at room temperature for 4-6 hours. The elimination of HCl often proceeds concurrently. Monitor by TLC for the disappearance of the starting aldoxime and dihydroisoxazole intermediate.

  • Workup: Separate the organic layer. Wash it with water (2 x 50 mL) and then with a saturated solution of sodium bisulfite (50 mL) to destroy any remaining oxidant.

  • Purification: Dry the organic layer with anhydrous magnesium sulfate. Recover the excess 2,3-dichloro-1-propene by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation or column chromatography to yield the target this compound.

Route C: Chlorination of 5-Methylisoxazole

This strategy represents a fundamentally different approach, starting with the pre-formed 5-methylisoxazole heterocycle and installing the chlorine atom in a subsequent step. This is analogous to the well-known benzylic halogenation of toluene.

Mechanism: Free Radical Chlorination

The C-H bonds of the methyl group at the 5-position of the isoxazole ring are "activated," much like benzylic C-H bonds, due to the ability of the aromatic ring to stabilize the resulting radical intermediate through resonance. The reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: A radical initiator (e.g., AIBN or UV light) homolytically cleaves the N-Cl bond of a reagent like N-chlorosuccinimide (NCS) to generate a chlorine radical (Cl•).[8][9]

  • Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of 5-methylisoxazole, forming HCl and a stabilized 5-(isoxazolyl)methyl radical. This radical then reacts with another molecule of NCS to form the this compound product and a succinimidyl radical, which continues the chain.

  • Termination: Two radicals combine to end the chain.

Route_C_Mechanism Initiator Initiator (UV light or AIBN) NCS N-Chlorosuccinimide (NCS) Initiator->NCS cleavage Cl_Radical Cl• (Chlorine Radical) NCS->Cl_Radical Target This compound NCS->Target 5MeIsox 5-Methylisoxazole Cl_Radical->5MeIsox H-atom abstraction Isox_Radical Isoxazolyl-Methyl Radical 5MeIsox->Isox_Radical Isox_Radical->NCS Cl-atom transfer

Caption: Simplified free-radical chain mechanism for the chlorination of 5-methylisoxazole using NCS.

Alternative: Conversion from 5-(Hydroxymethyl)isoxazole

A more controlled, albeit longer, variation involves the synthesis of 5-(hydroxymethyl)isoxazole, which can then be converted to the target chloride. This conversion is a standard organic transformation, typically achieved with high efficiency using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] This two-step approach avoids the selectivity issues of direct radical chlorination.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily Available Starting Material: 5-Methylisoxazole is commercially available or easily synthesized.[11]Selectivity Issues: Over-chlorination to di- and trichlorinated species is a significant risk in radical reactions.
Potentially Fewer Steps: If starting from 5-methylisoxazole, this is a one-step transformation.Harsh Conditions: May require UV irradiation or elevated temperatures, which could be incompatible with sensitive functional groups.
Avoids Unstable Intermediates: Does not rely on the in situ generation of nitrile oxides.Purification Challenges: Separating the desired monochlorinated product from starting material and over-chlorinated byproducts can be difficult.
Detailed Experimental Protocol: Radical Chlorination of 5-Methylisoxazole

Disclaimer: This protocol is a representative example based on standard procedures for benzylic chlorination and requires careful optimization and safety precautions.

  • Setup: In a quartz reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoxazole (4.15 g, 50 mmol) in carbon tetrachloride (100 mL).

  • Reaction: Add N-chlorosuccinimide (NCS) (6.68 g, 50 mmol) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (approx. 100 mg).

  • Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) while irradiating with a UV lamp (e.g., a 250W sun lamp).

  • Monitoring: Monitor the reaction closely using Gas Chromatography (GC) or TLC. The reaction is typically complete when the solid succinimide floats to the surface. Avoid prolonged reaction times to minimize over-chlorination.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with 10% aqueous sodium carbonate solution (2 x 50 mL) and then with water (50 mL). Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation. The crude product must then be purified by fractional vacuum distillation to separate the desired this compound from unreacted starting material and dichlorinated byproducts.

Comparative Analysis and Recommendations

The optimal synthetic route depends heavily on the specific requirements of the researcher, including scale, available equipment, safety considerations, and cost.

Summary Table
ParameterRoute A: Cycloaddition (Propargyl Chloride)Route B: Cycloaddition (Dichloropropene)Route C: Radical Chlorination
Typical Yield 60-80%70-90%[7]40-60% (highly variable)
Key Reagents Aldoxime, Propargyl Chloride, Oxidant (NCS)Aldoxime, 2,3-Dichloropropene, Oxidant (NaOCl)5-Methylisoxazole, NCS, Radical Initiator
Scalability Moderate; limited by handling of propargyl chloride.Good; amenable to large-scale synthesis.Poor to Moderate; selectivity issues worsen at scale.
Safety Concerns High: Propargyl chloride is toxic and volatile.[5][6]Moderate: Dichloropropene is a hazardous substance but more manageable.Moderate: Requires careful control of radical reaction; CCl₄ is toxic.
Atom Economy ModerateGoodGood
Purification Column chromatography or distillation.Distillation (recovers excess reagent).Fractional vacuum distillation is essential.
Discussion and Recommendations

For laboratory-scale synthesis where versatility and access to diverse 3-substituted analogues are paramount, both Route A and Route B are excellent choices. However, Route B stands out as the superior method due to its use of a safer, more manageable C3 synthon (2,3-dichloropropene) and its high efficiency in a one-pot procedure.[7] It represents a significant process improvement over the classical approach using propargyl chloride.

Route C , direct radical chlorination, is the most conceptually simple route if starting from 5-methylisoxazole. However, it is fraught with practical difficulties. The lack of selectivity often leads to complex product mixtures that are challenging to separate, resulting in lower isolated yields of the desired monochlorinated product. This route should only be considered for small-scale exploratory work or if cycloaddition routes are not feasible. The two-step alternative via 5-(hydroxymethyl)isoxazole provides better control but adds to the overall step count.

Conclusion

The synthesis of this compound is most reliably and safely achieved via a [3+2] cycloaddition strategy. The use of 2,3-dichloro-1-propene as the dipolarophile (Route B) offers a distinct advantage over the traditional propargyl chloride method (Route A) in terms of safety and handling, without compromising yield or regioselectivity. While direct chlorination of 5-methylisoxazole (Route C) is mechanistically plausible, it presents significant challenges in control and purification that limit its practical utility for producing high-purity material. For researchers and drug development professionals, Route B represents the current state-of-the-art for efficient, scalable, and reliable access to this valuable synthetic intermediate.

References

The Isoxazole Scaffold: A Comparative Guide to the Biological Activity of 5-(Chloromethyl)isoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the heterocyclic isoxazole ring represents a privileged scaffold, a cornerstone in the synthesis of a multitude of biologically active compounds. Its unique electronic properties and structural rigidity allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides an in-depth, objective comparison of the biological activities of various isoxazole derivatives, with a particular focus on understanding the potential role of the 5-(chloromethyl) group in modulating these activities. While direct, extensive biological data on 5-(chloromethyl)isoxazole is not abundant in publicly available literature, this guide will leverage established structure-activity relationship (SAR) principles and data from analogous compounds to provide a scientifically grounded perspective.[3][4]

The Versatility of the Isoxazole Ring in Medicinal Chemistry

The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character that is crucial for its biological activity.[5] The isoxazole ring is a key component in several FDA-approved drugs, such as the anti-inflammatory drug valdecoxib and the antibiotic cloxacillin, underscoring its therapeutic relevance.[1] The biological profile of isoxazole derivatives can be finely tuned by modifying the substituents at the 3, 4, and 5 positions of the ring. This guide will focus on the impact of substitutions at the 5-position, comparing the reactive chloromethyl group to other common moieties.

Comparative Biological Activities: A Focus on the 5-Position

The substituent at the 5-position of the isoxazole ring plays a critical role in defining the compound's biological activity and target specificity. The introduction of different functional groups can influence factors such as steric hindrance, electronic distribution, and the potential for covalent bond formation.

The Role of the 5-(Chloromethyl) Group: A Reactive Handle

The 5-(chloromethyl) group is a highly reactive electrophilic moiety. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by amino, sulfhydryl, or hydroxyl groups on biological macromolecules like proteins and DNA. This reactivity suggests that this compound could act as an alkylating agent, potentially leading to irreversible inhibition of enzymes or disruption of DNA replication. This mechanism is a known strategy in the design of certain anticancer agents.

Anticancer Activity: A Comparative Perspective

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, inhibition of tubulin polymerization, and kinase inhibition.[3][6]

Structure-activity relationship studies have shown that the nature of the substituent at the 5-position significantly influences cytotoxicity. For instance, a study on 5-(thiophen-2-yl)isoxazoles revealed that this moiety conferred potent anticancer activity against the MCF-7 breast cancer cell line, superior to isoxazoles bearing phenyl, furanyl, or vinyl groups at the same position.[7] Another study highlighted that electron-withdrawing groups, such as halogens, on an aryl ring attached to the isoxazole core can enhance cytotoxic effects.[4]

Based on these findings, it is plausible that this compound could exhibit potent anticancer activity. Its ability to form covalent bonds with target proteins could lead to irreversible enzyme inhibition, a highly effective mechanism for anticancer drugs.

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action (where known)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63ERα Targeting[7]
5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazoleMCF-7 (Breast)1.91ERα Targeting[7]
Isoxazole Chalcone Derivative (10a)DU145 (Prostate)0.96Not specified[8]
Isoxazole Chalcone Derivative (10b)DU145 (Prostate)1.06Not specified[8]
3,5-disubstituted isoxazole (from Tyrosol)U87 (Glioblastoma)42.8 - 67.6Induction of apoptosis[8]
Novel oxazol-5-one with isoxazole moiety (5t)HepG2 (Liver)1.8PRDX1 targeting, ROS-dependent apoptosis[9]
Antimicrobial Activity: Insights from SAR

The isoxazole scaffold is also a key component in many antimicrobial agents.[2][10] SAR studies have indicated that the presence of specific groups at the 5-position can enhance antibacterial and antifungal activity. For example, isoxazoles substituted with a 2-thienyl or 5-bromo-2-thienyl moiety at the 5-position have shown significant antibacterial activity.[11]

The reactive nature of the 5-(chloromethyl) group suggests a potential for strong antimicrobial action. By alkylating essential bacterial enzymes or other cellular components, it could disrupt critical metabolic pathways, leading to bacterial cell death. This covalent inhibition mechanism could also be effective against drug-resistant strains.

Table 2: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Isoxazole-based Chalcone (28)S. aureus1[12]
Dihydropyrazole from Isoxazole Chalcone (46)C. albicans2[12]
5-(2-thienyl)isoxazoleE. coli, S. aureus, P. aeruginosaSignificant activity[11]
5-(5-bromo-2-thienyl)isoxazoleE. coli, S. aureus, P. aeruginosaSignificant activity[11]
Isoxazole derivative (4a)E. coli, B. subtilisSignificant activity[13]
Anti-inflammatory Activity: A Look at Mechanism

Certain isoxazole derivatives are known for their potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[14] The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory potential of new chemical entities.[15][16] While specific data for this compound in this assay is lacking, the general anti-inflammatory potential of the isoxazole class is well-documented.[1]

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

Antimicrobial Susceptibility: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.[18][19]

Principle: The antimicrobial agent diffuses from a well into the agar medium, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the well.[20]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate to create a uniform lawn.[19]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[20]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[20] Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[18]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition in millimeters.[18]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a well-established model for evaluating acute inflammation.[15][21]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[15]

Protocol (in Rats):

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection (typically 30-60 minutes).[22]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat. The left hind paw can be injected with saline as a control.[22]

  • Paw Volume Measurement: Measure the paw volume of both hind paws at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[23]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow for Isoxazole Derivatives Start Design & Synthesis of Isoxazole Derivatives Screening In Vitro Biological Screening (e.g., MTT, Agar Diffusion) Start->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Screening Iterative Refinement In_Vivo In Vivo Testing (e.g., Paw Edema) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A generalized workflow for the discovery and optimization of bioactive isoxazole compounds.

G cluster_substituents Examples of 5-Substituents cluster_activities Potential Outcomes isoxazole Isoxazole Core Position 5 substituents Substituent at Position 5 isoxazole:p->substituents activity Biological Activity substituents->activity anticancer Anticancer activity->anticancer antimicrobial Antimicrobial activity->antimicrobial antiinflammatory Anti-inflammatory activity->antiinflammatory chloromethyl -CH2Cl (Reactive Alkylator) aryl Aryl/Heteroaryl (e.g., Thienyl, Phenyl) alkyl Alkyl (e.g., Methyl)

Caption: The influence of the substituent at position 5 on the biological activity of the isoxazole scaffold.

Conclusion and Future Directions

The isoxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct comparative data for this compound is limited, a comprehensive analysis of the structure-activity relationships of related isoxazole derivatives provides a strong foundation for predicting its biological potential. The presence of the reactive chloromethyl group suggests that this compound could act as a potent covalent inhibitor, a highly desirable feature for certain therapeutic applications, particularly in oncology and infectious diseases. Further experimental evaluation of this compound and its derivatives using the standardized protocols outlined in this guide is warranted to fully elucidate their therapeutic potential and pave the way for the development of next-generation isoxazole-based drugs.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and patient safety. For novel heterocyclic compounds like 5-(chloromethyl)isoxazole, a versatile building block in medicinal chemistry, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in established scientific principles and regulatory expectations.

The purity of an active pharmaceutical ingredient (API) directly impacts its quality, safety, and efficacy.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can introduce unwanted pharmacological effects or toxicity.[1][2][3] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and characterization of impurities present at levels of 0.1% or higher.[1] This necessitates the use of robust, validated analytical methods capable of separating, identifying, and quantifying the target compound and its potential contaminants.

Identifying Potential Impurities in this compound Synthesis

A critical first step in developing a purity assessment strategy is to anticipate the likely impurities. The synthesis of this compound often proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[4][5] For instance, the reaction of nitrile oxides with 2,3-dichloropropene can yield 5-(chloromethyl)isoxazoles.[5]

Based on this common synthetic route, potential impurities can be classified as:

  • Starting Materials: Unreacted aldoximes and 2,3-dichloropropene.

  • Intermediates: Partially reacted intermediates.

  • By-products: Isomeric products, such as 4-(chloromethyl)isoxazoles, or products from side reactions.[5]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[2]

  • Degradation Products: Compounds formed during storage or under specific stress conditions.

Orthogonal Analytical Techniques for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach using techniques with different separation and detection principles is the most reliable strategy. For this compound, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7] A reversed-phase HPLC method with UV detection is typically the primary choice for assessing the purity of small molecules like this compound.

Principle of Causality: This method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The chloromethyl and isoxazole moieties provide sufficient hydrophobicity for retention on a C18 column, while the polarity can be tuned by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water) to achieve separation from more or less polar impurities. UV detection is suitable as the isoxazole ring contains a chromophore that absorbs UV light.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV spectral analysis of the main peak).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is an exceptionally powerful technique. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[8][9] Given that this compound is a relatively small, halogenated molecule, it is likely amenable to GC analysis.

Principle of Causality: GC separates compounds based on their volatility and interaction with the stationary phase of the capillary column. After separation, the compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the parent compound and any co-eluting impurities, particularly those that may not be resolved by HPLC.[9] This is especially useful for identifying isomeric by-products and volatile organic impurities.[10][11]

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation.[4] While not typically a primary tool for quantitative purity assessment unless using a quantitative NMR (qNMR) approach with an internal standard, ¹H and ¹³C NMR are indispensable for confirming the identity of the desired product and characterizing any major impurities.[12][13]

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum provide detailed information about the molecular structure, including the number and connectivity of protons.[14] This allows for the definitive identification of the this compound structure and can reveal the presence of isomers or other structurally related impurities that might be difficult to distinguish by other means.[14][15]

Data Interpretation: Expected ¹H NMR Signals for this compound

  • Isoxazole Ring Proton (H-4): A singlet is expected for the proton at the 4-position of the isoxazole ring. Its chemical shift will be influenced by the electronic environment.[14]

  • Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group.

The presence of unexpected signals would indicate impurities. For example, a different chemical shift for the isoxazole ring proton could suggest the presence of the 4-(chloromethyl)isoxazole regioisomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][17] It serves as an excellent identity confirmation test.

Principle of Causality: FTIR measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[16] The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, characteristic peaks would include C-H, C=N, C-O, and C-Cl bond vibrations.[18] While not a quantitative method for purity, it can quickly confirm the presence of the key isoxazole and chloromethyl functionalities and the absence of unexpected groups (like a hydroxyl peak from a hydrolysis-related impurity).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific goal of the analysis, from routine quality control to in-depth structural characterization of an unknown impurity.

Technique Primary Use Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh resolution, excellent quantitation, robust, widely available.[19]May not resolve all impurities; peak purity analysis is indicative, not definitive.[6]
GC-MS Identification of Volatile Impurities & IsomersHigh separation efficiency for volatile compounds, definitive identification via mass spectra.[10]Not suitable for non-volatile or thermally labile compounds; requires derivatization sometimes.
NMR Structural Confirmation & Identification of Major ImpuritiesUnambiguous structure elucidation.[4][15]Lower sensitivity than chromatographic methods for trace impurities; complex for quantitative analysis without specific setup (qNMR).
FTIR Identity Confirmation (Functional Groups)Fast, non-destructive, provides a molecular "fingerprint."[16][20]Not quantitative, limited use for detecting minor impurities with similar functional groups.

Workflow and Decision-Making

A logical workflow ensures a comprehensive and efficient assessment of purity.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Decision A Synthesized this compound B FTIR & ¹H NMR Spectroscopy A->B C Structure Confirmed? B->C D HPLC-UV Analysis C->D Yes E GC-MS Analysis C->E Yes H Identify & Quantify Impurities (LC-MS, Prep-HPLC, NMR) C->H No F Purity > 99% & No significant impurities? D->F E->F G Material Passes QC F->G Yes F->H No I Re-purification Required H->I

Caption: Workflow for assessing the purity of this compound.

Conclusion

Assessing the purity of synthesized this compound is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. A primary HPLC-UV method provides the quantitative backbone for purity determination, while GC-MS offers a powerful complementary approach for identifying volatile and isomeric impurities. Spectroscopic methods like NMR and FTIR are essential for the definitive confirmation of the compound's identity. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their synthesized material, a critical requirement for advancing promising compounds from the laboratory to clinical application.

References

A Comparative Guide to the Efficacy of 5-(Chloromethyl)isoxazole-Derived Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activity. The introduction of a chloromethyl group at the 5-position of the isoxazole ring creates a highly reactive and versatile intermediate, 5-(chloromethyl)isoxazole. This reactive handle serves as a gateway to a diverse array of derivatives, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This guide offers a comparative analysis of the efficacy of drugs derived from this promising scaffold, with a focus on their applications in oncology and inflammation. We will delve into the experimental data that underpins their therapeutic potential, the methodologies used to assess their efficacy, and the structure-activity relationships that govern their function.

The Versatility of the this compound Scaffold

The this compound moiety is a valuable building block in drug discovery due to the reactivity of the chloromethyl group. This group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This chemical tractability enables the creation of large libraries of derivatives for screening and optimization, accelerating the discovery of new therapeutic agents.[1] The isoxazole ring itself is a key pharmacophore, contributing to the binding of the molecule to its biological targets through various non-covalent interactions.

Anticancer Efficacy of this compound Derivatives

A significant area of investigation for isoxazole derivatives is in the field of oncology. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines.

Comparative In Vitro Cytotoxicity

The anticancer efficacy of novel isoxazole derivatives is often first assessed using in vitro cell viability assays, such as the MTT or SRB assay. These assays measure the concentration of the drug required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value indicates greater potency.

While direct comparative studies on a wide range of this compound-derived drugs are still emerging, the broader class of isoxazole derivatives has shown significant promise. For instance, certain 3,5-diaryl isoxazole derivatives have demonstrated potent cytotoxicity against prostate cancer (PC3) and non-tumorigenic cell lines.[2]

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 26 (a 3,5-diaryl isoxazole)PC3 (Prostate)Comparable to 5-FU[2]
Isoxazole-piperazine hybrid 6aHuh7 (Hepatocellular Carcinoma)0.09 - 11.7[3]
Isoxazole-piperazine hybrid 13dHuh7 (Hepatocellular Carcinoma)0.09 - 11.7[3]
3,4-isoxazolediamide derivative 2K562 (Leukemia)0.018[4]
3,4-isoxazolediamide derivative 5K562 (Leukemia)0.035[4]

This table presents a selection of data for isoxazole derivatives to illustrate the potential of the scaffold. Direct IC50 values for a series of drugs derived specifically from this compound are needed for a direct comparison.

Mechanism of Anticancer Action: Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] This is a crucial mechanism for an effective anticancer drug, as it leads to the safe and efficient removal of malignant cells.

The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Some isoxazole derivatives have been shown to trigger apoptosis by inhibiting key survival proteins, such as heat shock protein 90 (HSP90).[4]

apoptosis_pathway Isoxazole_Derivative This compound Derivative HSP90 HSP90 Isoxazole_Derivative->HSP90 inhibits Client_Proteins Client Proteins (e.g., Akt, Raf) HSP90->Client_Proteins stabilizes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Client_Proteins->Pro_Apoptotic inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome activates Caspase_9 Caspase-9 Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes anti_inflammatory_workflow cluster_protocol Carrageenan-Induced Paw Edema Protocol cluster_mechanism Mechanism of Action Animal_Grouping 1. Grouping of Rats Drug_Administration 2. Administration of This compound derivative or vehicle (control) or standard drug Animal_Grouping->Drug_Administration Carrageenan_Injection 3. Subcutaneous injection of carrageenan into the hind paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 4. Measurement of paw volume at different time intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 5. Calculation of % edema inhibition Paw_Volume_Measurement->Data_Analysis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema) Prostaglandins->Inflammation Drug Isoxazole Derivative Drug->COX2 inhibits

References

A Senior Application Scientist's Guide to 5-(Chloromethyl)isoxazole: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery, the isoxazole scaffold holds a privileged position.[1][2] Its presence in numerous biologically active compounds and approved drugs underscores its importance as a versatile building block.[3][4] Among the various functionalized isoxazoles, 5-(chloromethyl)isoxazole emerges as a key reagent, offering a reactive handle for the introduction of the isoxazol-5-ylmethyl moiety into a diverse range of molecules.

This guide provides an in-depth technical review of the applications and limitations of this compound. Moving beyond a simple procedural outline, we will delve into a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data and field-proven insights. Our objective is to equip researchers with the knowledge to make informed decisions when designing synthetic routes involving the isoxazole core.

The Role of this compound: A Reactive Intermediate for Molecular Elaboration

This compound is primarily utilized as an electrophilic building block in nucleophilic substitution reactions. The electron-withdrawing nature of the isoxazole ring activates the chloromethyl group, making it susceptible to displacement by a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the facile construction of more complex molecules containing the isoxazole motif.

A common synthetic route to this compound itself involves the 1,3-dipolar cycloaddition of a nitrile oxide with 2,3-dichloropropene.[1] This method, however, can present challenges with regioselectivity, potentially leading to the formation of the isomeric 4-(chloromethyl)isoxazole.

G cluster_synthesis Synthesis of this compound Aldoxime Aldoxime 2,3-Dichloropropene 2,3-Dichloropropene Nitrile_Oxide Nitrile Oxide (in situ) Cycloaddition [3+2] Cycloaddition 5_Chloromethylisoxazole This compound 4_Chloromethylisoxazole 4-(Chloromethyl)isoxazole (Regioisomeric byproduct)

Comparative Analysis: this compound vs. Alternative Strategies

The decision to employ this compound in a synthetic sequence should be weighed against alternative approaches for introducing the 5-substituted isoxazole moiety.

The Precursor: 5-(Hydroxymethyl)isoxazole

A primary alternative is the use of its direct precursor, 5-(hydroxymethyl)isoxazole. The hydroxyl group can be activated in situ to facilitate nucleophilic substitution, offering a potentially milder and more controlled approach compared to the direct use of the chloro-derivative.

Activation Methods for 5-(Hydroxymethyl)isoxazole:

  • Mesylation/Tosylation: Conversion of the hydroxyl group to a better leaving group, such as a mesylate or tosylate, enhances its reactivity towards nucleophiles. This is a standard and reliable method for activating alcohols.

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to a variety of functional groups with inversion of stereochemistry, under mild conditions.[5][6] It is particularly useful for introducing nucleophiles that are not amenable to traditional S(_N)2 conditions.

ParameterThis compound5-(Hydroxymethyl)isoxazole (Activated)
Reactivity High, ready for direct useRequires an additional activation step
Handling Potentially lachrymatory and requires careful handlingGenerally more stable and easier to handle
Byproducts HCl is generatedMesyl/Tosyl acid or phosphine oxide (Mitsunobu)
Control Can lead to over-alkylation or side reactionsActivation can be performed in situ, offering better control

Experimental Protocol: Mesylation of 5-(Hydroxymethyl)isoxazole

  • Dissolve 5-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(mesyloxymethyl)isoxazole, which can often be used in the next step without further purification.

G cluster_alternatives Alternative Activation of 5-(Hydroxymethyl)isoxazole Hydroxymethylisoxazole 5-(Hydroxymethyl)isoxazole Mesylation Mesylation (MsCl, Et3N) Mitsunobu Mitsunobu Reaction (DEAD, PPh3, Nu-H) Mesyloxymethylisoxazole 5-(Mesyloxymethyl)isoxazole Substituted_Product_M 5-(Nucleophilomethyl)isoxazole Substituted_Product_S 5-(Nucleophilomethyl)isoxazole

De Novo Synthesis via 1,3-Dipolar Cycloaddition

A fundamentally different approach is to construct the 5-substituted isoxazole ring directly through a 1,3-dipolar cycloaddition reaction.[7][8] In this strategy, a nitrile oxide is reacted with an appropriately substituted alkyne or alkene. This method offers the advantage of introducing the desired C5-substituent from the outset, thereby avoiding the need for a separate functionalization step.

ParameterThis compound Approach1,3-Dipolar Cycloaddition Approach
Convergence Linear synthesis (functionalization after ring formation)Convergent synthesis (substituent introduced during ring formation)
Flexibility Limited to nucleophilic displacement reactionsHigh, a wide variety of alkynes/alkenes can be used
Regioselectivity Not an issue for the substitution stepA significant challenge, can lead to mixtures of 5- and 4-substituted isomers
Atom Economy Lower, involves a leaving groupHigher, all atoms of the alkyne are incorporated

Experimental Protocol: 1,3-Dipolar Cycloaddition for a 5-Substituted Isoxazole

  • In a round-bottom flask, dissolve the starting aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes to form the hydroximoyl chloride in situ.

  • To this mixture, add the alkyne (1.2 eq) followed by the slow addition of a base, such as triethylamine (1.5 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 5-substituted isoxazole.

G cluster_cycloaddition De Novo Synthesis via Cycloaddition Aldoxime_C Aldoxime Alkyne Substituted Alkyne (R-C≡CH) Nitrile_Oxide_C Nitrile Oxide (in situ) Cycloaddition_C [3+2] Cycloaddition 5_Substituted_Isoxazole 5-Substituted Isoxazole 4_Substituted_Isoxazole 4-Substituted Isoxazole (Regioisomeric byproduct)

Limitations and Challenges of this compound

Despite its utility, this compound is not without its drawbacks. A comprehensive understanding of these limitations is crucial for successful and efficient synthesis.

  • Stability and Handling: As a reactive alkyl halide, this compound can be lachrymatory and may have limited long-term stability. Proper storage in a cool, dry, and dark place is recommended. While detailed stability data under various conditions is not extensively published, isoxazole rings can be susceptible to degradation under strongly acidic or basic conditions.[9]

  • Reactivity and Side Reactions: The high reactivity of the chloromethyl group can sometimes be a double-edged sword.

    • Over-alkylation: With certain nucleophiles, particularly primary and secondary amines, there is a risk of multiple alkylations.

    • Elimination Reactions: Under strongly basic conditions, elimination to form an exocyclic methylene species could potentially compete with nucleophilic substitution, although this is less common.[10]

    • Comparative Reactivity: In a comparative study, it was noted that the alkylation with a 3-(chloromethyl)-5-phenylisoxazole proceeded more slowly and in lower yield (51%) compared to the analogous reaction with 4,5-dichloro-3-(chloromethyl)isothiazole (78%), suggesting that the isoxazole derivative may be less reactive than other chloromethylated heterocycles in certain contexts.[11]

  • Regioselectivity in Synthesis: As mentioned earlier, the synthesis of this compound via cycloaddition can yield the 4-chloro regioisomer, necessitating careful purification.[1]

Conclusion and Future Perspectives

This compound remains a valuable and frequently employed building block for the synthesis of complex molecules bearing the isoxazole moiety. Its high reactivity makes it a convenient tool for introducing the isoxazol-5-ylmethyl group through nucleophilic substitution reactions.

However, researchers must carefully consider the available alternatives. The use of 5-(hydroxymethyl)isoxazole followed by in situ activation offers a milder and often more controllable approach. For the synthesis of a diverse library of 5-substituted isoxazoles, a de novo approach via 1,3-dipolar cycloaddition provides greater flexibility and convergency, although regioselectivity can be a significant hurdle to overcome.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available starting materials. A thorough understanding of the applications and limitations of this compound and its alternatives, as outlined in this guide, will empower chemists to design more efficient, robust, and successful synthetic routes in their pursuit of novel chemical entities.

References

Safety Operating Guide

Navigating the Disposal of 5-(Chloromethyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-(Chloromethyl)isoxazole are valuable building blocks. However, their inherent reactivity necessitates a robust understanding of safe handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Understanding the Hazard: Chemical Profile of this compound

This compound is a halogenated heterocyclic compound. Its hazard profile is dictated by two key structural features: the isoxazole ring and the chloromethyl group. The chloromethyl group, in particular, renders the molecule a reactive alkylating agent, a class of compounds with known potential for toxicity. While specific toxicological data for this compound is not extensively published, its structural similarity to other alkylating agents warrants a cautious approach.

Accurate hazard assessment begins with a clear understanding of the compound's properties.

PropertyValueSource
Molecular Formula C4H4ClNO--INVALID-LINK--
Molecular Weight 117.53 g/mol --INVALID-LINK--
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Key Hazards Likely harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Potential alkylating agent.Multiple SDS Sources

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the establishment of a safe working environment is paramount. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] A comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical line of defense.

PPE ComponentSpecificationRationale and Citation
Hand Protection Double-gloving with nitrile or neoprene gloves.Halogenated hydrocarbons can degrade many standard glove materials.[3] Butyl rubber or Viton® are also excellent choices for prolonged contact. Always inspect gloves for integrity before and during use.[4]
Eye Protection Chemical splash goggles and a face shield.Provides protection against splashes and vapors to the eyes and face.[5]
Body Protection A flame-retardant lab coat and a chemical-resistant apron.Protects personal clothing and skin from contamination.[3]
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. However, for spill cleanup or situations with potential for aerosolization, a respirator may be necessary.Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on respirator selection.[6]

Spill Management: A Calm and Controlled Response

Accidental spills, while undesirable, can be managed safely and effectively with proper preparation. A spill kit specifically for hazardous chemicals should be readily accessible.[1]

For a small spill (less than 100 mL) within a chemical fume hood:

  • Alert colleagues in the immediate vicinity.

  • Contain the spill using an absorbent material like vermiculite or sand.[7]

  • Gently collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[8]

  • Decontaminate the area by wiping with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

For a large spill (greater than 100 mL) or any spill outside of a fume hood:

  • Evacuate the immediate area and alert others.

  • Contact your institution's EHS office or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

The Core Directive: A Step-by-Step Disposal Protocol

The primary goal of this compound disposal is the chemical deactivation of its reactive functional groups prior to entering the hazardous waste stream. This is best achieved through a process of alkaline hydrolysis. This method targets both the susceptible isoxazole ring and the reactive chloromethyl group.[9][10]

Principle of Deactivation: Alkaline Hydrolysis

The isoxazole ring is known to be labile under basic conditions, leading to ring-opening and loss of its aromatic character.[11] Concurrently, the chloromethyl group is susceptible to nucleophilic substitution by hydroxide ions, converting it to a less reactive hydroxymethyl group.[12]

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask)

  • pH paper or pH meter

Procedure:

  • Quantify the Waste: Carefully measure the volume of this compound waste to be treated.

  • Prepare for Reaction: In a chemical fume hood, place the waste in a suitable reaction vessel equipped with a stir bar.

  • Initiate Hydrolysis: Slowly add a 1 M solution of NaOH or KOH to the waste with stirring. A 10-fold molar excess of the base is recommended to ensure complete reaction.

  • Monitor pH: Periodically check the pH of the solution. It should be maintained above 12 to ensure effective hydrolysis.[13]

  • Reaction Time: Allow the reaction to stir at room temperature for a minimum of 24 hours.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Final Disposal: The neutralized aqueous solution should be collected in a designated hazardous waste container for halogenated organic compounds.[2][14]

Visualizing the Workflow: Disposal Process Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation and Safety cluster_disposal Disposal Protocol cluster_spill Spill Management A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Quantify Waste B->C For Disposal H Small Spill (<100mL) B->H If Spill Occurs I Large Spill (>100mL) B->I If Spill Occurs D Add Excess 1M NaOH/KOH C->D E Stir for 24 hours (pH > 12) D->E F Neutralize to pH 6-8 E->F G Collect in Halogenated Waste Container F->G end_disposal End: Awaiting Professional Disposal G->end_disposal J Contain and Absorb H->J M Evacuate and Call EHS I->M K Collect Waste J->K L Decontaminate Area K->L end_spill End: Spill Managed L->end_spill M->end_spill start Start: Handling this compound cluster_prep cluster_prep start->cluster_prep

Caption: Disposal workflow for this compound.

Waste Stream Management: Ensuring Compliant Final Disposal

The final step in the responsible management of this compound waste is its proper segregation and labeling for collection by a licensed hazardous waste disposal company.

  • Waste Container: Use a designated, leak-proof container clearly labeled "Hazardous Waste: Halogenated Organic Compounds."[6]

  • Labeling: The label must include the full chemical name of the neutralized product (e.g., "Hydrolyzed this compound waste"), the date of accumulation, and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]

By adhering to these scientifically grounded procedures, researchers can confidently and safely manage the disposal of this compound, upholding their commitment to a secure and environmentally responsible laboratory environment.

References

Personal protective equipment for handling 5-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(Chloromethyl)isoxazole

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, isoxazole derivatives play a crucial role as versatile building blocks. However, their reactivity, which makes them valuable, also necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounding every recommendation in established safety protocols and scientific principles. Our goal is to empower you, the researcher, to work confidently and safely, making this a preferred resource for chemical handling best practices.

Understanding the Hazard: A Proactive Approach to Safety

This compound and its analogs are reactive organic compounds. While comprehensive toxicological data for this specific molecule is not always available, the presence of the chloromethyl group and the isoxazole ring suggests potential hazards that must be respected.[1][2][3][4] Based on data from similar chlorinated and isoxazole-containing compounds, researchers should anticipate the following primary hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation, and in some cases, severe eye damage.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[3][5]

  • Potential for Sensitization: As with many reactive organic molecules, there is a potential for allergic skin reactions with repeated exposure.[7]

A thorough understanding of these potential hazards is the first step in establishing a self-validating system of safety where every procedural step is a conscious choice to mitigate risk.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and correct use of PPE is your most direct line of defense against chemical exposure.[8] For this compound, a multi-layered approach to PPE is critical.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[9][10]
Hand Protection Nitrile gloves.Nitrile offers good resistance to a range of chemicals, including many chlorinated organic compounds.[9][11] Always inspect gloves for tears or holes before use. For prolonged handling or in case of a spill, consider double-gloving.[12][13]
Body Protection A buttoned, long-sleeved laboratory coat.This provides a removable barrier to protect your skin and personal clothing from accidental spills and contamination.[11][12][13]
Footwear Closed-toe shoes.Protects your feet from spills and falling objects.[11][12]
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Beyond Personal Capability) Assess->LargeSpill Large Cleanup Contain and Clean Up Spill (Using appropriate absorbents) SmallSpill->Cleanup Report Report Incident LargeSpill->Report Contact EHS Dispose Dispose of Waste in a Labeled, Sealed Container Cleanup->Dispose Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.